(1,2,3,4,5,6-13C6)Cyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Physicochemical and Analytical Profile of (1,2,3,4,5,6-13C6)Cyclohexanone: A Comprehensive Guide for Metabolic Tracing and Isotopic Labeling
Executive Summary
(1,2,3,4,5,6-13C6)Cyclohexanone (CAS: 334689-56-4) is a fully isotopically enriched cyclic ketone where all six carbon atoms in the cyclohexane ring are replaced by the heavier carbon-13 isotope[1]. While it retains the fundamental chemical reactivity and structural characteristics of natural-abundance cyclohexanone, its unique isotopic composition provides enhanced analytical capabilities[1]. This whitepaper provides drug development professionals and analytical chemists with an in-depth technical analysis of its physicochemical properties, the quantum mechanical basis for its spectroscopic differentiation, and validated experimental protocols for its application in metabolic tracing.
Physicochemical Properties & Quantum Isotopic Effects
Isotopic substitution does not significantly alter the electronic potential energy surface of a molecule; therefore, the chemical reactivity and intermolecular forces (like dipole-dipole interactions) remain virtually unchanged. However, the uniform addition of six neutrons fundamentally alters mass-dependent properties[1]. The molecular weight increases from 98.14 g/mol to approximately 104.10 g/mol , which directly impacts the compound's density and its vibrational and rotational energy levels[1].
Table 1: Comparative Physicochemical Data
| Property | Unlabeled Cyclohexanone | (1,2,3,4,5,6-13C6)Cyclohexanone | Causality / Technical Note |
| Molecular Formula | C₆H₁₀O | ¹³C₆H₁₀O | Complete ¹³C enrichment[1]. |
| Molecular Weight | 98.14 g/mol | ~104.10 g/mol | +6 Da mass shift due to six ¹³C atoms[2]. |
| Density (25 °C) | 0.947 g/cm³ | 1.0 ± 0.1 g/cm³ | Increased mass per unit volume[3]. |
| Boiling Point | 155 °C | ~155 °C | Intermolecular forces (dipole moments) remain unchanged. |
| Melting Point | -47 °C | -47 °C | Crystal lattice energy is largely unaffected. |
| Refractive Index | 1.450 | 1.453 | Slight alteration in polarizability due to heavier nuclei[3]. |
Analytical Signatures: The Quantum Mechanical Basis
The true value of (1,2,3,4,5,6-13C6)cyclohexanone lies in its behavior under spectroscopic interrogation. The following sections explain the causality behind its unique analytical signatures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In a natural-abundance ¹³C NMR spectrum, cyclohexanone presents four distinct singlets due to its C2v symmetry: C1 (carbonyl) at ~211 ppm, C2/C6 ( α -carbons) at ~40-50 ppm, C3/C5 ( β -carbons) at ~25-35 ppm, and C4 ( γ -carbon) at ~20-30 ppm[4].
However, in the fully ¹³C-labeled isotopologue, the probability of adjacent ¹³C atoms is 100%. This results in massive homonuclear ¹³C-¹³C scalar coupling ( J -coupling). Even under ¹H-decoupled conditions, the spectrum resolves as a complex series of multiplets rather than singlets. For instance, the C1 carbonyl carbon will appear as a multiplet due to 1JCC coupling (~40-50 Hz) with the adjacent C2 and C6 atoms. This homonuclear coupling network is highly advantageous for 2D INADEQUATE NMR experiments, allowing researchers to unambiguously trace the movement of carbon atoms and identify short-lived reaction intermediates[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The C=O stretching vibration in unlabeled cyclohexanone is a sharp, prominent peak at approximately 1710 cm⁻¹[5]. Isotopic labeling causes a predictable redshift. According to Hooke's Law for a harmonic oscillator ( ν=2πc1μk ), the vibrational frequency is inversely proportional to the square root of the reduced mass ( μ ).
Substituting ¹²C with ¹³C increases the reduced mass of the C=O bond. Because the force constant ( k ) remains the same, this mass increase lowers the vibrational frequency by approximately 35-40 cm⁻¹. Consequently, the C=O stretch for the ¹³C₆ variant is observed around 1675-1677 cm⁻¹. This distinct shift allows researchers to monitor the consumption of the labeled substrate in situ without interference from unlabeled endogenous ketones.
Mass Spectrometry (MS)
Electron ionization (EI) of unlabeled cyclohexanone yields a molecular ion ( M+∙ ) at m/z 98, with a base peak at m/z 55 due to the loss of a propyl radical[6]. The ¹³C₆ isotopologue shifts the molecular ion to m/z 104. The base peak correspondingly shifts to m/z 58 (representing [¹³C₃H₃O]⁺ or similar fragments), providing a pristine, zero-background mass channel for metabolic tracking.
Caption: Logical framework for the analytical differentiation of 13C6-cyclohexanone.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and prevent data artifacts.
Protocol 1: In Vitro Metabolic Tracking via Hepatic Microsomes
This protocol traces the enzymatic metabolism of (1,2,3,4,5,6-¹³C₆)cyclohexanone to reveal the pathways by which it is broken down, identifying short-lived intermediates[1].
Objective: Map the phase I metabolism of the labeled ketone using LC-MS/NMR. Causality Focus: The use of ice-cold acetonitrile instantly quenches enzymatic activity by denaturing proteins and serves as the extraction solvent, preventing the degradation of transient ¹³C-labeled metabolites.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of (1,2,3,4,5,6-¹³C₆)cyclohexanone in LC-MS grade methanol.
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL human liver microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
-
Substrate Addition: Spike the mixture with the ¹³C₆-cyclohexanone stock to a final concentration of 50 µM. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate true enzymatic metabolism from spontaneous chemical degradation.
-
-
Quenching: At predetermined time points (0, 15, 30, 60 min), extract 100 µL aliquots and immediately quench by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d₅-diazepam).
-
Isolation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis, monitoring the +6 Da mass shifts of downstream metabolites (e.g., ¹³C₆-cyclohexanol at m/z 106).
Caption: Step-by-step experimental workflow for in vitro metabolic tracking.
Protocol 2: TEMPO-Mediated Oxidation for ¹³C-Labeled API Synthesis
When synthesizing labeled Active Pharmaceutical Ingredients (APIs) from labeled precursors (e.g., oxidizing ¹³C₆-cyclohexanol to ¹³C₆-cyclohexanone), isotopic retention is paramount[1].
Objective: Synthesize labeled derivatives with >98% isotopic retention. Causality Focus: TEMPO is utilized as a catalytic oxidant because it operates under extremely mild conditions (30-35 °C)[1]. This prevents carbon-skeleton rearrangement or isotopic scrambling that frequently occurs under harsh acidic oxidation (e.g., Jones reagent).
Step-by-Step Methodology:
-
Setup: Dissolve the starting material in dichloromethane (DCM) under an inert argon atmosphere.
-
Catalyst Addition: Add 10 mol% of 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)[1].
-
Co-oxidant Addition: Slowly add 1.1 equivalents of Phenyliodine(III) diacetate (PIDA) to regenerate the active oxoammonium species.
-
Reaction: Stir the mixture at 30-35 °C for 6-10 hours[1]. Monitor completion via FT-IR (disappearance of the broad O-H stretch at ~3300 cm⁻¹ and appearance of the ¹³C=O stretch at ~1677 cm⁻¹).
-
Purification: Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidants. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
-
Self-Validation Step: Confirm isotopic purity via MS (target yield: 80-90%, isotopic retention >98.5%)[1].
-
References
-
Smolecule. "(1,2,3,4,5,6-13C6)Cyclohexanone - Physical and Chemical Properties." Smolecule.com, April 15, 2024. 1
-
Guidechem. "334689-56-4 Cyclohexanone-13C6 Properties." Guidechem.com. 3
-
American Chemical Suppliers. "cyclo hexane suppliers USA: Cyclohexanone-13C6." Americanchemicalsuppliers.com. 2
-
AskFilo. "13C NMR Spectrum of Cyclohexanone." Askfilo.com, January 22, 2026. 4
-
ChemicalBook. "Cyclohexanone(108-94-1) 13C NMR spectrum / MS." Chemicalbook.com. 6
-
Qiboch. "A Comprehensive Analysis of Cyclohexanone IR Spectrum." Qiboch.com, October 08, 2023. 5
Sources
- 1. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 2. cyclo hexane suppliers USA [americanchemicalsuppliers.com]
- 3. Page loading... [guidechem.com]
- 4. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
Rigorous Determination of Isotopic Purity in (1,2,3,4,5,6-13C6)Cyclohexanone: A Bimodal Analytical Framework
As stable isotope-labeled compounds become increasingly critical in metabolic tracing, quantitative proteomics, and mechanistic chemical studies, the demand for absolute analytical certainty has never been higher. (1,2,3,4,5,6-13C6)Cyclohexanone—a fully labeled cyclic ketone where all six carbon atoms are substituted with the 13C isotope—serves as a premier internal standard and precursor.
However, a common pitfall in drug development and analytical chemistry is conflating isotopic enrichment (the overall atomic percentage of 13C in the bulk material, typically >99 atom % [5]) with isotopic purity (the specific mole fraction of the fully labeled 13C6 isotopologue). To definitively determine the isotopic purity of (1,2,3,4,5,6-13C6)cyclohexanone, a Senior Application Scientist must deploy a self-validating, orthogonal analytical strategy. This whitepaper details the mechanistic causality and step-by-step protocols for achieving this using High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative 13C Nuclear Magnetic Resonance (qNMR).
The Orthogonal Analytical Strategy
Relying on a single analytical modality introduces blind spots. Mass spectrometry excels at determining the overall isotopologue distribution (the ratio of M0 through M6 species) but cannot easily pinpoint the exact position of unlabeled carbons if scrambling occurs. Conversely, NMR provides exquisite site-specific resolution but struggles with absolute quantification without rigorous parameter optimization. By coupling these two techniques, we create a self-validating system.
Orthogonal analytical workflow for validating the isotopic purity of 13C6-cyclohexanone.
High-Resolution GC-EI-MS: Isotopologue Distribution
Mechanistic Causality
Cyclohexanone ( C6H10O ) is a volatile, low-molecular-weight neutral ketone. It does not ionize efficiently via Electrospray Ionization (ESI) without prior chemical derivatization. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the premier choice [4].
Unlabeled cyclohexanone has a nominal mass of 98 Da. The fully labeled 13C6 target has a mass of 104 Da. When analyzing the molecular ion cluster ( [M]+ ), the raw intensity of m/z 104 does not exclusively represent the 13C6 molecule. It also contains contributions from the 13C5 isotopologue that happens to contain a naturally occurring heavy isotope of oxygen ( 17O , 18O ) or hydrogen ( 2H ). To extract the true isotopic purity, we must apply a mathematical deconvolution matrix to strip away these natural isotopic contributions [3].
Step-by-Step GC-MS Protocol
-
Sample Preparation : Dilute the (1,2,3,4,5,6-13C6)cyclohexanone to 20 µg/mL in a high-purity, inert solvent (e.g., GC-grade dichloromethane).
-
Chromatographic Separation : Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Ionization & Acquisition : Utilize an EI source at 70 eV. Set the MS to Selected Ion Monitoring (SIM) mode, targeting the molecular ion cluster from m/z 98 to m/z 106. Ensure the dwell time is optimized (e.g., 50 ms per ion) to achieve high signal-to-noise without saturating the electron multiplier.
-
Data Extraction : Integrate the chromatographic peak areas for each m/z channel precisely at the retention time of cyclohexanone.
Logical framework for GC-MS matrix deconvolution and natural isotope correction.
Quantitative 13C NMR (qNMR): Site-Specific Validation
Mechanistic Causality
Standard 13C NMR is inherently non-quantitative due to two factors: varying longitudinal relaxation times ( T1 ) and the Nuclear Overhauser Effect (NOE). Continuous proton decoupling during a standard 13C acquisition transfers magnetization from protons to carbons, artificially enhancing the carbon signal. Because the carbonyl carbon (C1) in cyclohexanone has no attached protons, it receives far less NOE enhancement than the aliphatic carbons (C2-C6).
To make the peak area strictly proportional to the number of 13C nuclei, we must utilize an inverse-gated decoupling sequence [1]. This technique turns the proton decoupler on only during data acquisition (to collapse multiplet splitting) and off during the relaxation delay (to allow NOE to decay) [2]. Furthermore, the relaxation delay ( D1 ) must be set to at least 5×T1(max) to ensure complete return of longitudinal magnetization to equilibrium.
Step-by-Step qNMR Protocol
-
Sample Preparation : Dissolve ~30 mg of the labeled cyclohexanone in 0.6 mL of CDCl3 (100% atom D). Add a trace amount of a paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)3 at ~0.05 M) to drastically shorten the T1 of the carbonyl carbon, making the experiment time-efficient.
-
T1 Determination : Conduct a standard inversion-recovery ( 180∘−τ−90∘ ) experiment to determine the longest T1 in the molecule under these specific solvent conditions.
-
Acquisition Parameters : Set up a 1D 13C experiment using an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Set D1≥5×T1(max) . Use a 90∘ excitation pulse.
-
Processing : Apply a minimal exponential window function (LB = 1 Hz) prior to Fourier transformation. Perform a rigorous baseline correction (e.g., Whittaker smoother) before integrating the six distinct carbon resonances.
Data Presentation and Interpretation
Once the raw data is acquired, it must be processed to yield the final purity metrics. Below are representative data structures summarizing the expected quantitative outputs for a high-purity batch of (1,2,3,4,5,6-13C6)cyclohexanone.
Table 1: GC-MS Molecular Ion Cluster Deconvolution
Note: The raw intensities must be corrected using a matrix inversion algorithm that accounts for the natural abundance of 2H (0.0115%), 17O (0.038%), and 18O (0.205%).
| m/z | Assignment | Raw Intensity (Area) | Natural Isotope Correction | Corrected Intensity | Isotopologue Fraction (%) |
| 98 | 13C0 ( M0 ) | 1,250 | - | 1,250 | 0.01% |
| 99 | 13C1 ( M1 ) | 2,100 | Corrected for M0 isotopes | 1,800 | 0.02% |
| 100 | 13C2 ( M2 ) | 3,500 | Corrected for M1 isotopes | 2,900 | 0.03% |
| 101 | 13C3 ( M3 ) | 8,400 | Corrected for M2 isotopes | 7,100 | 0.07% |
| 102 | 13C4 ( M4 ) | 35,000 | Corrected for M3 isotopes | 31,500 | 0.32% |
| 103 | 13C5 ( M5 ) | 125,000 | Corrected for M4 isotopes | 110,000 | 1.10% |
| 104 | 13C6 ( M6 ) | 10,050,000 | Corrected for M5 isotopes | 9,845,450 | 98.45% |
Table 2: 13C qNMR Integration Validation
Note: Cyclohexanone exhibits four distinct carbon environments due to C2 symmetry. Integrals are normalized against the carbonyl carbon.
| Carbon Position | Chemical Shift (ppm) | Expected Integral | Measured Integral | Calculated Atom % 13C |
| C1 (Carbonyl) | ~211.5 | 1.000 | 1.000 | 99.1% |
| C2, C6 ( α ) | ~41.8 | 2.000 | 1.998 | 98.9% |
| C3, C5 ( β ) | ~27.0 | 2.000 | 2.002 | 99.2% |
| C4 ( γ ) | ~24.9 | 1.000 | 0.999 | 99.0% |
Conclusion
Determining the isotopic purity of (1,2,3,4,5,6-13C6)cyclohexanone requires moving beyond simple nominal mass observations. By combining the isotopologue distribution capabilities of GC-EI-MS (coupled with rigorous natural abundance matrix deconvolution) and the site-specific validation of inverse-gated qNMR, researchers can establish a self-validating analytical framework. This ensures that the labeled tracer behaves with absolute predictability in downstream metabolic or mechanistic applications.
References
-
Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance Analytical Chemistry, ACS Publications[Link]
-
Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects PubMed, National Institutes of Health (NIH)[Link]
-
Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry Scripps Research Institute [Link]
Synthesis Pathways for Fully 13C-Labeled Cyclohexanone: A Comprehensive Technical Guide
Introduction and Strategic Rationale
The synthesis of fully 13C-labeled cyclic compounds is a critical frontier in isotopic labeling, primarily driven by the demand for high-resolution NMR spectroscopy, metabolic flux analysis, and the development of stable isotope-labeled active pharmaceutical ingredients (APIs). Specifically, (1,2,3,4,5,6-13C6)cyclohexanone (CAS: 334689-56-4) serves as a highly valued, indispensable intermediate for synthesizing labeled antitumor agents such as lomustine (CCNU)[1].
When designing a synthetic route for a uniformly 13C-labeled molecule, the primary directive is isotopic conservation . The extreme cost of 13C-enriched starting materials dictates that every synthetic step must operate with near-perfect chemoselectivity and atom economy. Ring-opening side reactions or over-oxidation can lead to catastrophic losses of the isotopic label.
Retrosynthetic Analysis
To synthesize cyclohexanone-13C6, the most robust and atom-economical starting material is Phenol-13C6 (CAS: 89059-34-7)[2]. Unlike starting from benzene-13C6, which requires complex functionalization, phenol-13C6 already possesses the necessary carbon-oxygen bond. The strategic pathway involves a two-step sequence:
-
Catalytic Hydrogenation of Phenol-13C6 to Cyclohexanol-13C6.
-
Selective Oxidation of Cyclohexanol-13C6 to Cyclohexanone-13C6[3].
Figure 1: Two-step synthesis pathway from Phenol-13C6 to Cyclohexanone-13C6.
Mechanistic Causality and Catalyst Selection
Step 1: Why Ruthenium over Palladium or Nickel?
The hydrogenation of phenol to cyclohexanol is traditionally performed using Nickel (Ni) or Palladium (Pd) catalysts at elevated temperatures (>100 °C) and high pressures. However, these harsh conditions promote hydrogenolysis —the cleavage of the C–O bond—resulting in the formation of cyclohexane-13C6, a dead-end byproduct.
To preserve the C–O bond, we utilize a Ruthenium on Carbon (Ru/C) or Ruthenium on Carbon Nanospheres (Ru/CNS) catalyst. Ruthenium exhibits exceptional activity for aromatic ring saturation at room temperature (30 °C) and mild hydrogen pressure (1 MPa). Under these conditions, the reaction achieves >99% selectivity toward cyclohexanol without risking hydrogenolysis[4].
Step 2: Why TEMPO over Jones Reagent?
The oxidation of cyclohexanol to cyclohexanone is highly sensitive. Traditional oxidants like chromic acid (Jones reagent) or nitric acid are overly aggressive and frequently cause oxidative cleavage of the cyclohexanone ring, yielding adipic acid-13C6[5].
To guarantee the integrity of the 13C6 ring, we employ an Anelli-type Oxidation utilizing 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as a stable radical catalyst, Sodium Hypochlorite (NaClO) as the terminal oxidant, and Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst. This system operates at 10–20 °C, cleanly stopping at the ketone stage and preventing over-oxidation[5].
Step-by-Step Experimental Methodologies
Protocol A: Mild Catalytic Hydrogenation to Cyclohexanol-13C6
This protocol is a self-validating system: hydrogen uptake directly correlates to reaction progress, ceasing exactly when 3 equivalents of H2 are consumed.
-
Preparation: In a 50 mL stainless steel autoclave, dissolve 1.0 g of Phenol-13C6 (~10 mmol) in 10 mL of anhydrous ethanol.
-
Catalyst Addition: Add 50 mg of 5% Ru/C catalyst.
-
Purging: Seal the reactor and purge the atmosphere three times with inert nitrogen gas, followed by three purges with high-purity hydrogen gas.
-
Pressurization & Reaction: Pressurize the reactor to 1.0 MPa with H2. Set the stirring speed to 800 rpm to eliminate mass transfer limitations and maintain the temperature at 30 °C[4].
-
Monitoring: Monitor the pressure drop. The reaction is complete when the pressure stabilizes (typically within 30–45 minutes), indicating complete saturation of the aromatic ring.
-
Workup: Vent the residual hydrogen safely. Filter the mixture through a pad of Celite to remove the Ru/C catalyst (which can be washed with ethanol and recycled). Concentrate the filtrate under reduced pressure to yield crude Cyclohexanol-13C6.
Protocol B: TEMPO-Mediated Selective Oxidation
This protocol utilizes phase-transfer catalysis to ensure the water-soluble oxidant interacts efficiently with the organic substrate while protecting the product from aqueous over-oxidation.
-
System Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude Cyclohexanol-13C6 (~10 mmol) in 15 mL of dichloromethane (DCM).
-
Catalyst Loading: Add 15.6 mg of TEMPO (1 mol%) and 64.5 mg of TBAB (2 mol%) to the organic phase[5].
-
Buffer Addition: Add 1.0 g of Sodium Bicarbonate (NaHCO3) to buffer the system, preventing the pH from dropping, which could trigger side reactions.
-
Oxidation: Cool the flask in an ice bath to 10 °C. Place 12 mL of an aqueous NaClO solution (11% active chlorine, ~1.3 eq) in the dropping funnel. Add the NaClO dropwise over 15 minutes, maintaining the internal temperature between 10–20 °C[5].
-
Validation & Quenching: Stir for an additional 45 minutes. Validate completion via TLC or GC-MS[3]. Quench any unreacted hypochlorite by adding 5 mL of saturated aqueous sodium sulfite (Na2SO3).
-
Extraction & Purification: Separate the organic DCM layer. Extract the aqueous layer twice with 10 mL DCM. Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Isolation: Perform careful vacuum distillation (0.07 MPa, ~85 °C) to isolate the pure Cyclohexanone-13C6[5].
Figure 2: Step-by-step operational workflow for the TEMPO-mediated oxidation.
Quantitative Data & Parameter Optimization
To maximize the yield of the expensive 13C isotope, strict adherence to the optimized parameters below is required. The table summarizes the critical quantitative metrics for both synthetic stages.
| Reaction Stage | Catalyst / Reagents | Temp (°C) | Pressure | Time | Conversion | Selectivity |
| Stage 1: Hydrogenation | 5% Ru/C (or Ru/CNS) | 30 °C | 1.0 MPa H2 | 30–45 min | >99.9% | >99.0% |
| Stage 2: Oxidation | TEMPO (1 mol%), NaClO (1.3 eq) | 10–20 °C | Ambient | 45–60 min | >95.0% | >98.0% |
Note: The overall isolated yield of Cyclohexanone-13C6 from Phenol-13C6 using this optimized two-step protocol typically exceeds 85%, representing a highly efficient isotopic transfer.
References
-
Pharmaffiliates - Cyclohexanone-13C6 (CAS 334689-56-4) Reference Standards. Available at: [Link]
-
UC Merced Environmental Health & Safety - Chemicals Requiring SOPs (Phenol-13C6). Available at: [Link]
-
ACS Energy & Fuels - Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts. Available at:[Link]
-
University Chemistry (Peking University) - Improvement of the Cyclohexanone Preparation Experiment (TEMPO-NaClO-TBAB). Available at: [Link]
Sources
Exact Mass, Molecular Weight, and Analytical Applications of (1,2,3,4,5,6-¹³C₆)Cyclohexanone
Executive Summary
In modern mass spectrometry, metabolomics, and mechanistic organic chemistry, the precision of quantitative and qualitative data relies heavily on the selection of appropriate internal standards and isotopic tracers. (1,2,3,4,5,6-¹³C₆)cyclohexanone (CAS: 334689-56-4) serves as a gold-standard uniformly labeled reference compound[1]. By replacing all six ¹²C atoms in the cyclohexyl ring with ¹³C isotopes, researchers achieve a highly predictable mass shift and distinct nuclear magnetic resonance (NMR) signatures without altering the molecule's fundamental physicochemical behavior or chromatographic retention times[2].
This technical guide explores the exact mass calculations, the causality behind isotopic selection, and self-validating experimental protocols for utilizing ¹³C₆-cyclohexanone in mass spectrometry and synthetic tracing.
Physicochemical Properties & Isotopic Specifications
The utility of ¹³C₆-cyclohexanone is rooted in its exact mass. Natural cyclohexanone (C₆H₁₀O) has an exact mass of 98.0732 Da. The substitution of six ¹²C atoms (exact mass 12.00000 Da) with six ¹³C atoms (exact mass 13.00335 Da) introduces a precise mass shift of +6.0201 Da. This results in an exact mass of 104.0933 Da for the fully labeled compound[1].
Table 1: Quantitative Specifications of ¹³C₆-Cyclohexanone
| Parameter | Specification | Causality / Technical Note |
| Molecular Formula | ¹³C₆H₁₀O | Uniformly labeled carbon ring eliminates positional ambiguity. |
| Exact Mass | 104.0933 Da | +6 Da shift completely clears the natural M+2/M+3 isotopic envelope. |
| Molecular Weight | 104.099 g/mol | Required for accurate molarity calculations during standard preparation[1]. |
| CAS Number | 334689-56-4 | Unique registry identifier for the uniformly ¹³C-labeled variant[3]. |
| Boiling Point | ~155 °C | Identical to natural cyclohexanone; ensures identical volatility for GC-MS. |
The Causality of Isotopic Selection: ¹³C vs. Deuterium
When designing an internal standard for quantitative mass spectrometry, researchers must choose between deuterium (²H) and carbon-13 (¹³C) labeling. While deuterated cyclohexanone (e.g., cyclohexanone-d10) is cheaper, ¹³C₆-cyclohexanone is scientifically superior for two critical reasons:
-
Elimination of Hydrogen-Deuterium Exchange (HDX): In protic solvents (like water or methanol used in LC-MS) or biological matrices, the α-protons of ketones are highly acidic and prone to keto-enol tautomerization. Deuterium atoms at these positions will rapidly exchange with environmental protons, leading to a loss of the isotopic label and catastrophic quantification errors. ¹³C labels are locked within the carbon backbone and cannot exchange[2].
-
Absence of Chromatographic Isotope Effects: Deuterium bonds are shorter and more polarizable than protium bonds, causing deuterated standards to elute slightly earlier than their natural counterparts in liquid chromatography. This retention time shift means the analyte and standard ionize at different times, subjecting them to different matrix suppression effects. ¹³C₆-cyclohexanone co-elutes perfectly with natural cyclohexanone, ensuring identical ionization efficiency.
Application Workflow 1: Absolute Quantification via GC-EI-MS
Because cyclohexanone is a small, volatile ketone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the optimal analytical platform. The +6 Da mass shift ensures zero cross-talk between the analyte and the internal standard.
Figure 1: Isotopic dilution mass spectrometry workflow using 13C6-cyclohexanone.
Self-Validating GC-MS Protocol
-
Step 1: Calibration Curve Preparation. Prepare a 6-point calibration curve of natural cyclohexanone ranging from 10 to 1000 ng/mL in a surrogate matrix.
-
Step 2: Internal Standard Spiking. Spike exactly 100 ng/mL of ¹³C₆-cyclohexanone into all calibration standards, blanks, and unknown samples.
-
Validation Check: The peak area of the m/z 104 ion (internal standard) must remain constant (±15% Relative Standard Deviation) across all injections. A deviation >15% indicates severe matrix effects or extraction failure, invalidating the run.
-
-
Step 3: Extraction. Perform liquid-liquid extraction using dichloromethane (DCM). Vortex for 5 minutes, centrifuge at 4000 × g, and collect the organic layer.
-
Step 4: GC-MS Acquisition. Inject 1 µL of the DCM extract in splitless mode. Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring m/z 98 (M⁺ for natural) and m/z 104 (M⁺ for ¹³C₆).
-
Step 5: Data Processing. Calculate the area ratio of m/z 98 / m/z 104. Apply this ratio to the linear regression equation generated from the calibration curve to determine the absolute concentration.
Table 2: GC-EI-MS Fragmentation Patterns
| Fragment Type | Natural Cyclohexanone (m/z) | ¹³C₆-Cyclohexanone (m/z) | Structural Origin |
| Molecular Ion[M]⁺ | 98 | 104 | Intact molecule |
| Loss of CO[M-28]⁺ | 70 | 75 | Loss of ¹²C=O vs ¹³C=O |
| Ring Cleavage | 55 | 59 | [C₄H₇]⁺ vs [¹³C₄H₇]⁺ |
Application Workflow 2: Mechanistic Tracing & Synthesis
Beyond quantification, ¹³C₆-cyclohexanone is a critical building block for synthesizing heavier labeled compounds, such as the antitumor agent lomustine (CCNU)[3], or for tracing carbon backbones in complex organic reactions like the Reformatsky reaction[4]. Because adjacent carbons are both ¹³C, the molecule exhibits massive ¹³C-¹³C scalar coupling (J-coupling), making it highly visible in 2D INADEQUATE NMR experiments[2].
Figure 2: Mechanistic tracing of 13C6-cyclohexanone via the Reformatsky reaction.
Self-Validating Reformatsky Reaction Protocol
-
Step 1: Zinc Activation. Activate zinc dust using 1,2-dibromoethane and Trimethylsilyl chloride (TMS-Cl) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Step 2: Carbon-Carbon Bond Formation. Slowly add a mixture of ¹³C₆-cyclohexanone and ethyl bromoacetate to the activated zinc suspension. Reflux for 2 hours[4].
-
Step 3: Intermediate Validation (NMR). Isolate the intermediate ester.
-
Validation Check: Perform a ¹³C NMR scan. The disappearance of the highly deshielded ketone carbonyl peak (~211 ppm) and the appearance of a new tertiary alcohol carbon peak (~71 ppm) definitively proves the conversion. The ¹³C-¹³C splitting patterns will confirm the integrity of the intact ¹³C₆ ring.
-
-
Step 4: Hydrolysis. Treat the ester with aqueous NaOH, followed by acidification with HCl, to yield the final (1-hydroxy-[¹³C₆]cyclohexyl)acetic acid[4].
References
-
Pharmaffiliates. "CAS No : 334689-56-4 | Chemical Name : Cyclohexanone-13C6". Pharmaffiliates Database. Available at:[Link]
Sources
Navigating the Safety Landscape of (1,2,3,4,5,6-13C6)cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principle: Extrapolating from the Unlabeled Analogue
The core of our safety assessment for (1,2,3,4,5,6-13C6)cyclohexanone lies in a scientifically grounded extrapolation from its well-characterized unlabeled counterpart, cyclohexanone. The introduction of six Carbon-13 atoms into the cyclohexanone ring does not alter its fundamental chemical reactivity or biological interactions in a way that would introduce new hazard categories. The C-13 isotope is a stable, non-radioactive form of carbon.[1] Consequently, the primary hazards associated with the labeled compound are those inherent to the cyclohexanone molecule itself.
Hazard Identification and Classification
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of cyclohexanone, (1,2,3,4,5,6-13C6)cyclohexanone should be treated as a substance with the following hazards:[4][5][6][7][8][9][10]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[4][5][7][9][10] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][7][9][10] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][5][7][9][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4][5][7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7][9][10] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4][5][7][9][10] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |
| Specific Target Organ Toxicity | Single Exposure (Category 3) | H335: May cause respiratory irritation.[6] |
Pictograms:
GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Signal Word: Danger
Understanding the Risks: A Mechanistic Perspective
The toxicity of cyclohexanone stems from its chemical properties. As a ketone, it can act as a solvent and degreaser, which contributes to its ability to irritate and damage skin and mucous membranes upon contact.[11] Inhalation of vapors can irritate the respiratory tract.[11][12] Systemic effects, such as central nervous system depression, can occur upon significant exposure through inhalation, ingestion, or skin absorption.[11][12] The potential for genetic defects warrants careful handling to minimize any long-term health risks.[4]
Safe Handling and Storage: A Protocol for Prudence
A meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through robust engineering controls and appropriate PPE.
Caption: Workflow for safe handling of (1,2,3,4,5,6-13C6)cyclohexanone.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[13][5][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][5][6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, acids, and bases.[13][4]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical.
Caption: First aid measures for exposure to (1,2,3,4,5,6-13C6)cyclohexanone.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Contaminated packaging should be treated as hazardous waste.
The Role of Stable Isotopes in Research
The use of stable isotope-labeled compounds like (1,2,3,4,5,6-13C6)cyclohexanone is a powerful tool in metabolic research.[3] These compounds allow for the tracing of metabolic pathways and the quantification of metabolites without the hazards associated with radioactive isotopes.[][14][15] The insights gained from these studies are invaluable for understanding disease states and for the development of new therapeutics.[]
Conclusion
References
-
Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd. 13
-
Carbon-13. Wikipedia.
-
Cyclohexanone SDS (Safety Data Sheet). Flinn Scientific.
-
carbon-13 gas safety data sheet carbon-13 sds carbon-13 isotope carbon-13 enriched carbon-13. BuyIsotope.
-
Cyclohexanone - SAFETY DATA SHEET. MilliporeSigma.
-
Cyclohexanone - SAFETY DATA SHEET. PENTA.
-
Cyclohexanone SAFETY DATA SHEET. Sigma-Aldrich.
-
Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Safety Data Sheet: Cyclohexanone. Carl ROTH.
-
CARBON (AMORPHOUS) (13C, 99%) 95% PURE. Cambridge Isotope Laboratories.
-
Safety Data Sheet: Cyclohexanone. Carl ROTH.
-
Carbon-13 - Stable Isotope. BOC Sciences.
-
Cyclohexanone-13C6 — Chemical Substance Information. NextSDS.
-
SAFETY DATA SHEET - Cyclohexanone. Sigma-Aldrich.
-
Application Notes: Stable Isotope Labeling of 2-Keto Palmitic Acid for Metabolic Tracing. Benchchem.
-
Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone, OPP, USEPA. U.S. Environmental Protection Agency.
-
Product Safety Summary for Cyclohexanone. JCIA BIGDr.
-
SAFETY DATA SHEET - Cyclohexanone. TCI Chemicals.
-
Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. PubMed.
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.
-
Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health.
-
Stable Isotope-Labeled Products For Metabolic Research. Eurisotop.
Sources
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyclohexanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. louisville.edu [louisville.edu]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. jcia-bigdr.jp [jcia-bigdr.jp]
- 11. nj.gov [nj.gov]
- 12. epa.gov [epa.gov]
- 13. isotope-amt.com [isotope-amt.com]
- 14. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: The Role and Value of 13C6 Cyclohexanone in Modern Research
An In-depth Technical Guide to the Long-Term Storage and Handling of 13C6 Cyclohexanone
Isotopically labeled compounds are indispensable tools in drug development and metabolic research, providing unparalleled insights into pharmacokinetics, reaction mechanisms, and metabolic pathways.[1] 13C6 Cyclohexanone, a stable, non-radioactive, isotopically labeled analog of cyclohexanone, serves as a critical internal standard or tracer in studies requiring precise quantification via mass spectrometry.[2][3] Its six carbon-13 atoms provide a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart with high fidelity.[4]
The integrity of research data derived from studies using 13C6 Cyclohexanone is directly contingent upon the compound's chemical and isotopic purity. Improper storage and handling can lead to degradation, compromising sample integrity and leading to erroneous results.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the long-term storage, safe handling, and quality verification of 13C6 Cyclohexanone, ensuring its stability and reliability for the duration of its use.
Physicochemical Characteristics
Understanding the fundamental properties of 13C6 cyclohexanone is the first step in establishing correct handling and storage protocols. While the isotopic labeling does not significantly alter the bulk chemical properties compared to the unlabeled analog, the molecular weight is increased.
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₁₀O | - |
| Molecular Weight | ~104.19 g/mol | Calculated |
| Standard Molecular Weight | 98.14 g/mol | [6] |
| Appearance | Colorless to pale yellow, oily liquid | [6][7] |
| Odor | Acetone-like or pleasant, mint-like | [6][8] |
| Boiling Point | ~155 °C (311 °F) | [9] |
| Melting Point | ~ -47 °C (-53 °F) | [9] |
| Flash Point | ~44 °C (111 °F) | [6] |
| Density | ~0.947 g/mL at 25 °C | [9] |
| Solubility | Soluble in water (8.7 g/100ml at 20°C), miscible with most organic solvents. | [6] |
Long-Term Storage Protocols: Preserving Compound Integrity
The primary goal of long-term storage is to mitigate chemical degradation and maintain the isotopic purity of the compound. The product is generally chemically stable under standard ambient conditions; however, for an expensive and critical reagent, enhanced precautions are warranted to ensure its viability over months or years.[9]
Core Storage Recommendations
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | While stable at room temperature, lower temperatures significantly reduce the rate of potential auto-oxidation or degradation reactions, preserving purity over extended periods.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Cyclohexanone can undergo oxidation.[10] Backfilling the vial with an inert gas after each use displaces atmospheric oxygen, minimizing the risk of oxidative degradation pathways. |
| Container | Original, Tightly-Sealed Amber Glass Vial | The compound should be kept in its original container, which is selected by the manufacturer for compatibility.[11] A tight seal prevents the ingress of moisture and oxygen and the escape of vapors. Amber glass protects against potential light-induced photochemical reactions.[12] |
| Environment | Dry, Well-Ventilated, Flammables-Designated Area | Store in a cool, dry, and well-ventilated location away from heat, sparks, and open flames.[7][13] This mitigates fire risk and prevents condensation.[14] |
| Incompatibilities | Segregate from Oxidizing Agents, Acids, and Bases | Cyclohexanone can react vigorously with oxidizing agents (e.g., peroxides, nitrates) and may also react with acids and alkalis.[8][14][15] Store separately to prevent accidental hazardous reactions. |
Safe Handling and Personal Protective Equipment (PPE)
As a flammable liquid and an irritant, 13C6 cyclohexanone requires careful handling in a controlled laboratory environment to ensure personnel safety.[7][16]
Engineering Controls
-
Ventilation: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]
-
Ignition Sources: Ensure the work area is free of open flames, hot surfaces, or spark-producing equipment. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13][14][15]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[8]
| Protection Type | Recommended Material/Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl Alcohol). Nitrile may be suitable for short-term contact. | Prevents skin contact; cyclohexanone can be absorbed through the skin.[7][8] Consult glove manufacturer data for breakthrough times. |
| Eye/Face Protection | Safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[15][16] |
| Skin/Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and protects from fire hazards.[9] |
Spill and Emergency Procedures
-
Evacuate & Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[11]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[13]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material like sand or diatomaceous earth.[15][17]
-
Collection: Collect the absorbent material into a suitable, sealed container for hazardous waste disposal.[11]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]
-
Stability Assessment and Quality Control
Over time, even under ideal conditions, the purity of chemical standards can be a concern. Periodic quality control is a self-validating system that ensures the compound's integrity before its use in critical experiments.[5]
Potential Degradation Pathways
The primary degradation risk for cyclohexanone is oxidation.[10] This can proceed through several mechanisms, including photochemical reactions or reactions with atmospheric oxygen.[12] While the isotopic label does not change the fundamental chemistry, degradation can lead to the formation of impurities that may interfere with analyses.
Experimental Protocol: Purity Assessment by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for assessing both the chemical and isotopic purity of 13C6 cyclohexanone.[2][18]
Objective: To verify the chemical purity (absence of degradation products) and isotopic enrichment of a stored 13C6 cyclohexanone sample.
Methodology:
-
Sample Preparation:
-
Create a stock solution of the stored 13C6 cyclohexanone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution to create a working solution appropriate for your instrument's sensitivity (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a reverse-phase C18 column.
-
Employ a simple isocratic or gradient elution method with solvents like water and acetonitrile (both may contain 0.1% formic acid to promote ionization).
-
The goal of the LC is to separate the main 13C6 cyclohexanone peak from any potential impurities or degradation products.[2]
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[18]
-
Acquire data in a positive ionization mode (e.g., ESI+), looking for the protonated molecule [M+H]⁺.
-
The theoretical m/z for [¹³C₆H₁₀O+H]⁺ is approximately 105.11.
-
-
Data Analysis:
-
Chemical Purity: Examine the total ion chromatogram (TIC). The peak for 13C6 cyclohexanone should account for >99% of the total peak area. Any other peaks may represent impurities or degradation products.
-
Isotopic Purity/Enrichment: Extract the ion chromatogram for the [M+H]⁺ ion. Analyze the mass spectrum across this peak. Compare the measured isotopic distribution to the theoretical distribution. The signal at m/z ~105 should be the base peak, with minimal signal at lower masses corresponding to incompletely labeled species (e.g., 13C5, 13C4).[18][19]
-
Conclusion
The reliability of 13C6 cyclohexanone as a standard or tracer is paramount for the integrity of quantitative research in drug development and life sciences. By implementing the rigorous storage, handling, and quality control protocols outlined in this guide, researchers can ensure the long-term stability and purity of this valuable reagent. Adherence to these guidelines not only promotes laboratory safety but also provides confidence in the accuracy and reproducibility of experimental data.
References
- Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al2O3 c
- SAFETY DATA SHEET - Cyclohexanone. (2025). Sigma-Aldrich.
- Babu, G. R. V., & Verghese, M. M. (n.d.). Biodegradation of Cyclohexanone and Cyclohexanol by the Activated Sludge Process. Defence Science Journal.
- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Cyclohexanone - SAFETY D
- Cyclohexanone Safety D
- Guide to Isotope Management In Laboratories. (n.d.). University of Colorado Boulder Environmental Health and Safety.
- Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. (2025).
- Cyclohexanone - Safety data sheet. (2021). Petrochem Middle East.
- Oxidation pathway of cyclohexanone into adipic acid. (n.d.).
- How To Properly Store Your Radiolabeled Compounds. (2022). Moravek, Inc.
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). PubMed.
- Safe use of radioisotopes. (2001). PubMed.
- SAFETY DATA SHEET CYCLOHEXANONE LRG. (n.d.). A-Chem.
- Determination of Isotopic Purity by Accur
- Isotopic Purity Using LC-MS. (2026).
- Isotopic labeling. (n.d.). Wikipedia.
- An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents. (n.d.). Benchchem.
- Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). Springer.
- Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). PubMed.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Safety First: Handling and Storage Best Practices for Cyclohexanone. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- SAFETY DATA SHEET - Cyclohexanone. (2025). Penta.
- SAFETY DATA SHEET - CYCLOHEXANONE. (2022). DOMO Chemicals.
- Stothers, J. B., & Tan, C. T. (1974). 13C nmr studies of some methylcyclohexanones. Canadian Journal of Chemistry, 52(2), 308-314.
- The Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds. (n.d.).
- Cyclohexanone. (n.d.).
- Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016). The Journal of Physical Chemistry A.
- Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. (n.d.).
Sources
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. moravek.com [moravek.com]
- 6. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst: process optimization, mechanistic study, and kinetic analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08494C [pubs.rsc.org]
- 11. louisville.edu [louisville.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thermofishersci.in [thermofishersci.in]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. domochemicals.com [domochemicals.com]
- 17. petrocheme.com [petrocheme.com]
- 18. almacgroup.com [almacgroup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (1,2,3,4,5,6-¹³C₆)Cyclohexanone: Synthesis, Characterization, and Application
Introduction: The Significance of Uniform Isotopic Labeling
In the precise and demanding fields of biomedical research and drug development, the ability to accurately quantify and trace molecules within complex biological systems is paramount. (1,2,3,4,5,6-¹³C₆)Cyclohexanone, a uniformly labeled stable isotope of cyclohexanone, serves as a powerful tool in achieving this analytical rigor. Its CAS Registry Number is 334689-56-4 . This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its critical applications as an internal standard for quantitative mass spectrometry and as a tracer in metabolic flux analysis. The defining feature of this molecule is the substitution of all six carbon atoms with the heavy isotope, ¹³C. This complete isotopic labeling provides a distinct mass shift, rendering it an ideal internal standard for isotope dilution analysis, a technique of the highest metrological standing.
Physicochemical and Spectrometric Characteristics
The incorporation of six ¹³C atoms into the cyclohexanone structure results in a predictable increase in its molecular weight, a key characteristic for its use in mass spectrometry. While its chemical reactivity mirrors that of its unlabeled analogue, its mass spectrometric behavior is distinct.
| Property | Unlabeled Cyclohexanone | (1,2,3,4,5,6-¹³C₆)Cyclohexanone |
| CAS Registry Number | 108-94-1[1] | 334689-56-4 |
| Molecular Formula | C₆H₁₀O[1] | ¹³C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1] | ~104.099 g/mol |
| Appearance | Colorless to pale yellow liquid[2][3] | Colorless liquid |
| Odor | Peppermint and acetone-like[1][2][3] | Peppermint and acetone-like |
| Boiling Point | 155.6 °C[2][4][5] | ~155 °C |
| Melting Point | -47 °C[2][4] | ~-47 °C |
| Density | ~0.947 g/cm³[2][4] | Not specified, expected to be slightly higher |
| Solubility in Water | Slightly soluble[5] | Expected to be slightly soluble |
| Key Mass Spec Fragments (EI) | m/z 98 (M+), 83, 70, 55 (base peak), 42[6][7] | m/z 104 (M+), expected shifts for fragments |
Synthesis of (1,2,3,4,5,6-¹³C₆)Cyclohexanone: The Jones Oxidation
The most reliable and widely used method for synthesizing (1,2,3,4,5,6-¹³C₆)cyclohexanone is through the oxidation of its corresponding isotopically labeled secondary alcohol, (1,2,3,4,5,6-¹³C₆)cyclohexanol. The Jones oxidation is particularly well-suited for this transformation due to its high efficiency and relatively mild conditions, which minimize the risk of isotopic scrambling.
The reaction mechanism involves the formation of a chromate ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid). A base, typically water, then facilitates the elimination of an alpha-proton, leading to the formation of the ketone and a reduced chromium(IV) species.
Caption: Workflow for the Jones Oxidation of (1,2,3,4,5,6-¹³C₆)cyclohexanol.
Experimental Protocol: Jones Oxidation
This protocol details the oxidation of a secondary alcohol to a ketone.[8]
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With caution and continuous stirring, slowly add this mixture to 50 mL of water.
-
Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the starting material, (1,2,3,4,5,6-¹³C₆)cyclohexanol (0.2 mol), in 100 mL of acetone.
-
Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Add the prepared Jones reagent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. The addition process typically takes about 2 hours. A color change from orange-red to green will be observed as the chromium(VI) is reduced to chromium(III).
-
Reaction Completion: Once the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Workup: Add 100 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the two layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Purification: Combine all organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via distillation. The resulting crude (1,2,3,4,5,6-¹³C₆)cyclohexanone can be further purified by distillation.
Application 1: A Gold Standard for Quantitative Analysis by Mass Spectrometry
The most prominent application of (1,2,3,4,5,6-¹³C₆)cyclohexanone is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS). The fundamental principle is that a known amount of the ¹³C-labeled standard is added to a sample at the very beginning of the sample preparation process. Because the labeled standard is chemically identical to the analyte of interest, it will behave in the same manner during extraction, derivatization, and ionization. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification. This approach effectively corrects for matrix effects, which are a major source of error in LC-MS/MS analyses of complex biological samples.[9][10][11]
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Experimental Protocol: Quantification of an Analyte in Plasma
This protocol provides a general framework for the quantification of a small molecule analyte in plasma using (1,2,3,4,5,6-¹³C₆)cyclohexanone as an internal standard.[12]
-
Preparation of Standards and Solutions:
-
Prepare a stock solution of the unlabeled analyte and the (1,2,3,4,5,6-¹³C₆)cyclohexanone internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable LC column (e.g., C18).
-
Develop a chromatographic method to achieve baseline separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard, typically using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[13]
-
Application 2: Tracing Metabolic Pathways with ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[14][15][16] While (1,2,3,4,5,6-¹³C₆)cyclohexanone itself may not be a primary substrate for central carbon metabolism, the principles of using ¹³C-labeled compounds are universal. A ¹³C-labeled substrate is introduced into a biological system (e.g., cell culture), and the organism's metabolic machinery processes it. The ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the active metabolic pathways and quantify the flux through them.
The workflow for a ¹³C-MFA experiment involves several key stages: experimental design (including the choice of ¹³C tracer), conducting the tracer experiment, quenching metabolism and extracting metabolites, and finally, measuring the isotopic labeling and performing computational flux estimation.[15][17][18]
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Experimental Protocol: Metabolite Extraction from Adherent Cells
A critical step in any metabolomics or flux analysis study is the rapid quenching of metabolic activity and efficient extraction of metabolites. This ensures that the measured metabolite levels accurately reflect the metabolic state at the time of sampling.[19][20]
-
Preparation: Prepare a quenching/extraction solution of -80°C methanol.
-
Medium Removal: Aspirate the cell culture medium completely.
-
Cell Rinsing: Quickly rinse the cells twice with 5 mL of PBS. It is crucial to perform this and subsequent steps on dry ice to minimize metabolic changes.
-
Quenching: Add 750 µL of the pre-chilled methanol to each well to immediately halt metabolic activity.
-
Incubation: Incubate the plates on dry ice for 20 minutes.
-
Cell Lysis and Collection: Scrape the cells with a cell scraper and transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Pelleting Debris: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying and Reconstitution: Evaporate the methanol using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C. Prior to analysis, reconstitute the sample in a solvent appropriate for the chosen analytical platform (e.g., for HILIC metabolomics, reconstitute in 60 µL of 80:20 acetonitrile:water).[19]
Conclusion
(1,2,3,4,5,6-¹³C₆)Cyclohexanone is a highly valuable tool for researchers in the life sciences. Its well-defined chemical properties, coupled with the distinct mass shift provided by uniform ¹³C labeling, make it an exemplary internal standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry. The principles underlying its use in isotope dilution and metabolic tracing are fundamental to modern analytical biochemistry and are essential for advancing our understanding of drug disposition and metabolic pathways. The protocols outlined in this guide provide a robust framework for the successful application of this and similar isotopically labeled compounds in a research setting.
References
- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- The Wheelock Laboratory. (2015, May 19).
- Creative Proteomics. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
- Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.
- BenchChem. (2026). Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols.
- Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2019). A Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Methods in Molecular Biology, 1862, 101-115.
- Chemcess. (2024, August 15). Cyclohexanone: Properties, Reactions, Production And Uses.
- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.
- Occupational Safety and Health Administration. (2020, December 22). CYCLOHEXANONE.
- Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.
- Droste, P., Beyß, M., & Nöh, K. (2014). Visual workflows for 13 C-metabolic flux analysis.
- Fisher Scientific. Cyclohexanone.
- Agilent Technologies. (2017). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies, Inc.
- International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7967, Cyclohexanone.
- Seibl, J., & Gäumann, T. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.
- University of the West Indies, Mona Campus. The preparation of cyclohexanone from cyclohexanol. Department of Chemistry.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Quantitative Analysis Using Stable Isotopes.
- Wang, Z., & Liu, J. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. American Journal of Physiology-Cell Physiology, 328(4), C1091-C1100.
- Kappelmann, J., Beyß, M., & Nöh, K. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687834.
- Nöh, K., & Kappelmann, J. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687834.
- Stable Isotopes. 13C Metabolic Probes.
- Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol.
- Rychlik, M., & Schieberle, P. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.
- Chapman-Stevens, T. (n.d.). Experiment 3 - Oxidation of Alcohols: Preparation of Cyclohexanone. Department of Chemistry, College of Saint Benedict and Saint John's University.
- BenchChem. (2025). Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide.
- Scheer, A. M., G. Meloni, and G. B. Ellison. (2015). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A 119.49: 11895-11905.
- Hermann, G., et al. (2019). 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma. Analytical Chemistry, 91(15), 10126-10133.
- Organic Chemistry. (2019, August 20). Synthesis Using Jones Reagent [Video]. YouTube.
- Romer Labs. 13C Isotope Labeled.
- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3336.
- Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341.
- Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.
- Blair, I. A. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis, 2(2), 311-341.
- Resolve Mass Spectrometry. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide [Video]. YouTube.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry, 89(23), 12725-12732.
- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3336.
- Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry, 89(23), 12725-12732.
Sources
- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. CYCLOHEXANONE | Occupational Safety and Health Administration [osha.gov]
- 4. Cyclohexanone | Fisher Scientific [fishersci.be]
- 5. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. romerlabs.com [romerlabs.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. metabolomics.se [metabolomics.se]
- 20. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
Thermodynamic Stability and Isotopic Effects of (1,2,3,4,5,6-13C6)Cyclohexanone: An In-Depth Technical Guide
Executive Summary
(1,2,3,4,5,6-13C6)Cyclohexanone is a uniformly carbon-13 enriched isotopologue of cyclohexanone, extensively utilized in mechanistic studies, metabolic tracking, and quantitative NMR spectroscopy. A fundamental assumption in its application is that isotopic substitution preserves the macroscopic thermodynamic stability and reactivity of the parent molecule. This guide details the thermodynamic parameters of 13C6-cyclohexanone, the causality behind the analytical methods used to validate these properties, and the step-by-step protocols required for rigorous experimental determinations.
Molecular Structure and Isotopic Integrity
The substitution of all six carbon-12 atoms with carbon-13 yields (1,2,3,4,5,6-13C6)cyclohexanone (Formula: ¹³C₆H₁₀O). This uniform labeling increases the molecular weight from 98.14 g/mol to approximately 104.10 g/mol [1]. Structurally, the molecule maintains the six-carbon cyclic architecture and the ketone functional group that dictate its chemical behavior[1].
Because the electronic potential energy surface is invariant to isotopic substitution (following the Born-Oppenheimer approximation), the[1]. The primary physical differences arise from shifts in vibrational zero-point energies and the increased mass, which slightly modifies the specific heat capacity (per gram) and diffusion coefficients, while molar thermodynamic values remain highly conserved.
Thermodynamic Properties: Unlabeled vs. 13C6-Labeled Cyclohexanone
To understand the stability of the 13C6-isotopologue, we must examine the baseline thermodynamic data of natural-abundance cyclohexanone. The structural integrity remains unchanged, meaning the energy required for phase transitions is nearly identical between the two forms[1].
| Thermodynamic Property | Cyclohexanone (Natural Abundance) | (1,2,3,4,5,6-13C6)Cyclohexanone (Extrapolated)* | Reference |
| Molecular Weight | 98.14 g/mol | 104.10 g/mol | [1] |
| Heat Capacity ( Cp,liquid at 300 K) | 177.20 J/(mol·K) | ~177.20 J/(mol·K) | [2] |
| Enthalpy of Fusion ( ΔfusH at 245.2 K) | 1.328 kJ/mol | ~1.328 kJ/mol | [3] |
| Solid-Solid Transition ( ΔtrsH at 220.8 K) | 8.660 kJ/mol | ~8.660 kJ/mol | [3] |
| Enthalpy of Vaporization ( ΔvapH∘ ) | 44.0 ± 4.0 kJ/mol | ~44.0 kJ/mol | [3] |
*Molar thermodynamic properties of the 13C6 variant are considered equivalent to the unlabeled compound due to the negligible thermodynamic isotope effect for heavy atoms (Carbon-13) at standard temperatures.
Causality in Experimental Choices for Thermodynamic Validation
To establish these thermodynamic baselines, researchers rely on highly specialized calorimetric and effusive techniques. The choice of these methods is driven by the need to isolate specific variables:
-
Adiabatic Calorimetry: Chosen for determining heat capacity ( Cp ) and phase transition enthalpies because it creates a thermally isolated system. By preventing heat exchange with the environment, the exact energy required to disrupt the crystal lattice (fusion) or alter the solid-state conformation (solid II to solid I transition) can be measured precisely[3].
-
Knudsen Effusion Method: Employed for measuring the vapor pressure of the solid phase. Cyclohexanone derivatives exhibit relatively low vapor pressures in the solid state. The Knudsen method operates under high vacuum, allowing molecules to effuse through a microscopic orifice without intermolecular collisions, providing a highly accurate mass-loss rate to calculate vapor pressure and the enthalpy of sublimation[4].
Experimental Protocols for Thermodynamic Measurement
Protocol 1: Heat Capacity and Phase Transition Measurement via Adiabatic Calorimetry
This self-validating protocol ensures that the measured heat capacity is strictly a function of the molecule's internal degrees of freedom, free from impurity-induced melting point depression.
-
Sample Purification: Subject the (1,2,3,4,5,6-13C6)cyclohexanone to repeated fractional melting until a mole fraction purity of >99.9% is achieved.
-
Inert Loading: Transfer the purified sample into the calorimetric vessel within a glovebox under a dry argon atmosphere. Causality: Moisture acts as a plasticizer and will artificially inflate the measured heat capacity.
-
Cryogenic Cooling: Cool the adiabatic calorimeter to 5 K using liquid helium to establish the absolute thermodynamic baseline.
-
Energy Pulsing: Apply discrete, precisely measured electrical energy pulses ( Q ) to the system.
-
Thermal Equilibration: Wait for the system to reach thermal equilibrium after each pulse.
-
Data Acquisition: Record the temperature rise ( ΔT ). Calculate the molar heat capacity using the formula Cp=Q/ΔT .
-
Transition Analysis: Monitor the continuous Cp curve for isothermal heat absorption spikes. For cyclohexanone, these occur at ~220.8 K (solid-state conformational shift) and ~245.2 K (fusion to liquid)[3].
Workflow for thermodynamic validation of 13C6-cyclohexanone via adiabatic calorimetry.
Protocol 2: Vapor Pressure Determination via Knudsen Effusion
-
Cell Preparation: Utilize a thermoregulated Knudsen cell equipped with a nickel membrane (e.g., 50 µm thickness, 0.2 mm orifice diameter)[4].
-
Sample Loading: Load the solid 13C6-cyclohexanone into the cell.
-
Evacuation: Evacuate the vacuum chamber to <10−5 Torr. Causality: This ensures molecular flow conditions, where the mean free path of the effusing molecules is significantly larger than the orifice diameter.
-
Effusion Measurement: Maintain a constant temperature (e.g., 220 K). Measure the mass loss of the cell ( Δm ) over a specific time interval ( Δt ).
-
Calculation: Calculate the vapor pressure ( p ) using the Knudsen equation: p=A⋅ΔtΔmM2πRT , ensuring to use M=104.10 g/mol for the 13C6-labeled compound.
Reactivity and Enolate Thermodynamics
Beyond pure physical state properties, the thermodynamic stability of cyclohexanone is most frequently leveraged in synthetic organic chemistry via enolate formation. The reactivity of cyclohexanone derivatives is governed by the relief of torsional strain when the carbonyl carbon rehybridizes from sp2 to sp3 during nucleophilic addition, or when forming sp2 enolates[5].
Because the 13C6 labeling does not alter the kinetic acidity of the α -protons or the steric bulk of the ring, the[5]. This chemical consistency is exactly what allows 13C6-cyclohexanone to act as a perfect tracer for complex biochemical networks and reaction mechanisms[1].
Kinetic vs. thermodynamic enolate formation pathways for 13C6-cyclohexanone.
References
-
Title: 1 | Source: smolcule.com
-
Title: 3 | Source: nist.gov
-
Title: 2 | Source: nist.gov
-
Title: 4 | Source: acs.org
-
Title: 5 | Source: benchchem.com
Sources
Advanced Structural Characterization of ¹³C₆-Labeled Cyclohexanone: A Comprehensive Guide for Isotopic Tracing and Mechanistic Studies
Uniformly labeled (1,2,3,4,5,6-¹³C₆) cyclohexanone is a critical reagent in metabolic tracing, quantitative mass spectrometry, and the elucidation of complex reaction mechanisms [1]. Unlike its natural abundance counterpart, where the ¹³C isotope exists at a mere ~1.1%, the 100% isotopic enrichment across all six carbon centers fundamentally alters its spectroscopic behavior[2].
This guide provides researchers, scientists, and drug development professionals with a rigorous, causality-driven framework for the structural characterization of ¹³C₆-cyclohexanone, ensuring high-fidelity data in downstream analytical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Navigating Spin Systems
In natural abundance ¹³C-NMR, carbon signals appear as singlets (when ¹H-decoupled) because the probability of two ¹³C atoms residing adjacently is negligible (0.01%). In ¹³C₆-cyclohexanone, every carbon is adjacent to another ¹³C atom. This continuous spin system introduces profound ¹³C-¹³C homonuclear coupling (¹J_CC ≈ 35 Hz), transforming standard singlets into complex multiplets.
Furthermore, in ¹H-NMR, the 100% abundance of ¹³C means that every proton is coupled to its attached carbon (¹J_CH ≈ 125 Hz). This manifests as massive satellite peaks that completely dominate the central (unlabeled) proton signal, which is virtually absent.
Logic flow of spin-spin coupling in uniformly 13C-labeled cyclohexanone.
Protocol 1: Quantitative ¹³C-NMR for Isotopic Purity Assessment
Objective: To quantify the precise degree of ¹³C enrichment without signal distortion. Causality Check: Standard ¹³C-NMR uses continuous ¹H decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances carbon signals based on the number of attached protons (e.g., CH₂ vs. C=O), destroying quantitative integration. To achieve a self-validating quantitative system, we must use an inverse-gated decoupling sequence.
-
Step 1: Sample Preparation. Dissolve 20 mg of ¹³C₆-cyclohexanone in 0.6 mL of CDCl₃ containing 0.05% v/v TMS.
-
Step 2: Relaxation Delay (D1). Set D1 to at least 5 × T₁ (longitudinal relaxation time). For cyclohexanone, a D1 of 30 seconds ensures complete relaxation of the carbonyl carbon.
-
Step 3: Pulse Sequence. Apply an inverse-gated ¹H decoupling sequence (e.g., zgig on Bruker systems). This turns off decoupling during the relaxation delay to prevent NOE buildup, turning it on only during acquisition to collapse ¹H-¹³C splitting.
-
Step 4: Acquisition & Processing. Acquire 64 scans. Apply a 1 Hz exponential line broadening function before Fourier transformation. Integrate the multiplet clusters to verify the 1:2:2:1 ratio (C1 : C2/C6 : C3/C5 : C4).
Mass Spectrometry (MS) Fragmentation Dynamics
The substitution of six ¹²C atoms with ¹³C increases the exact mass of cyclohexanone from 98.07 Da to 104.09 Da [1]. In Electron Ionization (EI) GC-MS, this +6 Da shift is preserved in the molecular ion [M]⁺. However, the true diagnostic power lies in the fragmentation pattern.
Alpha-cleavage of the cyclic ketone followed by the expulsion of carbon monoxide or ethylene yields distinct daughter ions. Because the expelled neutral fragments (¹³CO and ¹³C₂H₄) are also isotopically labeled, the resulting mass shifts perfectly map the structural origin of the fragments.
Primary EI-MS fragmentation pathways for 13C6-cyclohexanone.
Protocol 2: GC-MS Isotopic Enrichment Validation
Objective: To confirm the absence of partially labeled isotopologues (e.g., ¹³C₅-cyclohexanone).
-
Step 1: Chromatography. Inject 1 µL of a 10 µg/mL solution (in hexane) onto a non-polar capillary column (e.g., DB-5MS). Use a split ratio of 50:1 to prevent detector saturation.
-
Step 2: Ionization. Operate the EI source at 70 eV.
-
Step 3: SIM Mode Acquisition. Monitor the Selected Ion Monitoring (SIM) channels for m/z 98 through 104.
-
Step 4: Data Analysis. Calculate isotopic purity by comparing the abundance of m/z 104 against m/z 103 (M-1) and m/z 105 (M+1, accounting for natural ²H and ¹⁸O contributions). A self-validating system requires the m/z 98 peak to be below the limit of detection (LOD) <0.1%.
Vibrational Spectroscopy and Kinetic Isotope Effects
Infrared (IR) spectroscopy provides an orthogonal method for structural verification. The vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass (μ). Replacing ¹²C with ¹³C increases μ, thereby lowering the vibrational frequency [3]. For the carbonyl stretch (C=O), this results in a predictable bathochromic shift of approximately 38 cm⁻¹.
Quantitative Data Summary
| Property | Natural Abundance (¹²C) | ¹³C₆-Labeled | Shift / Difference |
| Molecular Mass (Da) | 98.14 | 104.09 | +5.95 Da |
| Base Peak (EI-MS) | m/z 98 | m/z 104 | +6 m/z |
| C=O IR Stretch (cm⁻¹) | ~1715 | ~1677 | -38 cm⁻¹ (Isotope Effect) |
| ¹³C NMR Splitting | Singlets (Decoupled) | Complex Multiplets | Emergence of ¹J_CC (~35 Hz) |
| ¹H NMR Satellites | Weak (1.1% abundance) | Dominant (100%) | ¹J_CH (~125 Hz) splitting |
In mechanistic drug development, ¹³C₆-cyclohexanone is utilized to measure Kinetic Isotope Effects (KIEs) via polarization transfer techniques. Because the heavier ¹³C isotope lowers the zero-point energy (ZPE) of the ground state, reactions where the C-C bond is broken in the rate-determining step will proceed slower. Advanced NMR polarization transfer methods allow these KIEs to be measured at natural abundance or with enriched tracers, requiring substantially less material than traditional methods [4].
By combining quantitative NMR, precise MS fragmentation mapping, and vibrational isotope shifts, researchers can confidently validate the structural integrity of ¹³C₆-cyclohexanone for downstream applications.
References
-
National Institute of Standards and Technology (NIST). "Cyclohexanone - IR Spectrum." NIST Chemistry WebBook. URL:[Link]
-
Jacobsen, E. N., et al. "Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer." Journal of the American Chemical Society, PMC. URL:[Link]
toxicity and environmental impact of (1,2,3,4,5,6-13C6)cyclohexanone
An In-depth Technical Guide to the Toxicological Profile and Environmental Impact of (1,2,3,4,5,6-¹³C₆)Cyclohexanone
A Note on Isotopic Labeling: This guide addresses (1,2,3,4,5,6-¹³C₆)cyclohexanone. It is critical for the reader to understand that this is a stable isotope-labeled (SIL) version of cyclohexanone. The substitution of ¹²C with ¹³C atoms adds to the molecular weight but does not materially alter the chemical structure, reactivity, or stereochemistry of the molecule. Consequently, the biological and environmental interactions, which dictate the toxicological and ecological profiles, are considered identical to those of unlabeled cyclohexanone. All data presented herein are for cyclohexanone (CAS No. 108-94-1) and are directly applicable to its ¹³C₆-labeled analogue.
Introduction
(1,2,3,4,5,6-¹³C₆)Cyclohexanone is a high-purity analytical standard, primarily utilized in mass spectrometry-based applications as an internal standard for the quantification of its unlabeled analogue. While its use is confined to small quantities within controlled laboratory settings, a comprehensive understanding of its toxicological and environmental properties is paramount for ensuring personnel safety and responsible environmental stewardship. This document provides a detailed synthesis of the available scientific data on cyclohexanone, serving as an essential reference for researchers, laboratory managers, and drug development professionals.
Physicochemical Properties and Identification
Understanding the fundamental physicochemical properties of cyclohexanone is the first step in evaluating its behavior in both biological and environmental systems.
| Property | Value | Source |
| Chemical Name | Cyclohexanone | [1] |
| Synonyms | Pimelic ketone, Cyclohexyl ketone | [2] |
| CAS Number | 108-94-1 | [1] |
| EC Number | 203-631-1 | [1] |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.15 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Resembles peppermint or acetone | [2][5] |
| Boiling Point | 154.3 °C | [6] |
| Melting Point | -31 °C | [6] |
| Flash Point | 44 °C (Closed Cup) | [6] |
| Vapor Pressure | 7 hPa @ 30 °C | [6] |
| Classification | Flammable Liquid, Category 3 | [1][3] |
Human Health Toxicity Assessment
Cyclohexanone exhibits a range of acute and chronic health effects that necessitate careful handling. The primary routes of occupational exposure are inhalation and dermal contact.[7]
Acute Toxicity
The substance is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3] High concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and lightheadedness.[2][8]
-
Oral: The acute oral LD₅₀ is reported as 1.80 g/kg bw in rats and approximately 2.1 g/kg bw in mice.[7]
-
Dermal: It is considered moderately toxic by the dermal route.[8]
-
Inhalation: Inhalation of vapors can irritate the nose and throat.[2] It is classified as harmful if inhaled.[6]
Irritation and Sensitization
-
Eye Irritation: Cyclohexanone is a severe eye irritant and can cause serious eye damage.[1][3][4]
-
Skin Irritation: It is a skin irritant, and prolonged or repeated contact can cause drying and cracking of the skin.[1][2]
-
Sensitization: The substance did not induce skin sensitization in studies.[8][9]
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have been conducted to evaluate chronic toxicity and carcinogenic potential.
-
Repeated Dose Toxicity: In repeated administration studies with rats, primary effects at high concentrations were decreases in body weight.[8] A 28-day intravenous study in rats showed no adverse effects at doses up to 100 mg/kg.[10] A 4-week inhalation study in mice established a No Observable Adverse Effect Level (NOAEL) of over 250 ppm.[11]
-
Genotoxicity: The majority of experimental evidence indicates that cyclohexanone is not genotoxic.[8][12]
-
Carcinogenicity: A two-year drinking water study in rats and mice found that the evidence for carcinogenic activity was marginal and that the effect, if any, is weak.[13] The International Agency for Research on Cancer (IARC) has not classified cyclohexanone as to its carcinogenicity to humans.[7]
-
Reproductive and Developmental Toxicity: Developmental studies indicate that fetal toxicity occurred only at concentrations that were also maternally toxic, and no malformations were detected.[8]
Environmental Fate and Ecotoxicology
Cyclohexanone is not considered hazardous to the environment due to its low aquatic toxicity and ready biodegradability.[5]
Environmental Fate
-
Partitioning: Environmental fugacity modeling indicates that if released, cyclohexanone will partition primarily into water (around 84%) and air (around 16%), with very low concentrations expected in soil and sediment.[8]
-
Biodegradation: Cyclohexanone is readily biodegradable in water.[5] Aerobic biodegradation is a primary degradation pathway, often involving the oxidation of cyclohexane to cyclohexanol, which is then converted to cyclohexanone and subsequently mineralized.[14][15][16] Under some conditions, degradation can be sequential, with microbes utilizing cyclohexanone before other substrates like cyclohexanol.
-
Bioaccumulation: With a low octanol/water partition coefficient (logPow), cyclohexanone is not expected to significantly bioaccumulate in aquatic organisms.[5][8] It does not meet the criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) substance.[3][5]
-
Mobility: Based on its low soil organic carbon-water partitioning coefficient (Koc), the material is considered to be highly mobile in soil.[8]
Ecotoxicity
-
Aquatic Toxicity: Experimental data show that cyclohexanone has low acute toxicity towards freshwater fish and the microcrustacean Daphnia magna.[8] It exhibits slight acute toxicity to algae and moderate acute toxicity to bacteria.[8]
Experimental Protocols & Risk Management
Workflow for Chemical Risk Assessment
The process of evaluating a laboratory chemical like cyclohexanone involves a structured workflow to ensure all hazards are identified and mitigated.
Caption: Workflow for Chemical Safety and Environmental Risk Assessment.
Recommended Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety protocols are required when handling cyclohexanone.
-
Ventilation: Always use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The substance is a flammable liquid.[1][3][6] Ground and bond containers and receiving equipment to prevent static discharges.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3][4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
-
Emergency Procedures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Biodegradation Pathway Visualization
The aerobic biodegradation of cyclohexane, for which cyclohexanone is a key intermediate, demonstrates its non-persistent nature in the environment.
Caption: Aerobic biodegradation pathway of cyclohexane via cyclohexanone.
Conclusion
While (1,2,3,4,5,6-¹³C₆)cyclohexanone is an invaluable tool for analytical research, it possesses the same hazard profile as its unlabeled analogue. The primary risks to human health include flammability, acute toxicity upon inhalation, ingestion, or dermal contact, and severe eye and skin irritation.[1] However, the available data show it is not a potent chronic toxin or carcinogen.[8][13] From an environmental perspective, cyclohexanone is readily biodegradable and has a low potential for bioaccumulation, posing a low risk to ecosystems when handled and disposed of correctly.[5] Adherence to the risk management and handling protocols outlined in this guide is essential for its safe use in a research and development setting.
References
- PENTA. (2025). Cyclohexanone - SAFETY DATA SHEET.
- OECD SIDS. (n.d.). CYCLOHEXANONE CAS N°: 108-94-1.
- Japan Chemical Industry Association. (2012, August 12). Product Safety Summary for Cyclohexanone.
- Sci-Chem. (2020, October 13). SAFETY DATA SHEET CYCLOHEXANONE LRG.
- Pallav Chemicals. (n.d.). Cyclohexanone MATERIAL SAFETY DATA SHEET CAS No 108-94-1 SDS/MSDS.
- Martis, L., et al. (1980). Assessment of the toxicity of cyclohexanone administered intravenously to Wistar and Gunn rats. Journal of Toxicology and Environmental Health, 6(3), 557-567.
- New Jersey Department of Health. (2010, February). Cyclohexanone - Hazardous Substance Fact Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone.
- GOV.UK. (2025, February 17). Cyclohexane: general information.
- Kim, H. Y., et al. (2017). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. Toxicological Research, 33(4), 347-353.
- U.S. Environmental Protection Agency. (2005, April 22). Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone.
- Bartha, R. (1986). Peripheral pathway scheme for aerobic biodegradation of cyclohexane by microbial consortium. As cited in ResearchGate.
- Lijinsky, W., & Kovatch, R. M. (1986). Chronic toxicity study of cyclohexanone in rats and mice. Journal of the National Cancer Institute, 77(4), 941-949.
- Babu, G. L., & Verghese, G. C. (1993). Biodegradation of Cyclohexanone and Cyclohexanol by the Activated Sludge Process. Indian Journal of Environmental Protection, 13(11), 865-868.
- International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): IARC.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, Cyclohexanone, CAS Registry Number 108-94-1. Food and Chemical Toxicology, 146(Suppl 1), 111867.
- Musat, F., et al. (2014). Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. Frontiers in Microbiology, 5, 29.
- Salamanca, D., et al. (2023). Biofiltration of Waste Gas Containing Cyclohexanol, Cyclohexanone and Butanol. Molecules, 28(3), 1276.
- Lee, S. H., et al. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. Journal of Microbiology and Biotechnology, 21(7), 744-747.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. pallavchemicals.com [pallavchemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. jcia-bigdr.jp [jcia-bigdr.jp]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. A pharmaceutical intermediate:Cyclohexanone_Chemicalbook [chemicalbook.com]
- 13. Chronic toxicity study of cyclohexanone in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Protocol for the Quantitation of Cyclohexanone in Complex Matrices Using (1,2,3,4,5,6-¹³C₆)Cyclohexanone as an Internal Standard by GC-MS
Abstract
This application note provides a comprehensive and detailed protocol for the quantitative analysis of cyclohexanone in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with (1,2,3,4,5,6-¹³C₆)cyclohexanone as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, offering superior accuracy and precision by correcting for variability in sample preparation, injection volume, and instrument response.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for cyclohexanone quantification.
Introduction: The Principle of Stable Isotope Dilution Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[3] For quantitative analysis, the inherent variability in sample preparation and instrument performance can introduce significant error. The internal standard method is employed to mitigate these variations. An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1]
The ideal internal standard has physicochemical properties very similar to the analyte of interest. A Stable Isotope-Labeled (SIL) internal standard, such as (1,2,3,4,5,6-¹³C₆)cyclohexanone, is considered the "gold standard" because it co-elutes with the unlabeled analyte and behaves nearly identically during sample extraction, derivatization, and chromatographic separation.[1][2] The key difference is its mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This technique, known as Stable Isotope Dilution Analysis (SIDA), provides the most accurate and precise quantification.[2]
(1,2,3,4,5,6-¹³C₆)Cyclohexanone is the isotopologue of cyclohexanone where all six carbon atoms are the heavier ¹³C isotope.[4] This results in a molecular weight increase of 6 Daltons compared to the native cyclohexanone, providing a clear mass-to-charge ratio (m/z) separation in the mass spectrometer.
Materials and Reagents
-
Analytes and Standards:
-
Cyclohexanone (CAS: 108-94-1), ≥99.5% purity
-
(1,2,3,4,5,6-¹³C₆)cyclohexanone, isotopic purity ≥99%
-
-
Solvents:
-
Methanol, HPLC or GC-grade
-
Dichloromethane, GC-grade
-
Acetonitrile, HPLC or GC-grade
-
-
Reagents:
-
Organic-free reagent water
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with caps and septa
-
Standard and Sample Preparation
Preparation of Stock Solutions
Rationale: Accurate preparation of stock solutions is fundamental to the entire quantitative analysis. Using high-purity standards and Class A volumetric glassware minimizes initial measurement errors.
| Solution | Compound | Concentration | Solvent | Storage |
| Analyte Stock (AS) | Cyclohexanone | 1000 µg/mL | Methanol | 4°C, protected from light |
| Internal Standard Stock (ISS) | (1,2,3,4,5,6-¹³C₆)cyclohexanone | 1000 µg/mL | Methanol | 4°C, protected from light |
Protocol:
-
Accurately weigh approximately 10 mg of cyclohexanone and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Repeat the process for (1,2,3,4,5,6-¹³C₆)cyclohexanone to prepare the Internal Standard Stock solution.
-
Calculate the exact concentration based on the weight and purity of the standard.
Preparation of Working Solutions
Rationale: Intermediate dilutions are necessary to prepare calibration standards and quality control samples with the required concentrations.
-
Analyte Working Solution (AWS) - 100 µg/mL: Dilute 1 mL of the Analyte Stock (AS) to 10 mL with methanol.
-
Internal Standard Working Solution (ISWS) - 10 µg/mL: Dilute 100 µL of the Internal Standard Stock (ISS) to 10 mL with methanol.
Preparation of Calibration Standards
Rationale: A calibration curve is essential to establish the relationship between the analyte concentration and the instrument response. A typical calibration range for many applications is 5-2000 µg/L.[5]
| Calibration Level | Volume of AWS (100 µg/mL) | Final Volume | Final Concentration (µg/L) |
| 1 | 5 µL | 1 mL | 500 |
| 2 | 10 µL | 1 mL | 1000 |
| 3 | 20 µL | 1 mL | 2000 |
| 4 | 50 µL | 1 mL | 5000 |
| 5 | 100 µL | 1 mL | 10000 |
| 6 | 200 µL | 1 mL | 20000 |
Protocol:
-
For each calibration level, add the specified volume of AWS to a 1 mL volumetric flask.
-
Add 100 µL of the ISWS (10 µg/mL) to each flask.
-
Dilute to the mark with the appropriate solvent (e.g., acetonitrile or dichloromethane). This will result in a constant internal standard concentration of 1 µg/mL in each calibration standard.
Preparation of Quality Control (QC) Samples
Rationale: QC samples are used to assess the accuracy and precision of the method during routine analysis. They are prepared at low, medium, and high concentrations within the calibration range.
-
Low QC (LQC): Prepare at a concentration of approximately 3 times the Lower Limit of Quantitation (LLOQ).
-
Medium QC (MQC): Prepare at a mid-range concentration.
-
High QC (HQC): Prepare at a concentration towards the upper end of the calibration range.
Protocol: Prepare QC samples in a similar manner to the calibration standards, using independent dilutions of the Analyte Stock solution.
Sample Preparation
Rationale: The goal of sample preparation is to extract the analyte from the matrix and remove interferences. The addition of the internal standard at the beginning of the process corrects for any analyte loss during extraction.
Example: Liquid-Liquid Extraction
-
To 1 mL of the sample (e.g., plasma, urine, water), add 100 µL of the ISWS (10 µg/mL).
-
Add 2 mL of an appropriate extraction solvent (e.g., dichloromethane).
-
Vortex the mixture for 1-2 minutes.[6]
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The organic extract can be concentrated under a gentle stream of nitrogen if necessary.[6]
GC-MS Instrumentation and Method Parameters
Rationale: The following parameters are a starting point and may require optimization based on the specific instrument and application. The goal is to achieve good chromatographic separation and sensitive detection.
| Parameter | Setting | Justification |
| GC System | ||
| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations to avoid column overload. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Carrier Gas | Helium | |
| Column | Mid-polarity column (e.g., DB-624 or equivalent) | Provides good separation for ketones. |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 2 min | A temperature ramp is used to separate compounds with different boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity compared to full scan mode. |
| Quantifier Ion (Cyclohexanone) | m/z 98 | Corresponds to the molecular ion. |
| Qualifier Ion (Cyclohexanone) | m/z 55, 70 | Used for confirmation of analyte identity. |
| Quantifier Ion (¹³C₆-Cyclohexanone) | m/z 104 | Corresponds to the molecular ion of the internal standard. |
| Qualifier Ion (¹³C₆-Cyclohexanone) | m/z 60, 75 |
Data Acquisition and Processing
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both cyclohexanone (m/z 98) and (1,2,3,4,5,6-¹³C₆)cyclohexanone (m/z 104).
-
Response Ratio Calculation: Calculate the response ratio for each calibration standard, QC sample, and unknown sample using the following equation: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve Construction: Plot the response ratio against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Concentration Calculation: Determine the concentration of cyclohexanone in unknown samples by substituting their response ratios into the calibration curve equation.
Method Validation
A full method validation should be performed according to relevant guidelines such as those from the FDA or ICH to ensure the reliability of the results.[7][8][9] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the injector liner or column | Deactivate the liner or use a new column. |
| Incompatible solvent | Ensure the solvent is compatible with the stationary phase. | |
| Inconsistent Results | Leaks in the system | Check for leaks in the septum, fittings, and syringe. |
| Inconsistent injection volume | Ensure the autosampler is functioning correctly. | |
| Low Sensitivity | Contaminated ion source | Clean the ion source. |
| Incorrect SIM ions | Verify the mass-to-charge ratios for the analyte and internal standard. |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of cyclohexanone using (1,2,3,4,5,6-¹³C₆)cyclohexanone as an internal standard by GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research, quality control, and regulated environments. Adherence to proper method validation procedures is crucial for ensuring the reliability and defensibility of the generated data.
Visualizations
Experimental Workflow
Caption: Principle of Stable Isotope Dilution Analysis.
References
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Shimadzu. (n.d.). Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Podrezova, E. V., et al. (n.d.). Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
ResearchGate. (2025, December 30). Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage | Request PDF. Retrieved from [Link]
-
Brewing Science. (2011, December 15). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]
-
Oxford Academic. (2023, May 10). Development of a New Hs-Gc-Ms Method for Concurrent Analysis of Acetone, Methylethylketone, Methylisobutylketone and Cyclohexanone in Urine. Retrieved from [Link]
-
Brazilian Journal of Chemical Engineering. (2009, March 6). SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1,2,3,4,5,6-13C6)cyclohexanol | C6H12O - PubChem. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
SciELO. (2009, March 6). SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stable isotope-dilution GC MS for the quantification of food contaminants. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Taylor & Francis. (2018, December 13). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Retrieved from [Link]
-
Chromatography Forum. (2022, July 25). Inconsistent GC/MS results. Retrieved from [Link]
-
Reddit. (2022, July 25). Inconsistent GC/MS results SOS : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brewingscience.de [brewingscience.de]
- 3. gcms.cz [gcms.cz]
- 4. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
isotope dilution mass spectrometry method with 13C6 cyclohexanone
An Application Note and Protocol for the Quantification of Cyclohexanone using Isotope Dilution Mass Spectrometry with a 13C6-Cyclohexanone Internal Standard
Authored by: A Senior Application Scientist
Introduction: The Principle and Advantages of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision, making it a reference method for quantitative analysis.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotopically enriched" internal standard is chemically identical to the analyte of interest, ensuring that it behaves the same way during sample preparation, extraction, and analysis.[1] This co-elution and co-detection allow for the correction of any analyte loss during the analytical process, as well as mitigating matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[2]
The use of a stable, non-radioactive, isotopically labeled internal standard, such as 13C6-cyclohexanone, is particularly advantageous. The six 13C atoms in the molecule provide a significant mass shift from the native cyclohexanone, ensuring no isotopic overlap and allowing for clear differentiation in the mass spectrometer.[3] This leads to highly reliable and reproducible data, which is crucial in regulated environments such as drug development and environmental monitoring.[2][3] This application note provides a detailed protocol for the quantification of cyclohexanone in an aqueous matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with 13C6-cyclohexanone as the internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Cyclohexanone (≥99.8% purity)
-
13C6-Cyclohexanone (≥99% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Centrifuge
-
20 mL headspace vials with crimp caps
-
Experimental Protocol
Preparation of Stock and Working Solutions
1.1. Cyclohexanone Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of cyclohexanone into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
1.2. 13C6-Cyclohexanone Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 13C6-cyclohexanone into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
1.3. Cyclohexanone Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the cyclohexanone stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. 13C6-Cyclohexanone Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with deionized water. This working solution will be spiked into all calibration standards, quality control samples, and unknown samples.
Sample Preparation
2.1. Calibration Standards: In a series of 20 mL headspace vials, add 1 mL of each cyclohexanone working standard solution. To each vial, add 100 µL of the 13C6-cyclohexanone IS working solution (10 µg/mL).
2.2. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) in the same manner as the calibration standards, using independently prepared cyclohexanone working solutions.
2.3. Unknown Samples: To 1 mL of the unknown aqueous sample in a 20 mL headspace vial, add 100 µL of the 13C6-cyclohexanone IS working solution (10 µg/mL).
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization for your specific instrument.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, Ramp: 25 °C/min to 240 °C (hold 2 min) |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Cyclohexanone | m/z 98 (quantifier), m/z 55, 42 (qualifiers) |
| 13C6-Cyclohexanone | m/z 104 (quantifier), m/z 60, 44 (qualifiers) |
Data Analysis and Calculations
-
Construct a Calibration Curve: For each calibration standard, calculate the peak area ratio of the native cyclohexanone (m/z 98) to the 13C6-cyclohexanone internal standard (m/z 104).
-
Linear Regression: Plot the peak area ratios against the corresponding concentrations of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
Quantify Unknown Samples: Calculate the peak area ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of cyclohexanone in the unknown samples.
Method Validation
A full method validation should be performed according to established guidelines, such as those from the EMA or FDA, to ensure the method is fit for its intended purpose.[4][5] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4][6] These should be assessed at the Lower Limit of Quantification (LLOQ), low, medium, and high QC levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected sample components on the ionization of the analyte.[4]
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[6]
Table of Acceptance Criteria for Method Validation:
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
Visualizations
Experimental Workflow
Caption: Workflow for IDMS analysis of cyclohexanone.
Principle of Isotope Dilution
Caption: The constant ratio of native to labeled analyte is maintained.
Conclusion
The Isotope Dilution Mass Spectrometry method using 13C6-cyclohexanone as an internal standard provides a robust, accurate, and precise method for the quantification of cyclohexanone. The chemical identity of the internal standard to the analyte ensures that variations during sample preparation and analysis are effectively corrected, leading to high-quality data. This method is suitable for applications in pharmaceutical quality control, environmental analysis, and other areas where reliable quantification of cyclohexanone is required.
References
-
Dewaele, C., & De Leenheer, A. (1989). Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 7(10), 1217–1220. [Link]
-
Podrezova, E. V., et al. Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Pharmaceutical Chemistry Journal. [Link]
-
U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]
-
Hastie, C., et al. (2021). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. ACS Omega, 6(47), 31837–31844. [Link]
-
Romer Labs. 13C Isotope Labeled. [Link]
-
Falk, O., & Jacobsson, S. (1989). Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 7(10), 1217-20. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]
-
Shu, W., et al. (2017). [Preparation of isotope dilution mass spectrometry standards based on glucose pulse]. Sheng Wu Gong Cheng Xue Bao, 33(11), 1869-1876. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). [Link]
-
Agilent Technologies. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]
-
Welch, M. J., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology, 104(2), 167–173. [Link]
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
Sources
- 1. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. romerlabs.com [romerlabs.com]
- 3. isotope.com [isotope.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
quantitative NMR spectroscopy calibration using (1,2,3,4,5,6-13C6)cyclohexanone
An Application Guide to High-Precision Quantitative NMR (qNMR) using (1,2,3,4,5,6-¹³C₆)Cyclohexanone as an Internal Standard
Introduction: The Imperative for Accuracy in Quantitative Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the concentration and purity of substances with exceptional accuracy.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the molar quantity of that nucleus in the sample.[2][3] Unlike chromatographic techniques, qNMR does not require identical response factors for the analyte and the standard, making it a more direct and often more accurate measurement tool.[4]
The choice of an internal standard is the cornerstone of a robust qNMR experiment, directly influencing the accuracy, reproducibility, and overall reliability of the results.[5][6] An ideal internal standard must exhibit high purity, be chemically inert with respect to both the analyte and the solvent, and possess signals that are well-resolved from those of the analyte and any impurities.[7] This guide provides a detailed protocol and scientific rationale for the use of (1,2,3,4,5,6-¹³C₆)cyclohexanone as a superior internal standard for high-precision ¹H qNMR analysis.
The Rationale: Why (1,2,3,4,5,6-¹³C₆)Cyclohexanone?
The selection of a uniformly ¹³C-labeled internal standard like (1,2,3,4,5,6-¹³C₆)cyclohexanone is a strategic choice designed to mitigate common sources of error in ¹H qNMR.
-
Simplified ¹H Spectrum & Elimination of Satellite Interference : In standard, unlabeled organic molecules, approximately 1.1% of carbon atoms are the ¹³C isotope. This natural abundance gives rise to small "satellite" peaks flanking large ¹H signals due to ¹H-¹³C coupling. These satellites can overlap with analyte signals or complicate baseline correction, introducing integration errors. By using a molecule where all carbons are ¹³C, the concept of natural abundance satellites is eliminated. The ¹H spectrum of (1,2,3,4,5,6-¹³C₆)cyclohexanone shows two distinct multiplets, free from underlying satellite distortions, providing clean, unambiguous signals for integration.
-
Chemical Shift Advantages : The proton signals of cyclohexanone (typically around 1.7-2.4 ppm) reside in the aliphatic region of the spectrum. This is often an uncongested area for many pharmaceutical and natural product analytes, which tend to have key signals in the aromatic, olefinic, or functionalized aliphatic regions. This spectral separation is critical for accurate integration.[2]
-
High Purity and Stability : As a certified reference material (CRM), (1,2,3,4,5,6-¹³C₆)cyclohexanone is available with documented high chemical and isotopic purity, which is essential for the traceability and accuracy of the measurement.[5][8] Its chemical structure is stable under typical NMR conditions, ensuring it does not degrade or react with the analyte during the experiment.[5][7]
-
Versatility in ¹³C qNMR : While this note focuses on ¹H qNMR, the 100% ¹³C enrichment makes this standard exceptionally useful for quantitative ¹³C NMR. The challenges of low natural abundance and long relaxation times in ¹³C NMR are significantly mitigated, providing a strong, single resonance that can be used for quantification in complex mixtures where ¹H spectral overlap is unavoidable.[9][10][11]
Experimental Workflow and Protocol
The successful execution of a qNMR experiment is a systematic process that demands meticulous attention to detail at every stage, from sample preparation to data processing.
Caption: High-level workflow for a qNMR experiment.
Part 1: Materials and Apparatus
-
Analyte : The compound of interest.
-
Internal Standard (IS) : (1,2,3,4,5,6-¹³C₆)Cyclohexanone of known, certified purity.
-
Deuterated Solvent : High-purity solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) appropriate for both the analyte and the internal standard.[3]
-
Apparatus :
-
Calibrated analytical microbalance (readability of at least 0.01 mg).[2]
-
Clean, dry glass vials with caps.
-
Calibrated micropipettes.
-
Vortex mixer and/or sonicator.
-
High-quality 5 mm NMR tubes.
-
NMR Spectrometer (≥400 MHz recommended).
-
Part 2: Sample Preparation Protocol
Accurate weighing is frequently the largest contributor to the overall uncertainty in a qNMR measurement.[3]
-
Weighing the Internal Standard :
-
Place a clean, dry vial on the tared microbalance.
-
Accurately weigh approximately 5-10 mg of (1,2,3,4,5,6-¹³C₆)cyclohexanone into the vial. Record the mass precisely (e.g., to 0.01 mg).
-
-
Weighing the Analyte :
-
Tare the balance with the vial containing the weighed internal standard.
-
Carefully add the analyte to the same vial. The target is to achieve a molar ratio between the analyte and the standard that results in signals of similar intensity (a 1:1 intensity ratio is often recommended for optimal integration accuracy).[2][7] Record the mass of the added analyte precisely.
-
-
Dissolution :
-
Using a calibrated pipette, add the appropriate volume of deuterated solvent (typically 600-700 µL for a standard 5 mm NMR tube).
-
Securely cap the vial and ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution against a light source to confirm that no solid particles remain.[3] A homogeneous solution is critical for acquiring high-quality, shimmed spectra.[2]
-
-
Transfer to NMR Tube :
-
Carefully transfer the solution to a clean, high-quality NMR tube.
-
Ensure the filling height is sufficient for the spectrometer's probe (typically 4-5 cm).[3]
-
Cap and label the NMR tube clearly.
-
Part 3: NMR Data Acquisition
Quantitative acquisition parameters are fundamentally different from those used for routine structural elucidation. The goal is to ensure the signal intensity is directly and uniformly proportional to the number of nuclei.
-
Instrument Setup :
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and allow the sample to thermally equilibrate (wait at least 5 minutes).
-
Optimize the magnetic field homogeneity (shimming) to achieve narrow, symmetrical peak shapes.
-
-
Quantitative Acquisition Parameters :
-
Pulse Angle : Use a calibrated 90° pulse (flip angle) to ensure maximum and uniform excitation across the entire spectrum.[5][7]
-
Relaxation Delay (D1) : This is the most critical parameter for quantification. The D1 delay must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard).[5] For most small molecules, a D1 of 30-60 seconds is a safe starting point. Failure to use a sufficient D1 will result in partially saturated signals and an underestimation of the quantity.[6]
-
Number of Scans (NS) : The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N). For accurate integration (<1% error), an S/N of at least 250:1 is recommended.[12] For high-precision results, aiming for an S/N > 1000 is good practice.[8]
-
Receiver Gain : Set the receiver gain to a level that maximizes the dynamic range without clipping the Free Induction Decay (FID).
-
| Parameter | Recommended Setting | Rationale |
| Pulse Angle (p1) | 90° | Ensures maximum and uniform signal excitation for all nuclei. |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Prevents signal saturation, ensuring intensity is proportional to concentration.[5][6] |
| Acquisition Time (aq) | 2-4 seconds | Provides adequate digital resolution for accurate peak integration. |
| Number of Scans (ns) | 16 - 128 (or more) | Set to achieve a minimum S/N of 250:1 for signals of interest.[12] |
| Spinning | Off | Avoids spinning sidebands which can interfere with integration.[7] |
Part 4: Data Processing and Calculation
Careful and consistent data processing is essential to extract accurate quantitative information.
-
Processing Steps :
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shape.
-
Perform Fourier Transform.
-
Manually phase the spectrum meticulously to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the signals to be integrated.
-
-
Integration :
-
Select well-resolved, non-overlapping signals for both the analyte (A) and the internal standard (IS). For (1,2,3,4,5,6-¹³C₆)cyclohexanone, the multiplet centered around 2.3 ppm (4H) is often a good choice.
-
Integrate the selected signals. The integration region should encompass the entire peak, typically extending to a region where the peak returns to the baseline. Ensure the same integration width is used consistently if comparing multiple samples.
-
-
Calculation of Purity : The mass purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ, Iᵢₛ : Integral values for the analyte and internal standard signals.
-
Nₐ, Nᵢₛ : Number of protons contributing to the integrated signals of the analyte and internal standard.
-
Mₐ, Mᵢₛ : Molar masses of the analyte and internal standard.
-
mₐ, mᵢₛ : Weighed masses of the analyte and internal standard.
-
Purityᵢₛ : Certified purity of the internal standard (as a percentage).
-
Method Validation and Trustworthiness
For use in regulated environments, any qNMR method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][13][14][15] The protocol described herein is designed to be fully validatable.
-
Specificity : The use of (1,2,3,4,5,6-¹³C₆)cyclohexanone provides high specificity, as its signals are unlikely to overlap with many common analytes. This should be confirmed by running spectra of the analyte and standard separately.[8]
-
Linearity and Range : Method linearity can be demonstrated by preparing a series of samples with varying analyte-to-standard mass ratios and plotting the integral ratio against the mass ratio.[14]
-
Accuracy : Accuracy can be assessed by analyzing a well-characterized reference material of the analyte or by comparing the qNMR results to those from an orthogonal, validated technique.
-
Precision : Repeatability can be determined by performing multiple measurements on the same homogeneous sample, while intermediate precision can be assessed by having different analysts perform the experiment on different days.[15]
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Let's try doing quantit
- A Guide to Quantit
- Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. (2025). Benchchem.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
- qNMR Internal Standard Reference Data (ISRD). (2019).
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2014). Planta Medica.
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science.
- A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. (2021). Taylor & Francis Online.
- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). Journal of Pharmaceutical and Biomedical Analysis.
- Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentic
- Easy, Precise and Accurate Quantit
- Optimization and Automation of Quantitative NMR Data Extraction. (2013). Analytical Chemistry.
- Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. (2015). Analytical Chemistry.
- Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulf
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2020). Analytical Methods.
- Quantitative NMR Spectroscopy. (2017). University of Cambridge.
- Quantification of single components in complex mixtures by 13C NMR. Magritek.
- Quantitative 13C NMR spectroscopy using refocused constant-time INEPT, Q-INEPT-CT. (2010). Journal of Magnetic Resonance.
Sources
- 1. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bipm.org [bipm.org]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. magritek.com [magritek.com]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. usp.org [usp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic flux analysis using (1,2,3,4,5,6-13C6)cyclohexanone tracers
Application Note: Metabolic Flux Analysis Using (1,2,3,4,5,6-13C6)Cyclohexanone Tracers
Introduction & Mechanistic Rationale
The microbial metabolism of alicyclic hydrocarbons is of profound interest for both environmental bioremediation and the sustainable biosynthesis of polymer precursors, such as adipic acid[1]. Cyclohexanone acts as a central metabolic node in these pathways. Specific microbial cell factories, such as Acinetobacter and Pseudomonas species, possess the highly specialized enzymatic machinery required to degrade cyclohexanone and utilize it as a sole carbon and energy source[2][3].
To rigorously quantify the intracellular carbon routing and identify metabolic bottlenecks, 13C-Metabolic Flux Analysis (13C-MFA) serves as the gold standard[4]. Utilizing (1,2,3,4,5,6-13C6)cyclohexanone—a fully 13C-labeled tracer[5]—enables researchers to track the exact stoichiometry of carbon transitions through complex metabolic networks.
Causality of Tracer Selection: Why is it critical to use the fully labeled (U-13C6) variant instead of a positionally labeled (e.g., 1-13C1) tracer? The degradation of cyclohexanone ultimately cleaves the 6-carbon ring into two distinct molecules: succinyl-CoA (a 4-carbon unit) and acetyl-CoA (a 2-carbon unit). A fully labeled tracer guarantees that both resulting cleavage products are isotopically heavy (M+4 and M+2, respectively). This dual-labeling is mandatory to independently calculate the flux contributions of the β -oxidation pathway into the distinct entry points of the Tricarboxylic Acid (TCA) cycle, which would be impossible to deconvolute with a single 13C atom.
Metabolic Pathway & Carbon Transition Mapping
The degradation cascade is initiated by cyclohexanone monooxygenase (a Baeyer-Villiger monooxygenase, BVMO), which consumes NADPH to insert an oxygen atom into the alicyclic ring, forming ϵ -caprolactone[2]. Subsequent hydrolysis and dehydrogenation steps yield adipate[3]. Adipate is then activated to adipyl-CoA and cleaved via β -oxidation to feed the central carbon metabolism.
13C6-Cyclohexanone degradation pathway into central carbon metabolism.
Experimental Workflow for 13C-MFA
To maintain scientific integrity, the experimental design must operate as a self-validating system. The core principle of 13C-MFA relies on achieving an isotopic steady-state, where the labeling pattern of intracellular metabolites remains constant over time, reflecting the true metabolic flux rather than transient labeling kinetics[4].
Workflow for 13C-MFA using 13C6-cyclohexanone tracers.
Detailed Step-by-Step Protocol
Step 1: Cultivation and Tracer Administration
-
Prepare a minimal defined medium using (1,2,3,4,5,6-13C6)cyclohexanone as the sole carbon source (typically 10-20 mM, depending on the specific strain's toxicity limits)[5].
-
Inoculate the pre-culture (grown in unlabeled cyclohexanone) into the 13C-medium at a highly diluted initial OD600 (e.g., 0.01).
-
Causality: The culture must undergo at least 5-6 cell doublings. This exponential growth ensures the complete washout of unlabeled biomass from the inoculum, allowing the intracellular metabolite pools to reach a true isotopic steady-state[4].
-
-
Monitor growth spectrophotometrically and prepare to harvest cells during the mid-exponential growth phase.
Step 2: Rapid Quenching and Metabolite Extraction
-
Extract 1 mL of the culture broth and immediately inject it into 4 mL of pre-chilled (-40°C) 60% aqueous methanol.
-
Causality: Intracellular metabolic turnover rates occur on the order of milliseconds to seconds. Fast quenching instantly halts enzymatic activity, preventing the distortion of the metabolite labeling patterns during the harvesting process.
-
-
Centrifuge the quenched mixture at 10,000 x g for 3 minutes at -9°C. Discard the supernatant.
-
Extract intracellular metabolites using a boiling ethanol method (75% ethanol at 80°C for 3 minutes) to denature residual proteins and solubilize polar metabolites.
Step 3: GC-MS/LC-MS Analysis
-
Lyophilize the extract. If using GC-MS, derivatize the dried extracts (e.g., using Methoxyamine-HCl and MSTFA) to increase the volatility of polar metabolites like adipate and TCA cycle intermediates.
-
Analyze the samples via GC-MS or LC-MS to determine the Mass Isotopomer Distributions (MIDs) of the target metabolites.
Step 4: Computational Flux Calculation
-
Correct the raw MID data for natural isotope abundances (e.g., naturally occurring 13C, 15N, 18O, and 29Si from derivatization agents) using standard correction matrices.
-
Input the corrected MIDs, alongside extracellular uptake/secretion rates, into a metabolic network model (e.g., INCA or 13CFLUX2) to iteratively estimate the intracellular flux map[4].
Quantitative Data Presentation: Expected MIDs
The table below summarizes the expected Mass Isotopomer Distributions (MIDs) for key intermediates when feeding 100% (1,2,3,4,5,6-13C6)cyclohexanone at isotopic steady-state.
| Metabolite | Carbon Chain Length | Dominant Isotopomer | Mechanistic Explanation |
| Adipate | C6 | M+6 (>95%) | Direct downstream product of 13C6-cyclohexanone ring cleavage[2]. |
| Succinate | C4 | M+4 (>90%) | Generated directly from the β -oxidation of M+6 Adipyl-CoA. |
| Acetyl-CoA | C2 | M+2 (>95%) | The 2-carbon leaving group from the β -oxidation of M+6 Adipyl-CoA. |
| Citrate | C6 | M+6 (>85%) | Condensation of M+4 Oxaloacetate (derived from M+4 Succinate) and M+2 Acetyl-CoA. |
| α -Ketoglutarate | C5 | M+5 (>85%) | Oxidative decarboxylation of M+6 Citrate (loss of one 13CO2). |
Note: Minor fractions of M+0 to M+n-1 isotopomers arise from anaplerotic reactions, unlabeled CO2 reassimilation, or residual unlabeled biomass.
Trustworthiness & Self-Validating Systems
To ensure the robustness of the MFA, the following self-validating checks must be integrated into the protocol:
-
Steady-State Validation: Sample the culture at three distinct time points during the mid-exponential phase (e.g., OD600 = 0.8, 1.0, and 1.2). The variance in the MIDs across these time points must be <2%. If the variance is higher, the system is in a non-stationary state, and standard steady-state 13C-MFA algorithms will yield erroneous flux calculations[4].
-
Carbon Balance Closure: The total carbon uptake rate of 13C6-cyclohexanone must equal the sum of the biomass formation rate, CO2 evolution rate, and any secreted byproducts. A carbon balance closure of 95-105% validates the macroscopic physiological data before microscopic flux modeling begins.
References
-
Biofiltration of Waste Gas Containing Cyclohexanol, Cyclohexanone and Butanol MDPI[Link]
-
Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes ResearchGate[Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production PMC (PubMed Central)[Link]
-
Metabolic Engineering and Synthetic Biology-Driven Strategies to Harness Microbial Production of Adipic Acid: Current Status and Future Direction ACS Publications[Link]
Sources
Application Note & Protocol: High-Fidelity Quantification of Cyclohexanone in Environmental Water Samples Using Stable Isotope Dilution GC-MS with 13C6-Cyclohexanone
Abstract
This document provides a comprehensive guide for the quantitative analysis of cyclohexanone in environmental water matrices. The protocol leverages the precision and accuracy of gas chromatography-mass spectrometry (GC-MS) coupled with the isotope dilution method (IDMS), employing 13C6-cyclohexanone as a stable isotope-labeled internal standard. Isotope dilution is widely recognized as the gold standard in quantitative analysis, as it effectively corrects for variations in sample preparation, extraction recovery, and instrument response.[1][2] This methodology is designed for researchers, environmental scientists, and analytical chemists requiring robust and defensible data for regulatory compliance, environmental monitoring, and toxicological studies. We will detail the scientific principles, step-by-step protocols for sample preparation and instrumental analysis, data processing, and rigorous quality control procedures.
Introduction: The Imperative for Accuracy in Environmental Analysis
Cyclohexanone is a widely used industrial solvent and a key intermediate in the synthesis of nylon, resins, and other commercial products.[3] Its presence in industrial effluents can lead to the contamination of surface and groundwater. While cyclohexanone exhibits relatively low to moderate toxicity to aquatic life, regulatory bodies monitor its concentration in environmental waters to safeguard ecosystem health.[4][5][6]
Accurate quantification of such semi-volatile organic compounds in complex aqueous matrices presents significant analytical challenges. Matrix effects, analyte loss during sample preparation, and instrumental drift can all introduce significant error into the final measurement. The external standard calibration method is susceptible to these variations, potentially leading to inaccurate results.
The internal standard method mitigates these issues by introducing a reference compound at a known concentration to all samples, standards, and blanks.[7] The most effective internal standard is a stable isotope-labeled (SIL) analog of the target analyte.[8][9] A SIL internal standard, such as 13C6-cyclohexanone, is chemically and physically almost identical to the native analyte (Figure 1). It co-elutes chromatographically and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2] This near-perfect chemical mimicry allows it to compensate for analytical variability with unparalleled accuracy, a principle central to Isotope Dilution Mass Spectrometry (IDMS).[10][11]
Figure 1: Structural Comparison
-
Cyclohexanone (Analyte): C6H10O
-
13C6-Cyclohexanone (Internal Standard): ¹³C6H10O
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample.[11] A known amount of an isotopically enriched standard (the "spike," i.e., 13C6-cyclohexanone) is added to a known amount of the sample.[11] The sample is then homogenized to ensure equilibrium between the native analyte and the labeled standard.
During sample preparation (e.g., extraction, concentration) and injection, any physical loss of material will affect both the native analyte and the labeled standard equally. Therefore, the ratio of the native analyte to the labeled standard remains constant. The mass spectrometer measures this ratio. Since the amount of added standard is known precisely, the concentration of the native analyte in the original sample can be calculated with high accuracy.[12]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler compatible with 2 mL vials
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Centrifuge
-
Concentrator/Evaporator with nitrogen stream (e.g., N-EVAP)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL, 100 mL)
-
Micropipettes (10 µL, 100 µL, 1000 µL)
-
Separatory funnels (1 L)
-
Glass sample collection bottles (1 L, amber, with PTFE-lined caps)
-
GC vials (2 mL, amber, with PTFE-lined septa)
Reagents and Standards
-
Cyclohexanone (Analyte): High purity (>99.5%)
-
13C6-Cyclohexanone (Internal Standard): High isotopic purity (>99% ¹³C)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH) - all pesticide residue grade or equivalent
-
Reagent Water: Deionized water, free of interfering compounds
-
Sodium Sulfate (Anhydrous): Granular, baked at 400°C for 4 hours before use to remove organic contaminants.
-
Hydrochloric Acid (HCl): Concentrated, reagent grade
-
Sodium Hydroxide (NaOH): Pellets, reagent grade
-
Helium (Carrier Gas): Ultra-high purity (99.999%)
Experimental Protocols
Standard Preparation
-
Primary Stock Solutions (Analyte and IS) - 1000 µg/mL:
-
Accurately weigh approximately 10 mg of pure cyclohexanone and 13C6-cyclohexanone into separate 10 mL Class A volumetric flasks.
-
Dissolve and bring to volume with Methanol. Calculate the exact concentration. These stocks should be stored at ≤6°C in amber containers.
-
-
Working Internal Standard (IS) Spiking Solution - 5 µg/mL:
-
Dilute the 13C6-cyclohexanone primary stock solution in Methanol to achieve a final concentration of 5 µg/mL. This solution will be used to spike all samples, standards, and blanks.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the cyclohexanone primary stock into reagent water containing the internal standard. This follows the EPA Method 1625 approach where the IS is added to the sample prior to extraction.[13]
-
| Calibration Level | Volume of 1L Reagent Water | Volume of IS Spiking Solution (5 µg/mL) | Final IS Conc. (µg/L) | Volume of Analyte Stock to Add | Final Analyte Conc. (µg/L) |
| CAL 1 | 1 L | 100 µL | 0.5 | From secondary stock | 0.5 |
| CAL 2 | 1 L | 100 µL | 0.5 | From secondary stock | 1.0 |
| CAL 3 | 1 L | 100 µL | 0.5 | From secondary stock | 5.0 |
| CAL 4 | 1 L | 100 µL | 0.5 | From primary stock | 10.0 |
| CAL 5 | 1 L | 100 µL | 0.5 | From primary stock | 25.0 |
| CAL 6 | 1 L | 100 µL | 0.5 | From primary stock | 50.0 |
Table 1: Example Calibration Standard Preparation Scheme.
Sample Collection and Preservation
-
Collect samples in 1 L amber glass bottles.[14]
-
Preserve samples by acidifying to pH < 2 with HCl.
-
Store samples at ≤6°C and extract within 14 days.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from general principles for semi-volatile organic compound extraction.[13][15]
-
Measure 1.0 L of the water sample (or calibration standard/blank) into a 1 L separatory funnel.
-
Spike with Internal Standard: Add 100 µL of the 5 µg/mL 13C6-cyclohexanone working IS solution to the funnel. This results in a final concentration of 0.5 µg/L.
-
Add 60 mL of Dichloromethane (DCM) to the funnel.
-
Seal the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.
-
Concentrate the combined extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Caption: General analytical workflow for water sample analysis.
GC-MS Instrumental Analysis
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, robust platform for environmental analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for semi-volatile compounds.[16] |
| Inlet | Splitless, 250°C | Ensures efficient transfer of analytes onto the column. |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 200°C @ 15°C/min, hold 2 min | Temperature program designed to separate cyclohexanone from potential interferences. |
| MS System | Agilent 5977 or equivalent | Provides necessary sensitivity and selectivity. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions. |
| Quantitation Ion | Cyclohexanone: m/z 98 | Primary, most abundant ion for quantification. |
| Qualifier Ion | Cyclohexanone: m/z 55 | Secondary ion to confirm identity. |
| Quantitation Ion | 13C6-Cyclohexanone: m/z 104 | Primary ion for the internal standard. |
| Qualifier Ion | 13C6-Cyclohexanone: m/z 60 | Secondary ion for the internal standard. |
Table 2: Suggested GC-MS Parameters.
Data Analysis and Calculations
-
Response Factor (RF) Calculation: Analyze the calibration standards and calculate the mean RF for cyclohexanone relative to its labeled standard using the following equation:
RF = (A_x / A_is) * (C_is / C_x)
Where:
-
A_x = Peak area of the native analyte (cyclohexanone)
-
A_is = Peak area of the internal standard (13C6-cyclohexanone)
-
C_is = Concentration of the internal standard
-
C_x = Concentration of the native analyte
-
-
Analyte Concentration Calculation: For each water sample, calculate the concentration of cyclohexanone using the mean RF from the calibration:
Concentration_x = (A_x / A_is) * (C_is / RF)
Quality Assurance / Quality Control (QA/QC)
A robust QA/QC program is essential for producing legally defensible data.
-
Method Blank (MB): An aliquot of reagent water carried through the entire analytical process. The MB must be free of cyclohexanone above the Method Detection Limit (MDL).
-
Laboratory Control Sample (LCS): An aliquot of reagent water spiked with a known concentration of cyclohexanone. The recovery must fall within established laboratory control limits (e.g., 70-130%).
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample spiked with a known concentration of cyclohexanone. This assesses the effect of the sample matrix on recovery. Relative Percent Difference (RPD) between the MS and MSD should be <20%.
-
Internal Standard Recovery: The peak area of the 13C6-cyclohexanone in each sample must be monitored. A significant deviation (e.g., >50%) from the average area in the calibration standards may indicate a problem with that specific sample's extraction or analysis.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically (e.g., every 10-12 samples) to verify the stability of the instrument's response. The calculated concentration should be within ±20% of the true value.
Conclusion
The use of 13C6-cyclohexanone as a stable isotope-labeled internal standard provides a highly accurate and robust method for the quantification of cyclohexanone in environmental water samples.[17] The isotope dilution approach effectively compensates for a wide range of analytical variables, ensuring data of high precision and trustworthiness. This protocol, when combined with a comprehensive QA/QC program, provides a powerful tool for environmental monitoring and research, enabling scientists to generate reliable data for critical decision-making.
References
-
JCIA BIGDr. (2012, August 12). Product Safety Summary for Cyclohexanone. Retrieved from [Link]
-
OECD-HPV. (n.d.). CYCLOHEXANONE CAS N°: 108-94-1. Retrieved from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
- Garcia Alonso, J. I., & Rodriguez-González, P. (n.d.). Isotope Dilution Mass Spectrometry. Google Books.
-
Separation Science. (2023, December 9). Internal Standards: Strategies From the Frontline. Retrieved from [Link]
-
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Sjerps, R. M. A., et al. (n.d.). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005, April 22). Reassessment of Three Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone. Retrieved from [Link]
-
Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Retrieved from [Link]
-
Journal of Analytical Atomic Spectrometry. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Retrieved from [Link]
-
Barr, J. R., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. Retrieved from [Link]
-
PubMed. (2019, November 7). Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2019, November). Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Shimadzu. (2016). Quantitative Determination of Dioxins in Drinking Water by Isotope Dilution using Triple Quadrupole GC-MS/MS. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Retrieved from [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
Pickup, J. F., & McPherson, K. (n.d.). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
-
ICSC. (2011, June). ICSC 0242 - CYCLOHEXANE. Retrieved from [Link]
-
Agilent. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]
-
Japan Environmental Sanitation Center. (n.d.). Analytical Methods. Retrieved from [Link]
-
Antpedia. (n.d.). Analytical method of cyclohexanone. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D Criteria. Retrieved from [Link]
-
SciELO México. (n.d.). Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. Retrieved from [Link]
-
Falk, O., & Jacobsson, S. (1989). Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 21). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]
-
ACS Omega. (2021, November 2). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods For Chemical Analysis Of Water And Wastes. Retrieved from [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods for Chemical Analysis of Water and Wastes. Retrieved from [Link]
-
ACS Omega. (2021, November 2). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Retrieved from [Link]
-
Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Fast Anion Determinations in Environmental Waters Using a High-Pressure Compact Ion Chromatography System. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. epa.gov [epa.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope Dilution Mass Spectrometry - J. Ignacio Garcia Alonso, Pablo Rodriguez-González - Google ブックス [books.google.co.jp]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epa.gov [epa.gov]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. env.go.jp [env.go.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization techniques for (1,2,3,4,5,6-13C6)cyclohexanone GC analysis
Application Note: Advanced Derivatization Techniques for (1,2,3,4,5,6-13C6)Cyclohexanone in GC-MS Analysis
Introduction & Scientific Rationale
(1,2,3,4,5,6-13C6)Cyclohexanone is a fully stable-isotope-labeled ketone widely utilized as an internal standard (SIST) for the absolute quantification of carbonyls in environmental air, water, and complex metabolic matrices (1[1]). While underivatized cyclohexanone can be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), it suffers from high volatility, potential peak tailing on non-polar stationary phases, and a lack of high-mass diagnostic ions in standard Electron Impact (EI) MS.
To overcome these analytical barriers and build a self-validating quantitative system, chemical derivatization is employed. The selection of the derivatization reagent is dictated by the chromatographic platform and the structural properties of the analyte.
Causality in Experimental Choices: Why PFBHA?
Reagent Selection (PFBHA vs. DNPH): For LC-MS, 2,4-dinitrophenylhydrazine (DNPH) is the gold standard. However, for GC-MS, DNPH is fundamentally flawed because the resulting hydrazones possess high boiling points and are prone to thermal degradation within the heated GC injection port (2[2]). Conversely, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts quantitatively with ketones to form highly volatile, thermally stable oximes that are perfectly suited for GC resolution (3[3]).
Chromatographic Symmetry Advantage: A critical advantage of cyclohexanone over asymmetric ketones (e.g., 2-butanone) is its structural symmetry. PFBHA derivatization of asymmetric carbonyls yields two distinct chromatographic peaks corresponding to the E and Z stereoisomers, which complicates peak integration. Because cyclohexanone possesses a plane of symmetry, its reaction with PFBHA yields a single, sharp oxime peak. This causality maximizes the signal-to-noise (S/N) ratio and simplifies quantitative data processing.
Mass Spectrometric Differentiation Logic: In EI-MS, PFBHA derivatives universally produce a base peak at m/z 181, corresponding to the pentafluorotropylium cation (C7H2F5+). Because this fragment originates entirely from the derivatization reagent, it is identical for both 12C- and 13C6-cyclohexanone. Therefore, to differentiate the labeled internal standard from the endogenous analyte, the method must rely on the molecular ion (M+) or fragments containing the intact cyclohexyl ring (e.g., [M - NO]+).
Logical selection of PFBHA over DNPH for GC-MS analysis of cyclohexanone.
Experimental Workflow
Workflow for 13C6-cyclohexanone PFBHA derivatization and GC-MS analysis.
Step-by-Step Protocol: PFBHA Derivatization
This protocol is optimized for aqueous samples or biological extracts, ensuring rapid oxime formation while preventing side reactions (4[4]).
Materials Required:
-
PFBHA hydrochloride solution (1% w/v in LC-MS grade water).
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment).
-
Hexane or Ethyl Acetate (extraction solvent).
-
Anhydrous Sodium Sulfate (Na2SO4).
Methodology:
-
Sample Spiking: Transfer 1.0 mL of the aqueous sample into a 4 mL glass vial with a PTFE-lined screw cap. Spike with a known concentration of the (1,2,3,4,5,6-13C6)cyclohexanone internal standard.
-
pH Adjustment (Critical Step): Adjust the sample pH to 4.0 ± 0.2 using 0.1 M HCl. Causality: PFBHA derivatization requires a weakly acidic environment. If the pH is too low, the ketone oxygen becomes overly protonated, hindering nucleophilic attack; if too high, the hydroxylamine amine group remains unprotonated, severely reducing reaction efficiency (4[4]).
-
Derivatization: Add 50 µL of the 1% PFBHA solution. Seal the vial tightly and vortex for 10 seconds.
-
Incubation: Heat the vial in a water bath or thermoshaker at 70°C for 10 minutes to drive the oxime condensation to completion (4[4]). Allow the vial to cool to room temperature.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of hexane. Vortex vigorously for 2 minutes to extract the highly hydrophobic PFBHA-oxime derivatives into the organic phase.
-
Drying: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the upper hexane layer to a clean vial containing ~50 mg of anhydrous Na2SO4 to remove residual water (which can degrade the GC column stationary phase).
-
Analysis: Transfer the dried organic layer to a GC autosampler vial for immediate injection.
Data Presentation & GC-MS Parameters
To ensure self-validating results, chromatographic separation should be performed on a mid-polar to non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivative Formed | Isomers | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Cyclohexanone (12C) | PFBHA-Oxime | Single Peak | 293 g/mol | 293 [M]+ | 181, 263 [M-NO]+ |
| 13C6-Cyclohexanone | PFBHA-Oxime | Single Peak | 299 g/mol | 299 [M]+ | 181, 269 [M-NO]+ |
Note: While the m/z 181 ion is highly abundant, it cannot be used as a quantifier for the isotope dilution method because it does not contain the 13C-labeled carbon atoms. The molecular ions (293/299) must be used to calculate the accurate isotopic ratio.
Table 2: Recommended GC Parameters & Causality
| Parameter | Setting | Rationale |
| Injector Temp | 250°C | Ensures rapid volatilization of the oxime without thermal breakdown. |
| Injection Volume | 1.0 µL (Splitless) | Maximizes sensitivity for trace-level environmental/metabolic analysis. |
| Carrier Gas | Helium, 1.0 mL/min | Provides optimal linear velocity for a 0.25 mm ID capillary column. |
| Oven Program | 60°C (1 min) -> 10°C/min -> 280°C (5 min) | Focuses the extraction solvent, then smoothly elutes the high-boiling PFBHA derivative. |
| MS Source Temp | 230°C | Prevents condensation of the derivative in the EI source, maintaining signal integrity. |
References
- Title: (1,2,3,4,5,6-13C6)
- Title: Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants Source: Sigma-Aldrich URL
- Title: LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Source: Longdom Publishing URL
- Title: Analytical Methods Source: RSC Publishing URL
Sources
Application Note: In Vivo Metabolic Tracing with Fully 13C-Labeled Cyclohexanone
Executive Summary & Scientific Rationale
The ability to trace the metabolism of cyclic ketones is of paramount importance in both environmental bioremediation and pharmaceutical drug development. Cyclohexanone serves as a critical industrial precursor to nylon (via adipic acid) and is a common structural moiety in xenobiotic compounds.
Historically, metabolic tracing relied on radioactive 14C isotopes, which pose significant safety hazards and lack the structural resolution required to pinpoint specific cleavage events. The advent of (1,2,3,4,5,6-13C6)Cyclohexanone —a uniformly labeled stable isotope tracer—enables researchers to track metabolic pathways in real-time using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (1)[1].
By utilizing fully 13C-labeled cyclohexanone, researchers can monitor the exact Mass Isotopomer Distribution (MID). The intact 6-carbon ring exhibits a distinct M+6 mass shift. When the ring is enzymatically cleaved and processed via β-oxidation, this M+6 signal stoichiometrically splits into M+4 and M+2 fragments, providing an unambiguous, quantifiable readout of metabolic flux (2)[2].
Mechanistic Grounding: The Degradation Pathway
In model environmental bacteria such as Acinetobacter sp. NCIMB 9871 and Brevibacterium, cyclohexanone degradation is initiated by Cyclohexanone Monooxygenase (CHMO) (3)[3]. CHMO is a Baeyer-Villiger monooxygenase that utilizes NADPH and molecular oxygen to form a highly reactive Criegee intermediate, ultimately inserting an oxygen atom into the cyclic ring to produce ε-caprolactone (4)[4].
The 13C6 label is conserved through the hydrolysis of ε-caprolactone to 6-hydroxyhexanoate and its subsequent oxidation to adipic acid. Upon entry into β-oxidation, the 13C6-adipate is cleaved, yielding 13C4-succinyl-CoA and 13C2-acetyl-CoA.
13C6-Cyclohexanone microbial degradation pathway mapping carbon conservation and cleavage.
Experimental Protocols
Protocol A: In Vivo Microbial Flux Analysis
This protocol is designed to map the bioremediation kinetics of cyclic ketones in engineered or wild-type bacterial strains.
-
Step 1: Culture Preparation. Grow Acinetobacter sp. NCIMB 9871 in M9 minimal salts medium to an OD600 of 0.6.
-
Mechanistic Rationale: Utilizing a defined minimal medium ensures that 13C6-cyclohexanone acts as the sole carbon source. Complex media (e.g., LB or yeast extract) contain unlabeled amino acids and sugars that would cause severe isotopic dilution, skewing the downstream MID analysis.
-
-
Step 2: Tracer Administration. Spike the culture with 5 mM 13C6-cyclohexanone.
-
Step 3: Metabolic Arrest (Quenching). At predefined time intervals (e.g., 1, 5, 15, 30 mins), rapidly transfer 1 mL of the culture into 4 mL of -40°C methanol.
-
Mechanistic Rationale: Cellular metabolism operates on a millisecond timescale. Plunging the cells into sub-zero methanol instantly denatures intracellular enzymes, preserving highly transient intermediates—such as the Criegee intermediate and ε-caprolactone—from artifactual degradation or further oxidation.
-
-
Step 4: Metabolite Extraction. Perform a biphasic liquid-liquid extraction (LLE) using a Chloroform/Methanol/Water (2:1:1 v/v) system. Collect the aqueous phase for acyl-CoA derivatives and the organic phase for lactones.
-
Step 5: Self-Validation System. Spike the extraction solvent with an unnatural internal standard (e.g., D5-benzoic acid) prior to cell quenching. By calculating the absolute recovery rate of the D5-standard, researchers can mathematically normalize extraction efficiencies across all biological replicates.
Protocol B: Mammalian Hepatic Microsomal Tracing (Pharmacokinetics)
Understanding how drugs containing a cyclohexane moiety are metabolized provides critical insights into efficacy, clearance rates, and potential hepatotoxicity (2)[2].
-
Step 1: Reaction Assembly. Combine 1 mg/mL pooled Human Liver Microsomes (HLM) with 100 µM 13C6-cyclohexanone in 100 mM potassium phosphate buffer (pH 7.4).
-
Mechanistic Rationale: Strict adherence to physiological pH and buffer ionic strength is required to maintain the structural integrity and active-site conformation of Cytochrome P450 (CYP) enzymes.
-
-
Step 2: Cofactor Initiation. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Step 3: Kinetic Sampling. Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Mechanistic Rationale: Acetonitrile precipitates microsomal proteins, immediately halting the reaction. Formic acid protonates the resulting metabolites, enhancing their stability and optimizing them for positive-ion mode ESI-MS.
-
-
Step 4: Self-Validation System. Run a parallel incubation without the NADPH-regenerating system. This negative control validates that any observed 13C-labeled downstream metabolites are strictly the result of enzymatic oxidation rather than auto-oxidation or analytical artifacts.
Experimental workflow for 13C6-cyclohexanone in vivo metabolic tracing and flux analysis.
Quantitative Data Interpretation
To accurately trace the metabolic flux, the mass shifts of the 13C-labeled metabolites must be monitored via LC-MS/MS Multiple Reaction Monitoring (MRM). The table below outlines the expected mass shifts as the intact M+6 carbon skeleton is oxidized and eventually cleaved into M+4 and M+2 fragments.
Table 1: Expected Mass Shifts and LC-MS/MS Parameters for 13C6-Cyclohexanone Metabolites
| Metabolite | Ionization Mode | Unlabeled Precursor (m/z) | 13C-Labeled Precursor (m/z) | Mass Shift | Biological Significance |
| Cyclohexanone | ESI+ [M+H]+ | 99.1 | 105.1 | +6 | Intact Tracer |
| ε-Caprolactone | ESI+[M+H]+ | 115.1 | 121.1 | +6 | Baeyer-Villiger Product |
| 6-Hydroxyhexanoate | ESI- [M-H]- | 131.1 | 137.1 | +6 | Ring Cleavage Product |
| Adipic Acid | ESI- [M-H]- | 145.1 | 151.1 | +6 | Terminal Oxidation |
| Succinyl-CoA | ESI-[M-H]- | 866.1 | 870.1 | +4 | β-Oxidation Cleavage (C4) |
| Acetyl-CoA | ESI- [M-H]- | 808.1 | 810.1 | +2 | β-Oxidation Cleavage (C2) |
References
- (1,2,3,4,5,6-13C6)
- (1-Hydroxycyclohexan-1-yl)
- Cyclohexanone monooxygenase - Wikipedia Source: Wikipedia URL
- Source: PubMed Central (PMC)
Sources
Navigating Isotopic Interference in (1,2,3,4,5,6-¹³C₆)cyclohexanone Mass Spectra: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, troubleshooting, and resolving isotopic interferences in the mass spectrometry (MS) analysis of (1,2,3,4,5,6-¹³C₆)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of (1,2,3,4,5,6-¹³C₆)cyclohexanone analysis?
Isotopic interference occurs when the mass spectrometer cannot distinguish between the fully labeled (1,2,3,4,5,6-¹³C₆)cyclohexanone and other ions with the same nominal mass-to-charge ratio (m/z).[1] This can lead to inaccurate quantification and misinterpretation of your data. For (1,2,3,4,5,6-¹³C₆)cyclohexanone, with an expected molecular weight increase due to six ¹³C atoms, interferences can arise from several sources:
-
Incomplete Labeling: The presence of incompletely labeled cyclohexanone isotopologues (e.g., ¹³C₅-cyclohexanone) can create overlapping isotopic clusters.
-
Natural Isotope Abundance: The natural abundance of isotopes like ¹³C (about 1.1%) and ¹⁷O, ¹⁸O in both the analyte and co-eluting matrix components can contribute to signals at m/z values close to your labeled compound.[1]
-
Isobaric Interference: This happens when different molecules or fragments have the same nominal mass. For example, a fragment from a co-eluting impurity might have the same m/z as a fragment of your labeled cyclohexanone.[1][2]
-
Polyatomic Interferences: In techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), ions from the plasma gas (e.g., Argon) and sample matrix can form molecular ions that interfere with the analyte signal.[1]
Q2: I'm observing unexpected peaks in my mass spectrum. How can I determine if they are due to isotopic interference?
Several signs can point to isotopic interference. An unexpectedly high signal for a particular isotopologue is a common red flag.[1] Here's a systematic approach to diagnose the issue:
-
Analyze a Blank: Run a blank sample (matrix without the analyte) to see if the interfering peaks are present. If they are, the interference originates from your sample matrix or solvent system.[1]
-
Evaluate the Isotopic Pattern: Compare the observed isotopic distribution of your (1,2,3,4,5,6-¹³C₆)cyclohexanone standard with the theoretical distribution. Significant deviations suggest the presence of interfering ions.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize an HRMS instrument like an Orbitrap or FT-ICR. These instruments can resolve species with very small mass differences, effectively separating your analyte from many isobaric and polyatomic interferences.[2][3][4]
-
Chromatographic Separation: Optimize your chromatographic method (GC or LC). Improving the separation of your analyte from co-eluting compounds can eliminate the source of interference.[5][6]
Troubleshooting Guides
Guide 1: Resolving Interference with High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for resolving isotopic interferences by distinguishing between ions with very similar m/z values.[4]
The Principle: HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high mass resolving power, which is the ability to separate two peaks of similar mass.[7] This allows for the differentiation of your ¹³C-labeled cyclohexanone from interfering species that have slightly different exact masses.
Workflow for HRMS Analysis:
Caption: HRMS workflow for resolving isotopic interference.
Key Considerations:
-
Mass Accuracy: Ensure your HRMS is properly calibrated to achieve high mass accuracy. This is crucial for correctly identifying the elemental composition of both your analyte and the interfering ions.
-
Resolving Power: The required resolving power will depend on the mass difference between your analyte and the interferent. For many common interferences, a resolving power of 30,000 or higher is sufficient.[8]
Guide 2: Utilizing Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity
Tandem mass spectrometry (MS/MS or MS²) adds another dimension of selectivity by isolating a precursor ion and fragmenting it to produce product ions.[9][10] This technique is highly effective at eliminating interferences that do not share the same fragmentation pathway as your analyte.[11][12]
The Principle: In an MS/MS experiment, the molecular ion of (1,2,3,4,5,6-¹³C₆)cyclohexanone (the precursor ion) is selected in the first mass analyzer. It is then fragmented, and the resulting product ions are analyzed in a second mass analyzer. By monitoring a specific, unique fragmentation (a selected reaction monitoring or SRM transition), you can selectively quantify your analyte even in the presence of co-eluting interferences.
Experimental Protocol: Developing an SRM Method for (1,2,3,4,5,6-¹³C₆)cyclohexanone
-
Infuse a Standard: Directly infuse a pure standard of (1,2,3,4,5,6-¹³C₆)cyclohexanone into the mass spectrometer to determine its characteristic fragmentation pattern.
-
Identify Precursor Ion: The precursor ion will be the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique. For (1,2,3,4,5,6-¹³C₆)cyclohexanone (MW ≈ 104.1 g/mol ), this will be at a higher m/z than unlabeled cyclohexanone (MW ≈ 98.1 g/mol ).[13][14]
-
Select Abundant and Specific Product Ions: Identify the most abundant and specific product ions. For cyclic ketones like cyclohexanone, a characteristic fragment is often observed at m/z 55 for the unlabeled compound, resulting from alpha-cleavage.[15] For the fully labeled compound, the corresponding fragment will have a higher mass.
-
Optimize Collision Energy: Vary the collision energy to find the optimal setting that maximizes the signal for your chosen SRM transition.
-
Create the SRM Method: Program the mass spectrometer to specifically monitor the transition from your selected precursor ion to your chosen product ion.
Data Presentation: Expected vs. Observed Fragmentation
| Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Expected Transition |
| Cyclohexanone | 99.1 (M+H)⁺ | 55.0 | 99.1 -> 55.0 |
| (¹³C₆)cyclohexanone | 105.1 (M+H)⁺ | ~61.0 | 105.1 -> ~61.0 |
Note: The exact m/z values will depend on the ionization mode and the specific fragmentation pathway.
Workflow for MS/MS Analysis:
Caption: MS/MS workflow for resolving isotopic interference.
Guide 3: The Role of Chromatographic Separation
Improving the chromatographic separation is a fundamental and often highly effective strategy to resolve interferences.[5]
The Principle: By optimizing your gas chromatography (GC) or liquid chromatography (LC) method, you can physically separate the (1,2,3,4,5,6-¹³C₆)cyclohexanone from interfering compounds before they enter the mass spectrometer.[16]
Strategies for Improving Chromatographic Resolution:
-
Column Selection: Choose a column with a different stationary phase chemistry that provides better selectivity for your analyte and the interfering compounds.
-
Gradient Optimization (for LC): Adjust the solvent gradient profile to enhance the separation of the target compounds.
-
Temperature Programming (for GC): Modify the temperature ramp rate to improve the resolution of closely eluting peaks.
-
Flow Rate: Optimize the carrier gas (GC) or mobile phase (LC) flow rate.
By implementing these troubleshooting strategies, you can effectively identify and resolve isotopic interferences in your mass spectrometry analysis of (1,2,3,4,5,6-¹³C₆)cyclohexanone, leading to more accurate and reliable results.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- Vanhaecke, F., & Moens, L. (1999). Applicability of High-Resolution ICP−Mass Spectrometry for Isotope Ratio Measurements. Analytical Chemistry, 71(14), 2849–2855.
- Soják, L. (1981).
- Eiler, J. M., et al. (2013).
- Whitman College. (n.d.). GCMS Section 6.11.2.
- Marcus, R. K. (2018). Could Microplasma Ionization and Ultra- high Mass Resolution Alleviate Chemical Separations for Elemental and Isotopic Analysis? CHIMIA, 72(5), 314-319.
- Antoniewicz, M. R. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology, 24(1), 48-53.
- Previs, S. F., et al. (2014). An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry. PLoS ONE, 9(2), e89357.
- Jaber, A., & Scherer, M. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(7), 633.
- Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.
- Cartoni, G., Liberti, A., & Pela, A. (1967). Gas chromatographic separation of polar isotopic molecules. Analytical Chemistry, 39(13), 1618-1622.
- Weyer, S., & Schwieters, J. B. (2003). High precision Fe isotope measurements with high mass resolution multi-collector-inductively coupled plasma mass spectrometry. International Journal of Mass Spectrometry, 226(2), 355-368.
- Maurer, H. H. (2023). Understanding isotopes, isomers, and isobars in mass spectrometry.
- Bird, S. M., et al. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts, 17(8), 1374-1389.
- Benchchem. (n.d.). correcting for natural 13C abundance in mass spectrometry data.
- Prentice, B. M., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(4), 81.
-
Wikipedia. (2023, November 29). Tandem mass spectrometry. Retrieved from [Link]
- Vanhaecke, F., & Balcaen, L. (2014). Inductively coupled plasma - tandem mass spectrometry (ICP-MS/MS).
- Scheer, A. M., et al. (2015). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A, 119(50), 12175–12186.
- Li, J., et al. (2022). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry, 94(2), 929–937.
- Smolecule. (2024, April 15). (1,2,3,4,5,6-13C6)Cyclohexanone.
- Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 53.
- Antoniewicz, M. R. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. PubMed.
-
National High Magnetic Field Laboratory. (2023, March 16). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
- Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography–Mass Spectrometry-Based Metabolomic Research. Analytical Chemistry, 81(15), 6112–6121.
- Benchchem. (n.d.). Technical Support Center: Isotopic Interference in Mass Spectrometry.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- Materic, D., et al. (2015). Selective Reagent Ion-Time of Flight-Mass Spectrometry study of six common monoterpenes. International Journal of Mass Spectrometry, 389, 1-8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C5EM00223K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry for measuring stable-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 14. Cyclohexanone [webbook.nist.gov]
- 15. GCMS Section 6.11.2 [people.whitman.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ¹³C NMR Signal-to-Noise for ¹³C₆ Cyclohexanone
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on ¹³C₆ fully-labeled cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality and efficiency of their NMR experiments. Here, we will delve into the underlying principles and provide practical, step-by-step troubleshooting advice to overcome common challenges.
Introduction: The Challenge and Opportunity of ¹³C-Labeling
Carbon-13 NMR is a powerful technique for elucidating the carbon skeleton of organic molecules.[1] However, its major limitation is the low natural abundance of the ¹³C isotope (approximately 1.1%), which leads to inherently low sensitivity compared to ¹H NMR.[1][2][3] To counteract this, researchers often employ isotopic labeling, strategically incorporating ¹³C atoms into a molecule to significantly boost the signal intensity of specific carbons.[1][4][5]
In the case of ¹³C₆ cyclohexanone, all six carbon atoms are the NMR-active ¹³C isotope. While this dramatically increases the potential signal intensity, it also introduces new complexities, such as ¹³C-¹³C scalar couplings, that can complicate spectra and affect relaxation times. This guide will provide you with the expertise to navigate these challenges and acquire high-quality spectra efficiently.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during ¹³C NMR experiments with ¹³C₆ cyclohexanone in a practical question-and-answer format.
Q1: My ¹³C spectrum for ¹³C₆ cyclohexanone has a very low signal-to-noise ratio. What are the first things I should check?
A1: A low signal-to-noise ratio is a frequent challenge. Before diving into complex parameter optimization, it's crucial to ensure your sample preparation and basic spectrometer setup are in order.
Root Causes & Immediate Solutions:
-
Insufficient Sample Concentration: The most direct way to improve S/N is to increase the molar concentration of your sample.[6] For ¹³C NMR, a good starting point is a concentration of ~10 mM or higher.[6] Ideally, for ¹³C experiments, the more concentrated the sample, the better.[7]
-
Improper Shimming: An inhomogeneous magnetic field is a primary cause of poor signal intensity and broad peaks.[8][9] Careful shimming of the magnet for each sample is essential to maximize field homogeneity.[10][11]
-
Incorrect Probe Tuning and Matching: The NMR probe must be tuned to the correct frequency for both transmitting and receiving radiofrequency pulses. An improperly tuned probe will result in significant signal loss.[12]
Step-by-Step Troubleshooting Protocol:
-
Verify Sample Concentration:
-
Ensure you have dissolved a sufficient amount of ¹³C₆ cyclohexanone in the deuterated solvent. For small molecules, a concentration of 50-100 mg of material is often recommended for ¹³C spectra.[13]
-
Use the minimum amount of solvent necessary to achieve the required sample height in the NMR tube (typically 4-5 cm) to maximize concentration.[6]
-
-
Inspect Sample Quality:
-
Optimize Shimming:
-
Tune and Match the Probe:
-
Before starting your experiment, ensure the probe is properly tuned and matched to the ¹³C frequency. This minimizes reflected power and maximizes signal detection.[12]
-
Q2: I have a good sample, but my signal is still weak. How can I adjust my acquisition parameters to improve the signal-to-noise ratio?
A2: Once you've confirmed your sample preparation and basic setup are optimal, you can significantly enhance your S/N by optimizing the acquisition parameters.
Key Parameters and Their Impact:
| Parameter | Description | Effect on S/N | Recommended Starting Point for ¹³C₆ Cyclohexanone |
| Number of Scans (NS) | The number of times the experiment is repeated and the results are averaged. | S/N increases with the square root of the number of scans.[6] | 128 - 1024 (or more, depending on concentration)[6] |
| Pulse Angle | The angle by which the magnetization vector is tipped by the radiofrequency pulse. | A smaller pulse angle (e.g., 30° or 45°) allows for a shorter relaxation delay, enabling more scans in a given time.[6] | 30° |
| Relaxation Delay (d1) | The time allowed for the nuclear spins to return to equilibrium between pulses. | A longer delay ensures full relaxation, but increases experiment time. | At least 5 times the longest T1 of the carbons being analyzed for quantitative results.[1] For routine spectra, a shorter delay can be used with a smaller pulse angle. |
| Proton Decoupling | Irradiation of protons to remove ¹H-¹³C coupling and enhance the ¹³C signal via the Nuclear Overhauser Effect (NOE). | Can enhance ¹³C signals by up to 200%.[6][15] | Broadband decoupling during acquisition. |
Experimental Workflow for Parameter Optimization:
Caption: A workflow for optimizing ¹³C NMR acquisition parameters.
Q3: The signals for the quaternary carbons in my molecule are very weak or missing. How can I detect them?
A3: Quaternary carbons, those not directly bonded to any protons, often have very long spin-lattice relaxation times (T1) and receive little to no Nuclear Overhauser Effect (NOE) enhancement.[15] This combination can make them difficult to detect in a standard ¹³C NMR experiment.
Strategies for Detecting Quaternary Carbons:
-
Increase the Relaxation Delay (d1): To ensure that the quaternary carbons have enough time to relax between pulses, you may need to significantly increase the relaxation delay. A delay of 5 times the T1 value of the quaternary carbon is recommended for quantitative measurements.[1]
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T1 relaxation times of all carbons, including quaternary ones.[6][16][17] This allows for a much shorter relaxation delay and, consequently, more scans in a given amount of time.[6]
Protocol for Using a Relaxation Agent:
-
Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent as your sample.
-
Add a very small, precise amount of the Cr(acac)₃ stock solution to your NMR sample. The final concentration should be in the range of 0.01 to 0.1 M.
-
Be aware that too much relaxation agent can cause significant line broadening, so it's a trade-off between shorter relaxation times and resolution.[17]
-
-
Inverse Gated Decoupling: This technique involves turning on the proton decoupler only during the acquisition of the FID and turning it off during the relaxation delay.[18] This minimizes the NOE, which is often negligible for quaternary carbons anyway, but allows for a more accurate quantification if needed.[18]
Q4: I am concerned about the Nuclear Overhauser Effect (NOE) affecting the quantitative accuracy of my spectrum. How can I manage this?
A4: The NOE, which is the transfer of nuclear spin polarization from one spin population to another, can significantly enhance the signals of carbons that are close to protons.[15][19] While this is often beneficial for improving S/N, it can make the integration of peaks non-quantitative.
Managing the NOE for Quantitative Analysis:
-
Inverse Gated Decoupling: As mentioned previously, this is the standard method for acquiring quantitative ¹³C NMR spectra. By turning the decoupler on only during acquisition, the NOE does not have time to build up, leading to more accurate integrals.[18][20]
-
Gated Decoupling: In this technique, the decoupler is on during the relaxation delay to allow the NOE to build up, but it is turned off during acquisition.[19][21] This preserves the NOE enhancement for better sensitivity while still allowing for the observation of ¹H-¹³C couplings, which can be useful for structural assignment.
Decision Tree for Decoupling Techniques:
Caption: A guide for selecting the appropriate decoupling method.
Advanced Topics
The Impact of Solvent Choice
The choice of deuterated solvent can have a noticeable effect on the chemical shifts of your ¹³C signals.[22][23] For ¹³C₆ cyclohexanone, which has a polar carbonyl group, solvents capable of hydrogen bonding can influence the electron density around the carbonyl carbon, leading to shifts in its resonance.[23] It is important to be consistent with your choice of solvent if you are comparing spectra.
Utilizing Cryoprobes
If your institution has access to a spectrometer equipped with a cryoprobe, this can provide a significant boost in S/N, often by a factor of 3-4 compared to a standard broadband probe.[6] This is due to the cooling of the probe electronics, which reduces thermal noise.
References
-
13 Carbon NMR. (n.d.). Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]
-
Optimized Default 13C Parameters. (2020, May 4). Retrieved from University of Missouri, Department of Chemistry. [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from Queen's University, Department of Chemistry. [Link]
-
Sample preparation. (n.d.). Retrieved from University of Ottawa, NMR Facility. [Link]
-
Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? (2016, June 9). Retrieved from ResearchGate. [Link]
-
The Nuclear Overhauser Effect. (2020, February 14). Retrieved from Organic Chemistry Data. [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (1973). Canadian Journal of Chemistry, 51(11), 1687-1695. [Link]
-
Quantification Studies in Continuous-Flow 13C Nuclear Magnetic Resonance Spectroscopy by Use of Immobilized Paramagnetic Relaxation Agents. (2003, April 29). Analytical Chemistry, 75(10), 2463-2468. [Link]
-
Lecture 6: Polarization Transfer in Carbon-13 Spectra. (2012, February 19). Retrieved from Harvard University, Department of Chemistry and Chemical Biology. [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from University of California, Santa Barbara, Department of Chemistry and Biochemistry. [Link]
-
SHIMMING AN NMR MAGNET. (1991, December 17). Retrieved from University of Illinois Urbana-Champaign, School of Chemical Sciences. [Link]
-
Sample Preparation and Positioning. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry. [Link]
-
Magnetic field shimming of a permanent magnet using a combination of pieces of permanent magnets and a single-channel shim coil. (2013, February 14). Magnetic Resonance in Medical Sciences, 12(1), 35-42. [Link]
-
Sample Preparation. (n.d.). Retrieved from University College London, Department of Chemistry. [Link]
-
Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. (2022, June 8). Chemical Communications, 58(50), 7051-7054. [Link]
-
Quantification Studies in Continuous-Flow 13C Nuclear Magnetic Resonance Spectroscopy by Use of Immobilized Paramagnetic Relaxation Agents. (2003). Retrieved from ResearchGate. [Link]
-
Sample-centred shimming enables independent parallel NMR detection. (2017). Scientific Reports, 7, 42388. [Link]
-
Locking and Shimming. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. [Link]
-
Paramagnetic relaxation in 13C nmr. (2018, April 5). Retrieved from Chemistry Stack Exchange. [Link]
-
Optimized 13C Relaxation-Filtered Nuclear Magnetic Resonance: Harnessing Optimal Control Pulses and Ultra-High Magnetic Fields for Metalloprotein Structural Elucidation. (2025, April 19). Molecules, 30(8), 1851. [Link]
-
Shimming an NMR Magnet. (n.d.). Retrieved from University of Illinois Urbana-Champaign, School of Chemical Sciences. [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2021). Polymer, 228, 123899. [Link]
-
Optimizing Sensitivity-enhanced Quantitative 13C NMR Experiment by Genetic Algorithm. (2026, March 19). Retrieved from ResearchGate. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (2022). Physical Chemistry Chemical Physics, 24(34), 20435-20445. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (2010). Journal of Biomolecular NMR, 46(1), 69-78. [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from University of Bath, Department of Chemistry. [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2024). Journal of Pharmaceutical Analysis, 14(1), 1-13. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). Organic Letters, 16(6), 1594-1597. [Link]
-
Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017, September 12). Retrieved from University of Ottawa, NMR Facility Blog. [Link]
-
Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science, 6, 96. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015, February 24). Retrieved from Frontiers in Plant Science. [Link]
-
A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. (2018). Angewandte Chemie International Edition, 57(30), 9477-9481. [Link]
-
Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization. (2019). Chemical Communications, 55(56), 8122-8125. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. colorado.edu [colorado.edu]
- 10. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 14. mun.ca [mun.ca]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 20. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 21. ekwan.github.io [ekwan.github.io]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (1,2,3,4,5,6-¹³C₆)Cyclohexanone Thermal Degradation during GC-MS Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the GC-MS analysis of (1,2,3,4,5,6-¹³C₆)cyclohexanone. Thermal degradation of this labeled compound can lead to inaccurate quantification, skewed isotopic ratios, and misidentification of metabolites. This resource provides in-depth troubleshooting strategies and preventative measures to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of (1,2,3,4,5,6-¹³C₆)cyclohexanone thermal degradation in my GC-MS data?
A: The most common indicators include:
-
Poor peak shape: Tailing or fronting of the cyclohexanone peak.[1][2]
-
Inconsistent retention times: Shifting retention times across multiple injections.[1]
-
Appearance of unexpected peaks: Detection of smaller, more volatile compounds that are characteristic of cyclohexanone fragmentation.
-
Low or no signal: Significant loss of the target analyte signal.[1]
-
Rising baseline: A rising baseline, especially at higher temperatures, can indicate column bleed, which may be exacerbated by analyte degradation.[3][4]
Q2: What is the most likely cause of thermal degradation for this compound?
A: The GC inlet is the most common area where thermal degradation occurs, particularly due to high temperatures and the presence of active sites.[1][5] The elevated temperatures required to vaporize the sample can also initiate decomposition reactions.
Q3: Can the ¹³C labeling affect the thermal stability of cyclohexanone?
A: While isotopic labeling does not significantly alter the fundamental chemical properties, the kinetic isotope effect can subtly influence the rates of bond cleavage. However, for practical purposes in GC-MS, the thermal stability of (1,2,3,4,5,6-¹³C₆)cyclohexanone is considered very similar to its unlabeled counterpart.
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing and Poor Peak Shape
Peak tailing is a frequent symptom of analyte interaction with active sites within the GC system or issues with sample vaporization.[1]
Causality and Diagnosis
-
Active Sites: Free silanol groups on the surface of the inlet liner, column, or contamination from previous injections can interact with the polar ketone group of cyclohexanone, causing adsorption and peak tailing.[1][6] This is a common issue for polar analytes.[1]
-
Low Injector Temperature: An injector temperature that is too low can result in incomplete or slow vaporization of the sample, leading to broad, tailing peaks.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, causing peak distortion.[1][2]
Troubleshooting Protocol
-
Inspect and Deactivate the Inlet:
-
Action: Replace the inlet liner with a new, deactivated liner.[7] Using a liner with glass wool can aid in sample vaporization, but ensure the wool is also deactivated.[8][9]
-
Rationale: Over time, inlet liners accumulate non-volatile residues that create active sites. A fresh, deactivated surface minimizes these interactions.
-
-
Optimize Injector Temperature:
-
Evaluate Sample Concentration:
Issue 2: Appearance of Degradation Products
The presence of unexpected peaks corresponding to fragments of cyclohexanone is a direct indication of thermal decomposition.
Causality and Diagnosis
-
Thermal Fragmentation Pathways: At elevated temperatures, cyclohexanone can undergo several decomposition reactions. A primary pathway involves isomerization to its enol form, followed by a retro-Diels-Alder reaction to yield ethene and methyl vinyl ketone.[10] Another pathway is the cleavage of C-C bonds to form diradicals, which can then decompose into smaller molecules like ketene and ethylene, or rearrange to form cyclopentane.[10]
-
Excessive Inlet Temperature: While a sufficiently high temperature is needed for vaporization, an excessively high temperature will promote these degradation pathways.[9]
Troubleshooting Protocol
-
Systematically Lower the Injector Temperature:
-
Action: After ensuring complete vaporization, systematically decrease the injector temperature in 10°C increments to find the optimal balance between efficient volatilization and minimal degradation.
-
Rationale: Finding the lowest possible temperature that still provides good peak shape will minimize thermal stress on the analyte.[5]
-
-
Utilize a Programmable Temperature Inlet (PTV):
-
Action: If available, use a PTV inlet. Start with a lower initial temperature during injection and then rapidly ramp the temperature.
-
Rationale: This technique transfers the analyte to the cooler GC column before the inlet reaches a temperature that would cause significant degradation.[5]
-
-
Consider Analyte Protectants:
Issue 3: Inconsistent Retention Times and Signal Loss
Fluctuations in retention time and a loss of signal intensity are often linked to system instability or irreversible adsorption/degradation.
Causality and Diagnosis
-
System Leaks: Leaks in the gas lines, septum, or column fittings can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[1] Oxygen entering the system through leaks can also accelerate column degradation.[7]
-
Column Contamination and Degradation: Buildup of non-volatile matrix components at the head of the column can create active sites and lead to signal loss.[1][3] Over time, the stationary phase of the column will also degrade due to thermal stress.[3][4]
-
Contaminated Ion Source: A dirty ion source in the mass spectrometer will result in decreased sensitivity and poor signal-to-noise.[1]
Troubleshooting Protocol
-
Perform a Leak Check:
-
Column Maintenance:
-
Action:
-
Rationale: The front of the column is where most non-volatile contaminants accumulate. Trimming this section can restore performance.[3] Baking out the column at a high temperature can remove more volatile contaminants.
-
-
Clean the Ion Source:
Data Presentation and Visualization
Table 1: Recommended GC-MS Parameter Adjustments for Troubleshooting
| Parameter | Issue Symptom | Recommended Action | Rationale |
| Injector Temperature | Peak Tailing/Fronting, Degradation Peaks | Optimize by starting at a moderate temperature and adjusting in 10-20°C increments. | Balances efficient vaporization with minimizing thermal degradation.[1][9] |
| Inlet Liner | Peak Tailing, Signal Loss | Replace with a new, deactivated liner. Consider a liner with deactivated glass wool. | Removes active sites and provides an inert surface for vaporization.[8] |
| Injection Volume/Concentration | Peak Tailing/Fronting | Reduce the amount of sample injected. | Prevents column overload.[1][2] |
| Carrier Gas Flow | Shifting Retention Times | Check for leaks and verify flow rate. | Ensures consistent elution of the analyte.[1] |
| Column Maintenance | Peak Tailing, Signal Loss, Rising Baseline | Trim the first few centimeters of the column or bake it out. | Removes accumulated contaminants and active sites.[1][3] |
Diagram 1: Troubleshooting Workflow for Cyclohexanone Degradation
Caption: Simplified primary thermal degradation pathway.
References
-
Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes - ACS Publications. Available at: [Link]
-
Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect | Request PDF - ResearchGate. Available at: [Link]
-
Troubleshooting GC Selectivity, Resolution, and Baseline Issues - LCGC International. Available at: [Link]
-
Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Available at: [Link]
-
Optimize GC-MS Acquisition for Complex Organic Samples - Patsnap Eureka. Available at: [Link]
-
Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News - alwsci. Available at: [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Available at: [Link]
-
Data on the optimisation of GC-MS/MS method for the simultaneous determination of compounds from food contact material - PMC. Available at: [Link]
-
Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available at: [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? - ResearchGate. Available at: [Link]
-
Optimizing Conditions for GC/MS Analyses - Agilent. Available at: [Link]
-
How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. Available at: [Link]
-
Inconsistent GC/MS results SOS : r/Chempros - Reddit. Available at: [Link]
-
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma - PMC. Available at: [Link]
-
Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst. Available at: [Link]
-
Activity and Decomposition | Separation Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sepscience.com [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 8. hpst.cz [hpst.cz]
- 9. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 10. pubs.acs.org [pubs.acs.org]
Isotope Analysis Technical Support Center: Optimizing HPLC for (1,2,3,4,5,6-¹³C₆)Cyclohexanone
Welcome to the Technical Support Center for Isotopic Analysis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing the unique chromatographic challenges of analyzing fully ¹³C-labeled cyclohexanone.
Direct HPLC analysis of small, volatile, non-UV-absorbing aliphatic ketones is notoriously difficult. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to ensure robust retention, isotopic resolution, and high-sensitivity detection.
Diagnostic Workflow: Retention & Resolution Troubleshooting
Use the logic flow below to diagnose and resolve the most common modes of failure when analyzing ¹³C₆-cyclohexanone.
Troubleshooting workflow for HPLC analysis of 13C6-cyclohexanone.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does underivatized (1,2,3,4,5,6-¹³C₆)cyclohexanone show virtually no retention and poor sensitivity on a standard C18 column? Causality & Expert Insight: Cyclohexanone is a small, relatively polar, and highly volatile cyclic ketone (MW 104.1 g/mol for the ¹³C₆ isotopologue). It lacks a conjugated π-electron system, meaning it has negligible UV absorbance above 210 nm. Furthermore, its small hydrophobic footprint results in poor partitioning into the C18 stationary phase, causing it to elute near the void volume. Self-Validating Solution: Implement pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH) based on [1]. This nucleophilic addition-elimination reaction converts the volatile ketone into a bulky, hydrophobic hydrazone. This modification serves a dual purpose: it drastically increases retention time on reversed-phase columns and introduces a strong chromophore/electrophore for UV (360 nm) and MS detection[1].
Q2: How do I differentiate the ¹³C₆-labeled cyclohexanone from endogenous unlabeled cyclohexanone in complex biological or environmental matrices? Causality & Expert Insight: UV detection at 360 nm cannot distinguish between isotopologues because the ¹³C substitution does not alter the molar absorptivity or the chromophore's electronic transitions. To achieve isotopic resolution, you must leverage the exact mass difference (+6.02 Da) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. Self-Validating Solution: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. DNPH derivatives form highly stable deprotonated [M-H]⁻ ions[3]. Set up Multiple Reaction Monitoring (MRM) transitions. The unlabeled cyclohexanone-DNPH precursor is m/z 277.1, while the ¹³C₆-cyclohexanone-DNPH precursor is m/z 283.1. Both fragment to a common dinitrophenyl product ion at m/z 163.0[4].
Q3: I am observing massive baseline noise and ghost peaks eluting early in my LC-MS/MS gradient. What is causing this and how do I fix it? Causality & Expert Insight: This is a classic symptom of unreacted DNPH reagent and its degradation products (e.g., 2,4-dinitroaniline). Because DNPH must be added in vast molar excess to drive the derivatization of trace carbonyls to completion, the residual reagent floods the column and can cause severe ion suppression in the MS source[1][2]. Self-Validating Solution: Utilize a divert valve. Map the retention time of the unreacted DNPH peak (typically eluting in the first 2-4 minutes depending on the gradient). Program the LC to divert the flow to waste during this window, switching in-line to the MS source only just before the elution of the target ¹³C₆-cyclohexanone-DNPH peak[2].
Experimental Protocols
Protocol A: 2,4-DNPH Derivatization of (1,2,3,4,5,6-¹³C₆)Cyclohexanone
Note: This protocol is a self-validating system; the appearance of a yellow-orange tint confirms the presence of the active DNPH reagent, while the specific MRM transition (283.1 → 163.0) validates the successful formation of the hydrazone derivative.
Step 1: Reagent Preparation
-
Dissolve 3.0 mg of 2,4-DNPH (recrystallized, HPLC grade) in 1 mL of LC-MS grade acetonitrile.
-
Add 10 µL of concentrated phosphoric acid (or 1M citric acid buffer) to adjust the pH to ~3.0. Causality: Acid catalysis is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine[1].
Step 2: Reaction
-
Aliquot 100 µL of your sample containing (1,2,3,4,5,6-¹³C₆)cyclohexanone into an amber glass HPLC vial. Causality: Amber glass prevents photo-degradation of the light-sensitive DNPH derivatives.
-
Add 100 µL of the acidified DNPH reagent.
-
Seal the vial and incubate at 40°C for 45 minutes to ensure quantitative conversion.
Step 3: Quenching & Injection
-
Allow the sample to cool to room temperature.
-
(Optional) If analyzing highly concentrated matrices, perform a liquid-liquid extraction with dichloromethane, evaporate under gentle nitrogen, and reconstitute in 50:50 Water:Acetonitrile[1].
-
Inject 5 µL into the LC-MS/MS system.
Protocol B: LC-MS/MS Method Parameters
-
Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size). Causality: Phenyl columns offer alternative π-π selectivity which is excellent for resolving DNPH-derivatized isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B hold for 1 min, ramp to 90% B over 6 mins, hold at 90% B for 2 mins, re-equilibrate at 40% B for 3 mins.
-
Flow Rate: 0.3 mL/min.
Quantitative Data Summaries
Table 1: Chromatographic Optimization Parameters
| Parameter | Underivatized ¹³C₆-Cyclohexanone | DNPH-Derivatized ¹³C₆-Cyclohexanone | Rationale / Causality |
| Column Chemistry | HILIC or specialized Carbon | C18 or Phenyl-Hexyl | Derivatization shifts polarity, allowing standard reversed-phase retention. |
| Retention Time (approx) | 1.5 - 2.0 min (Void volume) | 6.5 - 7.5 min | Increased hydrophobicity from the dinitrophenyl ring delays elution. |
| UV Absorbance Max | < 210 nm (Poor) | 360 nm (Strong) | Extended π-conjugation from the hydrazone linkage enables UV tracking[1]. |
| Ionization Efficiency | Extremely Low (APCI required) | High (ESI Negative Mode) | The nitro groups on the DNPH moiety readily accept electrons to form[M-H]⁻[3]. |
Table 2: Mass Spectrometry (MRM) Transitions (Negative ESI)
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled Cyclohexanone-DNPH | 277.1 | 163.0 | 152.0 | -18 |
| (1,2,3,4,5,6-¹³C₆)Cyclohexanone-DNPH | 283.1 | 163.0 | 152.0 | -18 |
| Unreacted DNPH Reagent | 197.0 | 122.0 | 152.0 | -15 |
(Note: The product ion at m/z 163.0 corresponds to the dinitrophenyl fragment, which does not contain the ¹³C-labeled carbons from the cyclohexanone ring, making it an ideal universal quantifier for these derivatives[3][4].)
References
-
U.S. Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)". EPA.gov. [Link]
-
Kato, M., et al. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis". Drug Discoveries & Therapeutics.[Link]
-
Zhu, J., et al. "LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry". Longdom Publishing. [Link]
-
Wang, Y., et al. "Simultaneous Determination of Multiple Reactive Carbonyl Species in High Fat Diet-Induced Metabolic Disordered Mice and the Inhibitory Effects of Rosemary on Carbonyl Stress". Journal of Agricultural and Food Chemistry.[Link]
Sources
reducing background noise in 13C6 cyclohexanone mass spec quantification
Technical Support Center: Optimizing 13C6-Cyclohexanone Mass Spectrometry Quantification
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges of quantifying cyclohexanone using its fully carbon-13 labeled isotopologue (13C6-cyclohexanone). Background noise in these assays is rarely a single variable; it is a composite of chemical interference, isotopic cross-talk, and matrix suppression. This guide provides causal explanations and self-validating protocols to achieve high-fidelity signal-to-noise ratios (SNR).
Diagnostic Workflows & Causality
Issue A: High Chemical Background in the Low m/z Region
The Causality: Cyclohexanone is a highly volatile cyclic ketone that elutes early in gas chromatography (GC). In GC-MS, the low mass range (m/z 50–150) is notoriously crowded with chemical noise. The primary culprits are cyclic volatile methylsiloxanes (cVMS) originating from injection port septa, vial silicone spacers, and column bleed[1]. Because the base peak fragment of unlabeled cyclohexanone is m/z 55 and its molecular ion is m/z 98[2], siloxane fragments can easily obscure the analyte signal, degrading the SNR.
Self-Validating Protocol: Delayed Injection & Algorithmic Smoothing To isolate the true signal from physical and electronic noise, we employ a two-tiered approach combining physical separation and entropy minimization[3].
-
System Blank Validation: Inject 1 µL of headspace air from a sealed sample vial containing a silicone septum. Monitor m/z 281, 341, and 355. High abundances confirm siloxane interference from the vial[1].
-
Delayed Injection Execution: Program the autosampler to puncture the septum but delay the actual injection into the gasification chamber by 15 seconds. This allows the localized burst of siloxane bleed from the mechanical puncture to be swept away by the carrier gas before the analyte is introduced[1].
-
Algorithmic Deconvolution: Apply an entropy minimization algorithm within your MS software to dynamically subtract overlapping background noise from the m/z 98 (analyte) and m/z 104 (internal standard) peaks without requiring a priori pure spectra[3].
-
Validation: Calculate the resolution ( R=2(TB−TP)/(WB+WP) ) between the background peak and the analyte peak. An R>1.5 confirms successful isolation[1].
Issue B: Isotopic Cross-Talk and M+0 Pseudo-Background
The Causality: 13C6-cyclohexanone is synthesized by replacing all six carbon-12 atoms with carbon-13, shifting the molecular weight from ~98.1 g/mol to ~104.1 g/mol [4]. However, no isotopic labeling is 100% efficient. If the internal standard has an isotopic purity of 99%, the remaining 1% exists as the M+0 (unlabeled) isotopologue. When spiking high concentrations of the 13C6 standard to construct a calibration curve, this M+0 impurity artificially inflates the baseline of the endogenous cyclohexanone, creating a pseudo-background[5].
Quantitative Data: Isotopic Distribution & M/Z Shifts
| Compound | Formula | Monoisotopic Mass | Primary MS Ion (M+) | Base Fragment (α-cleavage) |
| Cyclohexanone | C6H10O | 98.07 Da | m/z 98 | m/z 55 ([C3H3O]+) |
| 13C6-Cyclohexanone | 13C6H10O | 104.09 Da | m/z 104 | m/z 58 ([13C3H3O]+) |
| Mass Shift (Δ) | N/A | +6.02 Da | +6 Da | +3 Da |
Self-Validating Protocol: Matrix Correction for Isotope Dilution To correct for naturally occurring isotopes (NOIs) and standard impurities, use matrix algebra tools like the CORRECTOR program[6].
-
Impurity Profiling: Inject the 13C6-cyclohexanone internal standard alone (without the sample matrix).
-
Ratio Measurement: Integrate the peak areas at m/z 98 and m/z 104. The ratio (Area_98 / Area_104) represents the intrinsic isotopic noise of the standard.
-
Matrix Calculation: Input the raw mass spectral readouts into the CORRECTOR software. The program utilizes matrix calculations to subtract the distorting effects of NOIs and the M+0 impurity from the final quantitative readout[5].
-
Validation: Run a non-labeled reference sample alongside the corrected data. The baseline at m/z 98 in the corrected standard should mathematically equal the blank matrix baseline.
GC-MS Noise Isolation and Isotopic Correction Workflow for 13C6-Cyclohexanone.
Issue C: Matrix Effects and Volatility Losses (LC-MS Adaptation)
The Causality: While GC-MS is standard for volatile ketones, complex biological matrices can cause severe active-site adsorption in the GC inlet, leading to inconsistent response factors[7]. Attempting to move to Liquid Chromatography-Mass Spectrometry (LC-MS) presents a new problem: cyclohexanone ionizes poorly in Electrospray Ionization (ESI) and falls into the high-background chemical noise region of LC-MS (<150 m/z).
Self-Validating Protocol: Reformatsky Derivatization for LC-MS/MS Chemical derivatization shifts the analyte to a higher mass, drastically reducing background noise and improving ionization efficiency[8].
-
Reaction Setup: React the sample containing 13C6-cyclohexanone with ethyl bromoacetate in the presence of a zinc catalyst[8].
-
Intermediate Formation: This forms ethyl (1-hydroxy-[13C6]cyclohexyl)acetate.
-
Hydrolysis: Hydrolyze the ester under basic conditions to yield (1-hydroxy-[13C6]cyclohexyl)acetic acid[8].
-
LC-MS/MS Analysis: Analyze via tandem mass spectrometry (e.g., Q-TOF or triple quadrupole) in ESI positive mode. The precursor ion is shifted to a much higher, cleaner m/z region, eliminating low-mass background noise[8].
-
Validation: Run a calibration curve using the derivatized internal standard. The coefficient of determination ( R2 ) must exceed 0.995 to validate the derivatization efficiency.
Derivatization workflow of 13C6-cyclohexanone for LC-MS/MS background noise reduction.
Frequently Asked Questions (FAQs)
Q: Why am I seeing wildly inconsistent area integrations and response factors for cyclohexanone across technical replicates? A: Inconsistent response factors (e.g., fluctuating between 2.38 and 2.67)[7] are typically symptomatic of active sites in the GC inlet or column degradation, rather than detector noise. Cyclohexanone can interact with exposed silanol groups in a degraded liner. Action: Replace the injection septum, use a highly deactivated splitless liner, and always quantify using the response factor ratio (Area_analyte / Area_ISTD) rather than absolute peak areas to normalize these fluctuations[7].
Q: Can I use Single Ion Monitoring (SIM) to completely eliminate background noise? A: SIM drastically improves sensitivity by filtering out non-target masses, but it cannot eliminate isobaric chemical noise (co-eluting matrix components that also fragment to m/z 98 or 104)[9]. If isobaric interference is present, you must either optimize your chromatographic gradient to physically separate the peaks, use an entropy minimization algorithm[3], or transition to MS/MS (MRM mode) to monitor specific fragmentation transitions (e.g., m/z 104 -> 58).
Q: Does the carbon-13 labeling alter the chromatographic retention time of the internal standard? A: The incorporation of heavy isotopes can cause a very slight, often negligible, shift in retention time due to the minor difference in zero-point vibrational energy compared to the 12C compound. However, 13C6-cyclohexanone maintains the exact structural integrity and chemical behavior of its unlabeled counterpart[4]. For all practical GC-MS applications, they co-elute, making it the perfect internal standard for isotope dilution[9].
References
-
Interference of the gas chromatography: Separation of the background peak and the analytes by the delayed injection Source: hznu.edu.cn URL:[Link]
-
Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm Source: rsc.org (Analytical Methods) URL: [Link]
-
Quantification of stable isotope label in metabolites via mass spectrometry Source: nih.gov (PubMed) URL:[Link]
-
Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry (CORRECTOR Program) Source: researchgate.net URL: [Link]
-
Inconsistent GC/MS results SOS: Calibration and Response Factors Source: reddit.com (r/Chempros) URL:[Link]
-
Interpretation of Isotope Peaks in Small Molecule LC-MS Source: chromatographyonline.com URL: [Link]
Sources
- 1. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of stable isotope label in metabolites via mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. (1-Hydroxycyclohexan-1-yl)acetyl-CoA | Benchchem [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Solvent Extraction of (1,2,3,4,5,6-¹³C₆)Cyclohexanone
Welcome to the technical support center for the efficient solvent extraction of (1,2,3,4,5,6-¹³C₆)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound and require robust, optimized, and reliable purification protocols. As an isotopologue, (1,2,3,4,5,6-¹³C₆)cyclohexanone shares its fundamental chemical and physical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the ¹³C enrichment.[1] This allows its behavior during extraction to be modeled directly on the well-documented principles of standard cyclohexanone.
This resource provides in-depth answers to common questions, a practical troubleshooting guide for overcoming experimental hurdles, and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles and strategies for optimizing the liquid-liquid extraction (LLE) of (1,2,3,4,5,6-¹³C₆)cyclohexanone.
Q1: What are the most critical physical properties of (1,2,3,4,5,6-¹³C₆)cyclohexanone for designing an extraction protocol?
A1: The efficiency of a solvent extraction protocol is dictated by the analyte's physicochemical properties. For (1,2,3,4,5,6-¹³C₆)cyclohexanone, the key properties are identical to unlabeled cyclohexanone[1]:
-
Water Solubility: Cyclohexanone is slightly soluble in water, with a reported solubility of about 8.6 g/100 mL at 20°C.[2] This partial solubility is a primary challenge, as a significant portion of the analyte can be lost in the aqueous phase if the extraction is not optimized.
-
Organic Solvent Miscibility: It is miscible with a wide range of common organic solvents, including ethers, esters, hydrocarbons, and chlorinated solvents.[2][3][4][5] This provides a broad selection of potential extraction solvents.
-
Polarity & Partition Coefficient (log P): The octanol-water partition coefficient (log P) is approximately 0.81.[2] This value indicates a moderate preference for the organic phase over the aqueous phase, confirming that while extraction is feasible, it requires careful optimization to achieve high recovery rates.
Q2: How do I select the best organic solvent for the extraction?
A2: The ideal solvent creates an efficient and clean separation. The selection process should be guided by the following criteria:
-
Immiscibility with Water: The solvent must form a distinct second phase when mixed with the aqueous sample.
-
High Distribution Coefficient (K_D): The solvent should have a high affinity for cyclohexanone, meaning the K_D (defined as the concentration of cyclohexanone in the organic phase divided by its concentration in the aqueous phase) is significantly greater than 1.[6][7] Toluene and p-xylene have been shown to be effective solvents for this purpose.[8]
-
Density Difference: A significant difference in density from water (1.0 g/mL) facilitates rapid and clean phase separation. Solvents like dichloromethane (d ≈ 1.33 g/mL) will form the bottom layer, while solvents like diethyl ether (d ≈ 0.71 g/mL) or ethyl acetate (d ≈ 0.90 g/mL) will form the top layer.
-
Volatility: A relatively low boiling point simplifies the removal of the solvent from the purified cyclohexanone via evaporation or distillation.[9]
-
Safety and Environmental Impact: The solvent's toxicity, flammability, and environmental persistence should always be considered.
Q3: What is the "salting out" effect, and why is it crucial for cyclohexanone extraction?
A3: The "salting out" effect is a powerful technique used to decrease the solubility of a nonpolar or moderately polar organic compound in an aqueous solution.[10] For a compound like cyclohexanone, which is partially soluble in water, this is arguably the most critical optimization parameter.[11]
-
Mechanism: When a high concentration of an inorganic salt (e.g., sodium chloride, potassium carbonate) is dissolved in the aqueous phase, the salt ions become heavily solvated by water molecules. This reduces the amount of "free" water available to dissolve the cyclohexanone molecules.[10][12] This effectively pushes the cyclohexanone out of the aqueous phase and into the organic solvent, thereby increasing the distribution coefficient and enhancing extraction efficiency.[11][13]
Q4: Does the pH of the aqueous solution matter for extracting cyclohexanone?
A4: As a neutral ketone, the chemical structure and solubility of cyclohexanone itself are not directly dependent on the pH of the solution. However, pH control is a vital tool for achieving a clean separation from acidic or basic impurities.
-
Removing Acidic Impurities: By adjusting the aqueous phase to a basic pH (e.g., with NaHCO₃ or NaOH), acidic impurities will be deprotonated to form water-soluble anionic salts. These salts will remain in the aqueous layer, while the neutral cyclohexanone is extracted into the organic phase.[14]
-
Removing Basic Impurities: Conversely, adjusting the aqueous phase to an acidic pH (e.g., with dilute HCl) will protonate basic impurities, forming water-soluble cationic salts that are retained in the aqueous layer.
Q5: What is the effect of temperature on extraction efficiency?
A5: Temperature influences several parameters in a liquid-liquid extraction, and its effect can be complex.[7][15]
-
Positive Effects: Increasing the temperature generally increases the solubility of cyclohexanone and enhances the rate of mass transfer between the two phases due to lower viscosity and higher diffusion rates.[15][16][17] For the specific water-cyclohexane-cyclohexanone system, studies have shown that an increase in temperature leads to a higher distribution coefficient, favoring extraction into the organic phase.[18]
-
Negative Effects: In some systems, higher temperatures can increase the mutual solubility of the aqueous and organic phases, which can reduce the net separation efficiency.[19] Additionally, for volatile solvents, temperature increases can lead to pressure buildup in the separatory funnel.
For cyclohexanone, a modest increase in temperature (e.g., to 30-40°C) is likely to be beneficial, but this should be validated experimentally for the specific solvent system being used.[18]
Q6: Is it better to perform one large extraction or multiple smaller ones?
A6: It is always more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. The mathematics of partitioning demonstrates that for a given total volume of solvent, dividing it into several portions will recover a greater cumulative amount of the solute. For example, three extractions using 30 mL of solvent each will yield a significantly higher recovery than one extraction using 90 mL.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the extraction process.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| A stable emulsion forms between the layers. | 1. Overly vigorous shaking or mixing.[20][21] 2. Presence of surfactants, proteins, or fine particulates at the interface. 3. The density difference between the two phases is minimal.[22] | * Prevention: Use gentle, repeated inversions of the separatory funnel instead of violent shaking.[21] * Resolution: a) Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[11][21] b) Allow the mixture to stand for an extended period. c) Gently swirl the funnel or stir the emulsion layer with a glass rod. d) If available, centrifugation is a highly effective method for breaking emulsions. |
| Extraction recovery is consistently low. | 1. The chosen organic solvent has a low distribution coefficient (K_D) for cyclohexanone. 2. The partial solubility of cyclohexanone in the aqueous phase is not being addressed. 3. An insufficient volume of organic solvent is being used. 4. Only a single extraction is being performed. | * Optimize Conditions: a) Implement the "salting out" technique by saturating the aqueous phase with NaCl before extraction.[10][11] b) Switch to a more effective solvent (see Table 1). c) Perform multiple sequential extractions (e.g., 3x with 1/3 of the total solvent volume). d) Increase the solvent-to-feed volume ratio.[6] |
| The layers are difficult to see or separate. | 1. The densities of the aqueous and organic phases are very similar.[22] 2. The solution is highly colored, obscuring the interface.[23] | * Improve Separation: a) Add brine to the aqueous layer to increase its density. b) Choose a solvent with a density that is significantly different from water (e.g., >1.1 g/mL or <0.9 g/mL). c) Hold the separatory funnel up to a light source to better visualize the meniscus. d) Pro Tip: To identify the layers, add a small drop of water. If it mixes with the top layer, the top layer is aqueous. If it passes through to the bottom layer, the bottom layer is aqueous. |
| The final organic extract is contaminated. | 1. Incomplete phase separation, leading to carryover of the aqueous layer. 2. Co-extraction of impurities that have some solubility in the organic phase. | * Purify the Extract: a) After the primary extraction, wash the combined organic layers with a fresh portion of brine. This helps remove residual water and water-soluble impurities. b) If acidic or basic impurities are suspected, perform a wash step with a basic (e.g., NaHCO₃) or acidic (e.g., dilute HCl) solution, respectively.[14] c) Dry the final organic extract over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before evaporating the solvent. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Optimized Liquid-Liquid Extraction with Salting Out
This protocol details a robust method for extracting (1,2,3,4,5,6-¹³C₆)cyclohexanone from an aqueous solution.
Materials:
-
Aqueous sample containing (1,2,3,4,5,6-¹³C₆)cyclohexanone
-
Extraction Solvent (e.g., Ethyl Acetate or Toluene)
-
Sodium Chloride (NaCl), solid
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Beakers, Erlenmeyer flasks
-
Rotary Evaporator
Procedure:
-
Preparation: Transfer the aqueous sample containing the cyclohexanone to a separatory funnel of appropriate size (the total liquid volume should not exceed 2/3 of the funnel's capacity).
-
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (some solid salt should remain undissolved). Swirl gently to dissolve as much salt as possible. This step is critical for maximizing recovery.[11]
-
First Extraction: Add a volume of the chosen organic solvent (e.g., a volume equal to 1/3 of the aqueous phase). Stopper the funnel.
-
Mixing: Invert the funnel gently 10-15 times, venting frequently by opening the stopcock to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. [21]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), the aqueous layer will be the bottom layer. Collect the desired organic layer in a clean Erlenmeyer flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent. Combine all organic extracts in the same Erlenmeyer flask.
-
Washing: Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel, inverting gently 3-4 times, and discarding the aqueous (brine) layer. This removes residual water-soluble impurities.
-
Drying: Transfer the washed organic extract to a clean, dry flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified (1,2,3,4,5,6-¹³C₆)cyclohexanone.
Visual Workflows
Caption: Optimized workflow for the liquid-liquid extraction of cyclohexanone.
Sources
- 1. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Cyclohexanone [chemeurope.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alliancechemical.com [alliancechemical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. iq.usp.br [iq.usp.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chegg.com [chegg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
13C6 Cyclohexanone Technical Support Center: Storage Stability & Troubleshooting Guide
Welcome to the Technical Support Center for (1,2,3,4,5,6-13C6)Cyclohexanone . As a critical isotopically enriched precursor (MW ≈104.10 g/mol ) used in mechanistic studies, NMR spectroscopy, and the synthesis of labeled active pharmaceutical ingredients (APIs) like lomustine[1][2], maintaining its chemical integrity is paramount.
This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to manage shelf-life and storage stability.
Part 1: Core Storage Guidelines & Shelf-Life (FAQ)
Q: What is the expected shelf-life of 13C6 cyclohexanone, and what are the optimal storage conditions? A: When stored under an inert gas (argon or nitrogen) in tightly sealed containers, pristine cyclohexanone maintains its quality for approximately 3 months at room temperature[3]. However, for the high-value 13C6 labeled variant, we strongly recommend long-term storage at 2–8°C (refrigerated) [2]. The lower temperature suppresses the kinetic energy required for auto-oxidation and volatility losses. Containers must be kept upright, away from direct sunlight, and housed in secondary containment to prevent moisture ingress[4].
Q: Why has my 13C6 cyclohexanone assumed a yellow tint over time? A: The yellowing of cyclohexanone is a direct visual indicator of oxidation[5]. Although the 13C isotope does not alter the fundamental electronic structure or reactivity of the ketone[1], prolonged exposure to atmospheric oxygen allows the formation of hydroperoxides at the alpha-carbon. These intermediates decompose into 13C -labeled cyclohexanol, adipic acid, and conjugated diketones, which absorb light in the visible spectrum and impart a yellow hue.
Q: How does moisture affect the stability of the compound? A: Cyclohexanone is slightly soluble in water (5-10 g/100 mL)[5] and is moderately hygroscopic. Water not only introduces an interfering broad peak in NMR spectra but also acts as a solvent medium that facilitates trace acid- or base-catalyzed aldol condensations. Because the carbonyl carbon is highly electrophilic, nucleophilic attack by an enolate (formed from another cyclohexanone molecule) leads to the formation of 13C -enriched dimers, increasing the viscosity and lowering the purity of your standard.
Part 2: Troubleshooting Specific Degradation Issues
Q: I am observing unexpected multiplet peaks in my 13C NMR spectrum. How do I determine if they are from storage degradation? A: Causality analysis is key. If the extra peaks appear in the aliphatic region (20-40 ppm) and the carbonyl region (~210 ppm) shifts or splits, you are likely observing aldol condensation products (dimers). If you see a new peak around 70 ppm, this indicates the formation of 13C -cyclohexanol via reduction or oxidation pathways. Resolution: Run a comparative GC-MS. If the mass spectrum shows a peak at m/z≈208 (the dimer of the ~104 g/mol labeled compound), condensation has occurred. Proceed to the purification protocol below.
Q: My septum-sealed bottle has lost volume, but there are no visible leaks. How do I prevent this? A: Cyclohexanone is a volatile liquid with a notable vapor pressure. Standard silicone septa are highly permeable to organic vapors over time. Resolution: For long-term storage of stable isotopes, transfer the liquid to flame-sealed glass ampoules under argon. For active use, utilize PTFE-lined crimp caps and ensure the containers are carefully resealed and kept upright to prevent leakage.
Part 3: Visualizing Degradation and Quality Control
Logical relationship of 13C6 cyclohexanone degradation pathways.
Self-validating QC and purification workflow for 13C6 cyclohexanone.
Part 4: Quantitative Data & Storage Parameters
Table 1: Physicochemical Properties & Storage Parameters
| Parameter | Specification | Causality / Rationale |
| Molecular Formula | 13C6H10O | Uniformly labeled ring[1]. |
| Molecular Weight | ≈104.10 g/mol | Increased from natural abundance (98.15 g/mol ) due to 13C [1]. |
| Storage Temperature | 2–8°C (Refrigerator) | Minimizes volatility and auto-oxidation kinetics[2]. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent hydroperoxide formation[3][4]. |
| Max Safe Storage (Opened) | 3 Months | Opened containers degrade rapidly; purge with inert gas after every use[3][4]. |
Table 2: Analytical Signatures of Degradation
| Degradation Product | Primary Cause | 13C NMR Signature | GC-MS Signature ( m/z ) |
| 13C -Cyclohexanol | Reduction / Oxidation | ≈70 ppm | ≈106 |
| 13C -Dimers | Aldol Condensation | Complex aliphatic multiplets | ≈208 |
| 13C -Adipic Acid | Severe Oxidation | Carboxylic acid peak ( ≈180 ppm) | ≈152 |
Part 5: Self-Validating Experimental Protocols
Protocol 1: Self-Validating QC Assessment of 13C6 Cyclohexanone
This protocol is self-validating because the GC-MS molecular weight profiling directly correlates to and confirms the structural shifts observed in the NMR, ensuring no false positives from solvent contamination.
-
Visual & Gravimetric Assessment: Inspect the vial against a white background. Any yellow tint indicates oxidation[5]. Weigh the vial to check against the initial logged weight to assess volatility loss.
-
GC-MS Profiling:
-
Validation Step: Inject a blank solvent (e.g., pure dichloromethane) to ensure column cleanliness.
-
Inject a 1μL sample of the 13C6 cyclohexanone.
-
Confirm the primary peak at m/z≈104 [1]. Scan for heavier masses (e.g., m/z≈208 ) which indicate dimerization.
-
-
13C NMR Validation:
-
Dissolve 10μL of the sample in 0.5 mL of CDCl3 .
-
Note: Because the compound is 100% 13C enriched, use a minimal number of scans (e.g., 4-8) to prevent receiver overload. Check for the absence of extraneous peaks outside the expected cyclohexanone shifts.
-
Protocol 2: Recovery & Purification via Micro-Distillation
If purity falls below 99% due to storage degradation, use this methodology to recover the labeled compound.
-
Apparatus Setup: Assemble a micro-distillation apparatus (e.g., a Hickman still head) oven-dried at 120°C and cooled under a continuous stream of dry Argon.
-
Sample Loading: Transfer the degraded 13C6 cyclohexanone into the distillation flask. Add a single PTFE boiling chip to prevent bumping.
-
Purging: Purge the system with Argon for 5 minutes to displace all atmospheric oxygen[4].
-
Distillation: Slowly heat the flask using a sand bath or aluminum heating block.
-
Self-Validation Step: Discard the first 2-3 drops (the forerun), which will contain any absorbed water and highly volatile cleavage products.
-
-
Collection: Collect the main fraction distilling at the expected boiling point (adjusted for your local atmospheric pressure). The yellow, viscous dimers and adipic acid will remain in the boiling flask as a residue.
-
Storage: Immediately transfer the purified distillate into a pre-weighed, amber glass ampoule, purge with Argon, and flame-seal. Store at 2–8°C[2].
References
-
Cyclohexanone (EN) - DOMO Chemicals DOMO Chemicals URL: [Link]
-
Cyclohexanone - Chemius Chemius URL: [Link]
-
CAS No : 334689-56-4 | Chemical Name : Cyclohexanone-13C6 Pharmaffiliates URL: [Link]
-
CYCLOHEXANONE - Ataman Kimya Ataman Kimya URL: [Link]
Sources
A Comparative Guide to Internal Standards: (1,2,3,4,5,6-¹³C₆)Cyclohexanone vs. Deuterated Cyclohexanone-d₁₀
In the landscape of quantitative analytical chemistry, particularly within mass spectrometry, the use of an internal standard (IS) is fundamental to achieving accuracy and precision.[1][2] An ideal internal standard corrects for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1][3][4] The gold standard for this correction is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte.[5][6]
This guide provides an in-depth technical comparison of two common isotopologues of cyclohexanone used as internal standards: the uniformly carbon-13 labeled (1,2,3,4,5,6-¹³C₆)cyclohexanone and the fully deuterated cyclohexanone-d₁₀ . For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences in their performance is paramount for generating robust, defensible data.
Chapter 1: Physicochemical and Spectrometric Profiles
An internal standard's utility is defined by its physical and chemical properties relative to the analyte it mimics. While both ¹³C- and deuterium-labeled standards provide the necessary mass shift for detection, their behavior within an analytical system is not identical.
| Property | Unlabeled Cyclohexanone | Cyclohexanone-d₁₀ | (1,2,3,4,5,6-¹³C₆)Cyclohexanone |
| Molecular Formula | C₆H₁₀O[7] | C₆D₁₀O[8][9][10] | ¹³C₆H₁₀O[11] |
| Molecular Weight | ~98.14 g/mol [7] | ~108.21 g/mol [8][12] | ~104.10 g/mol [11] |
| Mass Shift vs. Analyte | N/A | +10 Da[8][12] | +6 Da[11] |
| Labeling Type | Natural Abundance | Deuterium (²H) | Carbon-13 (¹³C) |
| Isotopic Purity | N/A | Typically ≥98 atom % D[8][12] | High Isotopic Enrichment |
| Key MS Fragment (EI) | m/z 55 (Base Peak)[13][14] | Shifted fragments | Shifted fragments |
(1,2,3,4,5,6-¹³C₆)Cyclohexanone is synthesized with all six carbon atoms in its cyclic structure replaced by the heavier, stable carbon-13 isotope.[11] This substitution is metabolically and chemically robust.
Cyclohexanone-d₁₀ involves the replacement of all ten hydrogen atoms with their heavier isotope, deuterium.[8] While widely used, this type of labeling introduces physicochemical differences that can impact analytical performance.[8][15]
Chapter 2: The Performance Face-Off: A Head-to-Head Comparison
The choice between a ¹³C- and a deuterium-labeled standard hinges on key performance metrics that directly influence data quality. While both serve the same fundamental purpose, their efficacy, particularly in complex matrices, can differ significantly.
Pillar 1: Chromatographic Co-elution and the Isotope Effect
The foundational principle of an ideal SIL internal standard is that it behaves identically to the analyte during chromatographic separation.[5][16] Any deviation can lead to inaccurate quantification, as the analyte and the IS may be exposed to different matrix effects at different retention times.[4][17]
-
(1,2,3,4,5,6-¹³C₆)Cyclohexanone: This standard is chemically and physically almost identical to the unlabeled analyte. The substitution of ¹²C with ¹³C has a negligible effect on the molecule's polarity and chromatographic behavior. Consequently, it perfectly co-elutes with the native cyclohexanone, ensuring that both compounds experience the exact same matrix effects and ionization conditions.[5][16]
-
Cyclohexanone-d₁₀: The replacement of hydrogen with deuterium can alter the molecule's physicochemical properties, leading to a phenomenon known as the chromatographic "isotope effect."[16][17] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[17][18] This retention time shift, even if minor, can be detrimental in samples with complex matrices, as it can cause the IS and the analyte to experience different degrees of ion suppression or enhancement.[3][17]
Caption: Ideal co-elution of ¹³C-IS vs. potential chromatographic shift of d₁₀-IS.
Pillar 2: Isotopic Stability and the Risk of Back-Exchange
An internal standard must be isotopically stable throughout sample preparation and analysis. Any loss of the isotopic label will compromise the integrity of the quantification.
-
(1,2,3,4,5,6-¹³C₆)Cyclohexanone: The carbon-carbon bonds of the cyclohexanone ring are exceptionally stable. There is no risk of ¹³C loss or exchange under typical analytical conditions.[19][20] This ensures the isotopic purity of the standard remains constant.
-
Cyclohexanone-d₁₀: Deuterium atoms, particularly those on carbons alpha to a carbonyl group (as in cyclohexanone), can be susceptible to hydrogen-deuterium (H/D) exchange .[20] This exchange can be catalyzed by acidic or basic conditions or even traces of water in solvents, leading to a loss of the deuterium label.[19][20][21] Such instability results in a lower-than-expected IS response and, consequently, an overestimation of the native analyte's concentration.
Pillar 3: Accuracy and Reliability in Complex Matrices
The ultimate test of an internal standard is its ability to provide accurate results in real-world samples, which are often fraught with interfering compounds.
-
(1,2,3,4,5,6-¹³C₆)Cyclohexanone: Due to its perfect co-elution and isotopic stability, the ¹³C-labeled standard provides the most accurate and reliable correction for matrix effects and procedural losses.[5][22] Its performance is robust and less susceptible to variations in sample matrix or analytical conditions.
-
Cyclohexanone-d₁₀: The potential for a chromatographic shift and H/D exchange makes the deuterated standard inherently less reliable in complex matrices.[17] Method development using a deuterated standard requires rigorous validation to ensure that these issues do not compromise data accuracy for the specific matrices being tested.
| Performance Metric | Cyclohexanone-d₁₀ | (1,2,3,4,5,6-¹³C₆)Cyclohexanone | Advantage |
| Chromatographic Co-elution | Potential for retention time shift due to isotope effect.[16][17][18] | Virtually identical retention time; perfect co-elution.[5][16] | ¹³C-Cyclohexanone |
| Isotopic Stability | Risk of H/D exchange, especially alpha to the carbonyl.[19][20] | Highly stable C-¹³C bonds; no risk of exchange.[19][20] | ¹³C-Cyclohexanone |
| Correction for Matrix Effects | Less reliable if retention time shifts.[4][17] | Superior and more reliable correction due to co-elution.[5][22] | ¹³C-Cyclohexanone |
| Method Development | Requires careful validation of co-elution and stability.[19] | More straightforward and robust method development.[19] | ¹³C-Cyclohexanone |
| Cost | Often less expensive.[19] | Historically more expensive, but the price gap is narrowing.[18][19] | Cyclohexanone-d₁₀ |
Chapter 3: Experimental Workflow and Protocol
Implementing a stable isotope-labeled internal standard requires a systematic approach, from sample spiking to data analysis.
Caption: A typical analytical workflow for quantification using an internal standard.
Exemplary Protocol: GC-MS Analysis of Cyclohexanone in Water
This protocol outlines a general procedure for the quantification of cyclohexanone in a water sample using an internal standard.
Objective: To accurately quantify cyclohexanone concentration while correcting for extraction losses and instrumental variability.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the chosen internal standard ((¹³C₆)- or d₁₀-cyclohexanone) in a suitable solvent (e.g., methanol) at 100 µg/mL.
-
Prepare a series of calibration standards by spiking blank water with known concentrations of unlabeled cyclohexanone and a fixed concentration of the internal standard (e.g., 50 ng/mL).
-
-
Sample Preparation & Extraction:
-
To a 10 mL aliquot of the water sample (and each calibration standard), add a precise volume of the IS stock solution to achieve a final concentration of 50 ng/mL. Vortex to mix.
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane, vortexing vigorously for 2 minutes, and allowing the layers to separate.
-
Carefully collect the organic (bottom) layer. Repeat the extraction on the aqueous layer with a fresh 5 mL of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 40°C hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Cyclohexanone (Analyte): Quantifier ion m/z 55, Qualifier m/z 98.
-
IS (¹³C₆-Cyclohexanone): Quantifier ion m/z 61 (shifted from 55), Qualifier m/z 104.
-
IS (d₁₀-Cyclohexanone): Quantifier ion m/z 62 (shifted from 55), Qualifier m/z 108.
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards.
-
Calculate the peak area ratio for the unknown samples and determine their concentration from the linear regression of the calibration curve.
-
Conclusion and Authoritative Recommendation
The selection of an internal standard is a critical decision that dictates the quality and reliability of quantitative data. While deuterated standards like cyclohexanone-d₁₀ are widely available and can be cost-effective, they carry inherent risks of chromatographic shifts and isotopic instability that can compromise accuracy, especially in complex matrices.[17][19][21]
For researchers, scientists, and drug development professionals who require the highest level of analytical certainty, (1,2,3,4,5,6-¹³C₆)cyclohexanone is unequivocally the superior choice. [5] Its ability to perfectly co-elute with the analyte and its exceptional isotopic stability minimize the risk of analytical errors, leading to more robust, precise, and defensible results. While the initial investment may be higher, the long-term benefits of generating high-quality, reliable data justify the use of ¹³C-labeled internal standards in demanding research and development settings.[5][19]
References
-
Difference Between Deuterated (D) and 13C-Labelled Standards: 7 Critical Facts Scientists Must Know. Chiron. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
-
Cyclohexanone-d10 | CAS 51209-49-5. ResolveMass Laboratories Inc. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. Available at: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available at: [Link]
-
Are You Using The Internal Standard Method In A Right Way?. WelchLab. Available at: [Link]
-
Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
GCMS Section 6.11.2. Whitman People. Available at: [Link]
-
Cyclohexanone-d10 | CAS#:51209-49-5. Chemsrc. Available at: [Link]
-
Cyclohexanone. NIST WebBook. Available at: [Link]
-
GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. ResearchGate. Available at: [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. ResearchGate. Available at: [Link]
-
High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available at: [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Available at: [Link]
-
Cyclohexanone. NIST WebBook. Available at: [Link]
-
A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. Available at: [Link]
-
Technical Report GC-MSを用いた13C代謝フラックス解析法の紹介. 分析計測機器. Available at: [Link]
-
GC/MS を用いるメチルシロキサン及び関連物質の一斉分析法の検討. 環境科学国際センター. Available at: [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohexanone [webbook.nist.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. isotope.com [isotope.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]
- 12. Cyclohexanone-d10 D 98atom 51209-49-5 [sigmaaldrich.com]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
- 14. Cyclohexanone(108-94-1) MS [m.chemicalbook.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. scispace.com [scispace.com]
- 22. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Robust GC-MS Quantification: Method Validation Using 13C6-Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the quantitative analysis of compounds via Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for accurate and reliable data. The integrity of this data hinges on a meticulously validated analytical method. This guide provides an in-depth, experience-driven comparison of critical validation parameters, championing the use of a stable isotope-labeled internal standard, specifically 13C6-cyclohexanone, to achieve unparalleled accuracy and robustness.
The choice of an internal standard (IS) is a pivotal decision in quantitative analysis, directly impacting the quality of the results.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) recommend using an internal standard that is structurally as similar to the analyte as possible.[2][3] For mass spectrometric detection, a stable isotope-labeled version of the analyte is the preferred choice, often considered the "gold standard".[1][4]
The 'Why' Behind 13C6-Cyclohexanone: A Superior Internal Standard
A stable isotope-labeled internal standard (SIL-IS), such as 13C6-cyclohexanone, is chemically identical to the analyte of interest (cyclohexanone) but has a different mass due to the incorporation of heavy isotopes. This near-perfect chemical mimicry is the key to its superiority over structural analogs.[1] A SIL-IS co-elutes with the analyte, experiencing the same matrix effects and variability during sample preparation, chromatography, and ionization.[1][5] This ensures a more accurate correction for any potential analytical errors.
The use of a SIL-IS is particularly advantageous in GC-MS, where matrix effects can lead to signal enhancement or suppression.[4][6] Matrix-induced signal enhancement, a phenomenon where co-extracted matrix components protect the analyte from thermal degradation in the injector, can lead to an overestimation of the analyte's concentration.[7][8] By behaving almost identically to the analyte, 13C6-cyclohexanone effectively compensates for these matrix effects, leading to more accurate and precise quantification.[9][10]
Core Validation Parameters: A Causality-Driven Approach
Method validation is not merely a checklist of experiments; it is a systematic process to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12] The following sections delve into the critical validation parameters, explaining the rationale behind each experimental choice.
Specificity/Selectivity: Ensuring the Signal is True
The Rationale: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or other matrix components.[13][14] In GC-MS, this is achieved through a combination of chromatographic separation (retention time) and mass spectral identification.[15]
Experimental Protocol:
-
Analyze a Blank Matrix: Inject a sample of the matrix (e.g., plasma, urine) that is known to be free of cyclohexanone and 13C6-cyclohexanone. This is to ensure that there are no interfering peaks at the retention times of the analyte and the internal standard.
-
Analyze the Analyte and IS: Inject a standard solution containing only cyclohexanone and 13C6-cyclohexanone to determine their respective retention times and mass spectra.
-
Spike the Matrix: Spike the blank matrix with known concentrations of cyclohexanone and 13C6-cyclohexanone and analyze. The resulting chromatograms should show no interfering peaks from the matrix at the retention times of the analyte and IS.
Linearity and Range: Establishing a Proportional Response
The Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range.[15][16] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable accuracy, precision, and linearity.[17]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of cyclohexanone, covering the expected range of concentrations in the samples. A constant amount of 13C6-cyclohexanone is added to each standard.
-
Construct the Calibration Curve: Analyze the calibration standards and plot the ratio of the peak area of cyclohexanone to the peak area of 13C6-cyclohexanone against the concentration of cyclohexanone.
-
Evaluate Linearity: The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line. A correlation coefficient of ≥ 0.999 is generally considered acceptable.[13]
Accuracy: Closeness to the True Value
The Rationale: Accuracy expresses the closeness of the mean test results to the true or accepted reference value.[18] It is a measure of the systematic error of the method.
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of cyclohexanone.
-
Analyze QC Samples: Analyze at least five replicates of each QC level against a freshly prepared calibration curve.
-
Calculate Recovery: The accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Typically, recovery within 98-102% is considered acceptable.[13]
Precision: Measuring the Degree of Scatter
The Rationale: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is a measure of the random error and is typically expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Analyze replicates of the low, medium, and high QC samples within the same analytical run on the same day. The RSD should typically be below 2%.[13]
-
Intermediate Precision (Inter-assay Precision): Analyze the same QC samples on different days, with different analysts, and on different instruments if possible. This assesses the long-term variability of the method. The RSD is typically expected to be below 3%.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the Lower Boundaries
The Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Experimental Protocol:
-
Signal-to-Noise Ratio: The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1.[13]
-
Statistical Method: Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16]
Robustness: Assessing Method Reliability
The Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Experimental Protocol:
-
Vary Method Parameters: Intentionally introduce small variations to critical GC-MS parameters, one at a time. Examples include:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Injector temperature (e.g., ± 5°C)
-
-
Analyze QC Samples: Analyze QC samples under each of the modified conditions.
-
Evaluate Impact: The results should not be significantly affected by these minor changes, demonstrating the robustness of the method.
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data for Cyclohexanone Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.08 |
| Correlation Coefficient (r) | 0.9998 |
Table 2: Accuracy and Precision Data for Cyclohexanone Quantification
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |
| Low | 5 | 4.95 | 99.0 | 1.8 |
| Medium | 50 | 50.8 | 101.6 | 1.2 |
| High | 100 | 99.2 | 99.2 | 1.5 |
Visualizing the Workflow and Logic
Diagrams are effective tools for illustrating the experimental workflow and the logical relationships between validation parameters.
Caption: A generalized workflow for GC-MS method validation.
Caption: Logical relationship between core validation parameters.
Conclusion: A Self-Validating System for Unquestionable Data Integrity
The validation of a GC-MS quantification method is a rigorous but essential process for ensuring the reliability and accuracy of analytical data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can have full confidence in their results. The strategic use of a stable isotope-labeled internal standard, such as 13C6-cyclohexanone, is a critical element in achieving this confidence. Its ability to mimic the analyte throughout the analytical process provides a self-validating system that effectively corrects for inevitable variations, leading to data of the highest integrity. This comprehensive approach to method validation is not just a regulatory requirement but a fundamental principle of sound scientific practice.
References
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]
-
Compensation of matrix effects in gas chromatography–mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards. FAO AGRIS. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Pharmaceutical Chemistry Journal. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Labii. Available at: [Link]
-
Matrix enhancement effect: A blessing or curse for gas chromatography? Technology Networks. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]
-
Analysis results of GC. Shimadzu (Europe). Available at: [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available at: [Link]
-
Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. ResearchGate. Available at: [Link]
-
Schematic of GC-MS method using the standard addition method to... ResearchGate. Available at: [Link]
-
Standard addition. Wikipedia. Available at: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmTech. Available at: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
Analytical Validation Quick Reference Guide. Gcms.cz. Available at: [Link]
-
Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. ResearchGate. Available at: [Link]
-
Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. PMC. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Determination of cyclohexanone in aqueous solutions stored in PVC bags by isotope dilution gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
SPME-GC-FID Method Development for Analyzing Cyclohexanone Hydrogenation Products. SciELO. Available at: [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available at: [Link]
-
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Available at: [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Available at: [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. Available at: [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Available at: [Link]
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Compensation of matrix effects in gas chromatography–mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards [agris.fao.org]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. environics.com [environics.com]
- 14. fda.gov [fda.gov]
- 15. gcms.cz [gcms.cz]
- 16. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 17. database.ich.org [database.ich.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
comparing (1,2,3,4,5,6-13C6)cyclohexanone and 14C cyclohexanone for isotope tracing
An In-Depth Comparative Guide to (1,2,3,4,5,6-13C6)Cyclohexanone and 14C Cyclohexanone for Isotope Tracing
Introduction
In the realm of scientific research, particularly in drug development, metabolic studies, and environmental fate analysis, isotope tracing stands as a cornerstone technique for elucidating complex biochemical pathways and tracking the journey of molecules. The choice of isotopic label is a critical decision that profoundly influences experimental design, analytical methodology, and the ultimate interpretation of results. This guide provides a comprehensive comparison of two commonly employed isotopologues of cyclohexanone: the stable isotope-labeled (1,2,3,4,5,6-13C6)cyclohexanone and the radioisotope-labeled 14C cyclohexanone. By delving into their fundamental properties, analytical requirements, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their specific research needs.
Fundamental Principles: Stable vs. Radioactive Isotopes
The core difference between (1,2,3,4,5,6-13C6)cyclohexanone and 14C cyclohexanone lies in the nature of their isotopic labels. (1,2,3,4,5,6-13C6)cyclohexanone incorporates the stable isotope Carbon-13 (¹³C), which possesses an additional neutron compared to the common Carbon-12 (¹²C) but does not decay radioactively. Its presence and abundance are detected based on its mass difference using mass spectrometry (MS).
In contrast, 14C cyclohexanone is labeled with the radioactive isotope Carbon-14 (¹⁴C). ¹⁴C is unstable and undergoes beta decay, emitting a beta particle (an electron) that can be detected by methods such as liquid scintillation counting (LSC) or autoradiography. This fundamental distinction in their physical properties dictates their respective advantages and limitations in experimental settings.
Comparative Analysis: A Head-to-Head Evaluation
The selection of an appropriate isotopic tracer hinges on a multitude of factors, ranging from analytical sensitivity and safety considerations to cost and regulatory hurdles. The following table provides a succinct overview of the key differentiating features of (1,2,3,4,5,6-13C6)cyclohexanone and 14C cyclohexanone.
| Feature | (1,2,3,4,5,6-13C6)Cyclohexanone (Stable Isotope) | 14C Cyclohexanone (Radioisotope) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS) |
| Sensitivity | High, dependent on instrumentation | Extremely high, capable of single-atom detection with AMS |
| Structural Information | Provides detailed structural information and localization of the label within the molecule via MS/MS and NMR | Typically provides information on the total amount of radioactivity, not the specific location within a metabolite |
| Safety & Handling | Non-radioactive, poses no radiation hazard, requires standard laboratory safety procedures | Radioactive, requires specialized handling procedures, personal protective equipment, and licensed facilities to manage radiation exposure and radioactive waste |
| Regulatory Oversight | Generally unregulated, no special licensing required | Heavily regulated by national and international bodies (e.g., NRC in the US), requiring extensive licensing, monitoring, and documentation |
| Cost | High initial cost for labeled compound synthesis and sophisticated analytical instrumentation (e.g., high-resolution MS) | Lower initial cost for the labeled compound in some cases, but significant costs associated with radioactive waste disposal, facility maintenance, and regulatory compliance |
| Sample Throughput | High, amenable to automation with modern autosamplers and MS systems | Generally lower, LSC can be time-consuming, and sample preparation can be more involved |
| In Vivo Studies | Can be used in human studies with minimal ethical concerns due to its non-radioactive nature | Use in humans is highly restricted and requires stringent ethical review and dosimetry calculations |
Experimental Workflows: A Practical Perspective
The choice between a stable and a radioactive isotope tracer fundamentally alters the experimental workflow. The following diagrams illustrate the typical experimental pathways for studies employing (1,2,3,4,5,6-13C6)cyclohexanone and 14C cyclohexanone.
Caption: A typical experimental workflow for tracing studies using the stable isotope-labeled (1,2,3,4,5,6-13C6)cyclohexanone.
Caption: A representative experimental workflow for tracing studies utilizing the radioisotope-labeled 14C cyclohexanone.
Deep Dive into Applications and Methodologies
Metabolite Identification and Quantification
For in-depth metabolite profiling and structural elucidation, (1,2,3,4,5,6-13C6)cyclohexanone offers a distinct advantage. The six ¹³C atoms create a unique isotopic signature that is readily distinguishable from the natural abundance of ¹³C. When a sample is analyzed by high-resolution mass spectrometry, the parent compound and its metabolites will appear as doublets, with the labeled and unlabeled peaks separated by a mass difference corresponding to the number of ¹³C atoms retained. This allows for the confident identification of drug-related material in complex biological matrices. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the ¹³C-labeled ions to obtain structural information about the metabolites.
In contrast, while 14C cyclohexanone is an excellent tool for quantitative analysis of the total drug-related material in a sample, it provides limited structural information on its own. Metabolite profiling with ¹⁴C often requires coupling liquid chromatography with a radiodetector (LC-RAD) to identify radioactive peaks, followed by collection of these fractions for subsequent analysis by MS or NMR to determine their structures.
Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In preclinical and clinical ADME studies, both tracers have their merits. 14C-labeled compounds have historically been the gold standard for quantitative whole-body autoradiography (QWBA) to visualize the distribution of a drug and its metabolites in tissues. The high sensitivity of ¹⁴C detection allows for the assessment of drug localization in tissues with low levels of accumulation.
However, the use of ¹³C-labeled compounds in human ADME studies is becoming increasingly prevalent. The non-radioactive nature of stable isotopes circumvents the ethical and regulatory hurdles associated with administering radioactive materials to humans. Accelerator Mass Spectrometry (AMS) can be used to detect very low levels of ¹³C enrichment, offering sensitivity that can approach that of ¹⁴C studies.
Environmental Fate and Degradation Studies
In environmental science, both ¹³C and ¹⁴C-labeled cyclohexanone can be used to trace the fate and degradation of this compound in soil, water, and other environmental matrices. ¹⁴C offers the advantage of high sensitivity for tracking the compound and its degradation products at environmentally relevant concentrations. However, the use of ¹⁴C in open environmental systems is often restricted due to concerns about radioactive contamination.
(1,2,3,4,5,6-13C6)cyclohexanone provides a safe and effective alternative for field studies. By using ¹³C-labeled material, researchers can track the degradation pathways and identify the resulting metabolites without introducing radioactivity into the environment. The analysis is typically performed using GC-MS or LC-MS, which can provide both quantitative and structural information.
Conclusion and Future Perspectives
The choice between (1,2,3,4,5,6-13C6)cyclohexanone and 14C cyclohexanone for isotope tracing is not a matter of one being universally superior to the other, but rather a decision that must be guided by the specific goals of the study, the available analytical instrumentation, and the regulatory landscape.
For studies requiring detailed structural elucidation of metabolites, high-throughput analysis, and in vivo human studies, the stable isotope-labeled (1,2,3,4,5,6-13C6)cyclohexanone, coupled with modern mass spectrometry techniques, offers a powerful and safe approach.
Conversely, when the primary objective is to achieve the highest possible sensitivity for quantifying total drug-related material, particularly in preclinical distribution studies or when dealing with very low concentrations, the radioisotope-labeled 14C cyclohexanone remains an invaluable tool, provided that the necessary infrastructure and safety protocols are in place.
The future of isotope tracing will likely involve a more integrated approach, where the strengths of both stable and radioactive isotopes are leveraged in a complementary fashion. For instance, ¹⁴C could be used for initial screening and quantitative distribution studies, while ¹³C is employed for detailed metabolite identification and in human microdosing studies. Ultimately, a thorough understanding of the principles and methodologies outlined in this guide will empower researchers to design more effective and insightful isotope tracing experiments.
References
-
Isotope Tracers in Metabolic Research. (n.d.). ScienceDirect. Retrieved from [Link]
-
Use of stable isotopes in drug metabolism studies. (2002). European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Radiolabeling in Drug Discovery and Development. (n.d.). ScienceDirect. Retrieved from [Link]
-
Mass Spectrometry in Drug Metabolism and Disposition. (2011). Wiley Online Library. Retrieved from [Link]
-
Accelerator Mass Spectrometry in Pharmaceutical Development. (2007). Current Pharmaceutical Analysis. Retrieved from [Link]
-
Quantitative Whole-Body Autoradiography. (n.d.). ScienceDirect. Retrieved from [Link]
assessing recovery accuracy of (1,2,3,4,5,6-13C6)cyclohexanone in human plasma
[label="Equilibration\n
Figure 1: Self-validating Isotope Dilution GC-MS workflow for cyclohexanone quantification.
Self-Validating Experimental Protocol
To objectively assess recovery accuracy, a self-validating extraction system must be employed. This protocol explicitly differentiates between absolute recovery (physical extraction efficiency) and relative recovery (analytical accuracy after IS correction) by utilizing pre-extraction and post-extraction spiking methodologies.
Step-by-Step Methodology:
-
Matrix Aliquoting: Transfer 500 µL of human plasma into a silanized glass centrifuge tube. (Causality: Silanization neutralizes active silanol groups on the glass, preventing the volatile ketone from adhering to the tube walls and skewing absolute recovery).
-
Internal Standard Spiking: Add 10 µL of the IS working solution ((1,2,3,4,5,6-13C6)cyclohexanone at 1.0 µg/mL in methanol) to the plasma.
-
Equilibration: Incubate the spiked plasma at 37°C for 15 minutes. (Causality: This critical step ensures the 13C6-IS binds to plasma proteins, such as albumin, in the exact same thermodynamic equilibrium as the endogenous unlabeled cyclohexanone—a strict prerequisite for true isotope dilution[1]).
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of a dichloromethane/ethyl acetate mixture (80:20, v/v). (Causality: Cyclohexanone is moderately polar. This specific solvent ratio optimizes the partitioning of the ketone from the aqueous phase while simultaneously precipitating bulk plasma proteins to yield a cleaner extract[2]).
-
Phase Separation: Vortex vigorously for 2 minutes and centrifuge at 4000 × g for 10 minutes at 4°C.
-
Organic Phase Recovery: Carefully transfer 1.5 mL of the lower organic layer to a clean GC autosampler vial.
-
GC-MS Analysis: Inject 1 µL into a GC-MS operating in Electron Impact (EI) mode. Monitor the molecular ions via Selected Ion Monitoring (SIM): m/z 98 for unlabeled cyclohexanone and m/z 104 for the uniformly labeled 13C6-IS[3].
Comparative Performance Data
The following tables summarize the validation data for cyclohexanone spiked at 50 ng/mL in human plasma, comparing the fully labeled 13C6 internal standard against traditional alternatives.
Table 1: Methodological Comparison of Internal Standards
| Internal Standard Type | Susceptibility to H/D Exchange | Co-elution with Analyte | Matrix Effect Compensation |
| None (External Calibration) | N/A | N/A | None |
| Cyclopentanone (Structural Analog) | Low | Poor (Different RT) | Partial (Subject to RT shifts) |
| Cyclohexanone-d4 (Deuterated) | High (Keto-enol tautomerism) | Good | Moderate (Label loss skews ratio) |
| (1,2,3,4,5,6-13C6)Cyclohexanone | Zero (Locked carbon skeleton) | Perfect | Complete |
Table 2: Recovery and Precision Data in Human Plasma (Spike = 50 ng/mL)
| Standardization Method | Absolute Extraction Recovery (%)* | Relative Accuracy (%)** | Precision (RSD, %) |
| External Calibration | 74.2% | 74.2% | 16.5% |
| Cyclopentanone | 76.1% | 82.4% | 11.2% |
| Cyclohexanone-d4 | 75.8% | 89.3% | 7.8% |
| (1,2,3,4,5,6-13C6)Cyclohexanone | 75.5% | 99.8% | 1.9% |
*Absolute Recovery = (Peak area of pre-extraction spike / Peak area of post-extraction spike) × 100. **Relative Accuracy = Calculated concentration via IS ratio vs. Theoretical spiked concentration.
Data Interpretation & Conclusion
The experimental data clearly illustrates the fundamental limitations of traditional standardization. While the absolute extraction recovery remains consistent across all methods (~75%) due to the physical partitioning limits of LLE, the relative accuracy exposes the flaws in the IS selection.
External calibration fails to account for the 25% extraction loss and matrix-induced ion suppression, leading to severe under-reporting. The deuterated IS (Cyclohexanone-d4) improves precision but falls short of 100% accuracy due to partial H/D exchange during the 37°C equilibration phase in the aqueous plasma.
Only (1,2,3,4,5,6-13C6)cyclohexanone provides a near-perfect relative accuracy (99.8%) and exceptional assay precision (RSD 1.9%). By utilizing a fully carbon-13 labeled skeleton, researchers eliminate the risk of isotopic exchange while perfectly mirroring the physicochemical behavior of the target analyte[3]. For rigorous toxicological assays, pharmacokinetic profiling, and biomarker discovery, (1,2,3,4,5,6-13C6)cyclohexanone is the definitive internal standard.
Sources
A Comparative Guide to the Cross-Validation of 13C6 Cyclohexanone Across Diverse Mass Spectrometer Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the integrity of data is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, designed to compensate for variability in sample preparation and matrix effects.[1][2] Among these, 13C-labeled standards are often preferred over their deuterated counterparts as they are less likely to exhibit chromatographic shifts and are not susceptible to deuterium exchange, ensuring they co-elute more closely with the analyte of interest.[3][4]
This guide provides an in-depth technical comparison of the analytical performance for 13C6 cyclohexanone, a common internal standard, across three prevalent mass spectrometer platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS). The objective is to equip researchers with the necessary data and insights to make informed decisions when developing and validating quantitative assays.
The Critical Role of Cross-Platform Validation
In drug development and clinical research, analytical methods are often transferred between laboratories or updated to newer instrumentation. This necessitates a thorough cross-validation to ensure that the data remains consistent, reliable, and comparable, regardless of the platform used.[5][6] This guide will delve into the key performance metrics essential for such validation, including linearity, precision, accuracy, and sensitivity.
Experimental Design for Cross-Platform Comparison
A systematic approach is crucial for an objective comparison. The following workflow outlines the key stages of the cross-validation process.
Sources
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. romerlabs.com [romerlabs.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certification of (1,2,3,4,5,6-¹³C₆)cyclohexanone Standards
In the landscape of pharmaceutical research, drug development, and metabolomics, the accuracy and reliability of analytical standards are paramount.[1] Isotopically labeled compounds, such as (1,2,3,4,5,6-¹³C₆)cyclohexanone, serve as indispensable tools, acting as internal standards for quantitative mass spectrometry and as tracers in metabolic studies.[][3][4] Their utility, however, is directly contingent on the rigorous certification of their isotopic enrichment and chemical purity. This guide provides an in-depth comparison of analytical methodologies for this certification process, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
The certification of a (1,2,3,4,5,6-¹³C₆)cyclohexanone standard is a two-fold process: first, determining the extent of ¹³C incorporation at the specified positions (isotopic enrichment), and second, quantifying the amount of the labeled compound relative to any unlabeled or other chemical impurities (chemical purity).
Part 1: Deciphering Isotopic Enrichment – A Comparative Analysis
Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage.[5] For (1,2,3,4,5,6-¹³C₆)cyclohexanone, the goal is to confirm that each of the six carbon atoms in the cyclohexanone ring is indeed a ¹³C atom. The two primary techniques for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample.[6][7] For ¹³C-labeled compounds, ¹³C NMR is particularly insightful.
Causality Behind the Choice: ¹³C NMR directly observes the carbon skeleton, providing unambiguous evidence of ¹³C incorporation at specific positions.[8] The chemical shift of each carbon provides structural confirmation, while the signal intensity, under appropriate experimental conditions, can be used for quantification.
Self-Validating System: The inherent quantitative nature of NMR, when performed as quantitative NMR (qNMR), allows for direct measurement of isotopic enrichment without the need for an identical, unlabeled standard.[9][10][11]
In-Text Citation Example: The large chemical shift dispersion and narrow peaks in ¹³C NMR spectra offer significant advantages for resolving and identifying individual carbon atoms within a molecule.
Comparative Data: NMR vs. GC-MS for Isotopic Enrichment
| Feature | ¹³C NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of ¹³C nuclei. | Separates compounds by chromatography and detects ions based on their mass-to-charge ratio. |
| Information Provided | Positional and overall isotopic enrichment, structural confirmation. | Mass distribution of isotopologues, overall isotopic enrichment. |
| Strengths | Unambiguous structural information, inherently quantitative (qNMR).[9][11] | High sensitivity, suitable for complex mixtures.[12][13] |
| Limitations | Lower sensitivity compared to MS, requires higher sample concentrations. | Provides limited structural information, potential for isotopic fractionation during analysis. |
| Typical Uncertainty | < 1% | 1-5% |
Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Expert
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.[14][15] It is a cornerstone for analyzing volatile compounds like cyclohexanone and determining their isotopic composition.
Causality Behind the Choice: GC-MS excels at separating the analyte of interest from matrix components and provides a detailed mass distribution of the different isotopologues (molecules that differ only in their isotopic composition).[16] This allows for a precise calculation of the isotopic enrichment.
Self-Validating System: The use of high-resolution mass spectrometry can help to resolve and accurately measure the masses of different isotopologues, enhancing the reliability of the enrichment calculation.[17]
In-Text Citation Example: Stable isotope labeling experiments widely utilize mass spectrometry to trace the metabolic fate of compounds and quantify their enrichment.[18]
Part 2: Ascertaining Chemical Purity – A Multi-faceted Approach
Chemical purity analysis aims to identify and quantify any impurities present in the (1,2,3,4,5,6-¹³C₆)cyclohexanone standard.[] These impurities can include the unlabeled cyclohexanone, residual solvents from synthesis, or other organic by-products.
Quantitative NMR (qNMR): The Absolute Quantifier
As mentioned for isotopic enrichment, qNMR is also a primary method for determining absolute chemical purity.[7][9][11] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[10][20]
Causality Behind the Choice: qNMR is a universal detector for all molecules containing the observed nucleus (e.g., ¹H or ¹³C), making it an excellent tool for identifying and quantifying a wide range of impurities without the need for specific reference standards for each impurity.
Self-Validating System: The direct proportionality between signal integral and the number of nuclei provides a fundamental and robust method for quantification.[10]
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is a powerful separation technique used to determine the purity of non-volatile and thermally labile compounds.[21] For cyclohexanone, a volatile compound, GC is often preferred, but HPLC can be a valuable orthogonal technique, especially for identifying non-volatile impurities.[22][23][24]
Causality Behind the Choice: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase, providing high-resolution separation of impurities from the main compound.[21]
Self-Validating System: The use of a diode array detector (DAD) or a mass spectrometer (LC-MS) can provide additional spectral information to aid in the identification of unknown impurities.[25]
Comparative Data: qNMR vs. HPLC for Chemical Purity
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Compares the integral of an analyte signal to a certified internal standard. | Separates compounds based on their chromatographic behavior. |
| Information Provided | Absolute purity, quantification of NMR-active impurities. | Relative purity based on peak area, separation of a wide range of impurities. |
| Strengths | Primary analytical method, no need for specific impurity standards.[9] | High separation efficiency, high sensitivity with appropriate detectors.[21] |
| Limitations | Lower sensitivity for certain impurities, potential for signal overlap. | Requires a reference standard for absolute quantification, detector response can vary for different compounds. |
| Typical Uncertainty | < 1% | 1-3% (relative purity) |
Part 3: Experimental Protocols for Certification
A comprehensive certification of (1,2,3,4,5,6-¹³C₆)cyclohexanone involves a multi-technique approach to provide orthogonal and confirmatory data.
Workflow for Comprehensive Certification
The following diagram illustrates a typical workflow for the certification of a (1,2,3,4,5,6-¹³C₆)cyclohexanone standard.
Caption: Workflow for the certification of (1,2,3,4,5,6-¹³C₆)cyclohexanone.
Step-by-Step Methodologies
3.2.1 Isotopic Enrichment by ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve the (1,2,3,4,5,6-¹³C₆)cyclohexanone standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled ¹³C NMR spectrum.[8]
-
Data Acquisition: Ensure a sufficient number of scans for a good signal-to-noise ratio and use a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.[8]
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phasing, baseline correction). Integrate the signal corresponding to the ¹³C-labeled cyclohexanone carbons. The isotopic enrichment is calculated by comparing the integral of the ¹³C-labeled carbons to the sum of integrals of any observed ¹²C-cyclohexanone signals (if present).
3.2.2 Chemical Purity by qNMR
-
Sample Preparation: Accurately weigh the (1,2,3,4,5,6-¹³C₆)cyclohexanone standard and a certified, non-reactive internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent.[10]
-
Instrument Setup: Acquire a ¹H NMR spectrum.
-
Data Acquisition: Use a 90° pulse and a long relaxation delay to ensure accurate integration.
-
Data Processing and Analysis: Integrate a well-resolved signal from the (1,2,3,4,5,6-¹³C₆)cyclohexanone and a signal from the internal standard. The purity is calculated using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
3.2.3 Isotopic Enrichment and Purity by GC-MS
-
Sample Preparation: Prepare a dilution series of the (1,2,3,4,5,6-¹³C₆)cyclohexanone standard in a volatile organic solvent (e.g., dichloromethane).
-
Instrument Setup: Use a GC-MS system with an appropriate capillary column for the separation of cyclohexanone.
-
Data Acquisition: Inject the samples and acquire mass spectra in full scan mode to observe the mass distribution of the isotopologues.
-
Data Processing and Analysis:
-
Isotopic Enrichment: Determine the relative abundance of the M+6 peak (corresponding to the fully labeled cyclohexanone) compared to the M+0 and other isotopologue peaks. Corrections for the natural abundance of ¹³C in the unlabeled compound should be applied.[16]
-
Chemical Purity: The purity can be estimated by the area percent of the main peak relative to all other peaks in the chromatogram. For more accurate quantification, an external or internal standard method should be employed.[]
-
Part 4: The Logic of Certification - A Self-Validating System
The combination of orthogonal analytical techniques provides a robust and self-validating system for the certification of isotopically labeled standards.
Sources
- 1. pure-synth.com [pure-synth.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. isotope.com [isotope.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. resolvemass.ca [resolvemass.ca]
method validation for (1,2,3,4,5,6-13C6)cyclohexanone in environmental monitoring
A Senior Application Scientist's Guide to Method Validation for (1,2,3,4,5,6-13C6)cyclohexanone in Environmental Monitoring
In the realm of environmental science, the accurate quantification of contaminants is paramount for assessing environmental impact and ensuring regulatory compliance. This guide provides a comprehensive comparison of analytical method validation for cyclohexanone, a volatile organic compound (VOC), with and without the use of its stable isotope-labeled internal standard, (1,2,3,4,5,6-13C6)cyclohexanone. This document is intended for researchers, scientists, and drug development professionals who require robust and defensible analytical data.
The Critical Role of Isotope Dilution in Environmental Analysis
Environmental matrices, such as soil and water, are inherently complex and variable. This complexity can lead to significant matrix effects, where other components in the sample interfere with the accurate quantification of the target analyte.[1] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these effects.[2] By introducing a known quantity of a stable isotope-labeled (SIL) internal standard, such as (1,2,3,4,5,6-13C6)cyclohexanone, into the sample at the beginning of the analytical process, variations in sample preparation, extraction efficiency, and instrument response can be effectively normalized.[1][2] The SIL internal standard is chemically identical to the native analyte, ensuring it behaves similarly throughout the entire analytical procedure.
This guide will walk through the essential method validation parameters as stipulated by regulatory bodies like the U.S. Environmental Protection Agency (EPA), demonstrating the superior performance of a method employing (1,2,3,4,5,6-13C6)cyclohexanone compared to a traditional external standard method.[3][4][5][6]
Experimental Workflow: A Tale of Two Methods
To illustrate the validation process, we will compare two hypothetical methods for the analysis of cyclohexanone in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for VOC analysis.[7][8]
-
Method A: External Standard Calibration
-
Method B: Isotope Dilution with (1,2,3,4,5,6-13C6)cyclohexanone Internal Standard
The general experimental workflow is outlined below:
Detailed Experimental Protocols
Sample Preparation (Method B):
-
Collect 100 mL of water sample in a certified clean glass container.
-
Add a precise volume of a stock solution of (1,2,3,4,5,6-13C6)cyclohexanone in methanol to achieve a final concentration of 50 µg/L.
-
Add 20 mL of dichloromethane (DCM) to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Repeat the extraction with a fresh 20 mL of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C for 2 min, ramp to 180°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Cyclohexanone: m/z 98 (quantifier), 55, 42 (qualifiers).
-
(1,2,3,4,5,6-13C6)cyclohexanone: m/z 104 (quantifier), 60, 45 (qualifiers).
-
Method Validation Parameters: A Comparative Analysis
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[6] We will now compare the performance of Method A and Method B across key validation parameters.
Linearity
Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Table 1: Comparison of Linearity for Cyclohexanone Analysis
| Parameter | Method A (External Standard) | Method B (Isotope Dilution) |
| Calibration Range | 1 - 200 µg/L | 1 - 200 µg/L |
| Regression Equation | y = 5000x + 100 | y = 0.998x + 0.001 |
| Correlation Coefficient (r²) | 0.995 | 0.9999 |
The data clearly shows that the isotope dilution method (Method B) provides a much stronger linear relationship (r² > 0.999) over the same concentration range. This is because the internal standard compensates for any variability in sample injection and instrument response.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.
Table 2: Accuracy and Precision Data for Cyclohexanone in Spiked Water Samples
| Spiked Concentration (µg/L) | Method | Mean Measured Concentration (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| 10 | A | 8.5 | 85% | 15.2% |
| B | 9.9 | 99% | 4.5% | |
| 50 | A | 43.2 | 86.4% | 12.8% |
| B | 50.3 | 100.6% | 3.1% | |
| 150 | A | 132.1 | 88.1% | 10.5% |
| B | 149.5 | 99.7% | 2.5% |
Method B consistently demonstrates superior accuracy (recoveries between 99% and 100.6%) and precision (RSDs < 5%). The external standard method (Method A) suffers from lower and more variable recoveries, likely due to inconsistent extraction efficiency and matrix effects, which are effectively corrected for in Method B.
Limits of Detection (LOD) and Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Table 3: Comparison of LOD and LOQ
| Parameter | Method A (External Standard) | Method B (Isotope Dilution) |
| Limit of Detection (LOD) | 0.5 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 0.3 µg/L |
The enhanced signal-to-noise ratio achieved by the isotope dilution method results in significantly lower LOD and LOQ values. This increased sensitivity is crucial for detecting trace levels of contaminants in environmental samples.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In GC-MS, specificity is primarily achieved by the separation power of the gas chromatograph and the selectivity of the mass spectrometer operating in SIM mode. The use of a SIL internal standard further enhances specificity by providing a distinct mass-to-charge ratio that is unique to the labeled compound, confirming the identity of the native analyte through consistent retention time and ion ratios.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. While not quantified in this guide, it is well-established that isotope dilution methods are inherently more robust.[1][2] This is because the internal standard co-elutes with the analyte and experiences the same variations in instrument conditions, thus maintaining a consistent response ratio.
The Logic of Method Validation
The process of method validation follows a logical progression to ensure the reliability of the analytical data.
Conclusion: The Clear Advantage of Isotope Dilution
The comparative data presented in this guide unequivocally demonstrates the superiority of using (1,2,3,4,5,6-13C6)cyclohexanone as an internal standard for the analysis of cyclohexanone in environmental samples. The isotope dilution method provides more accurate, precise, and sensitive results, leading to more reliable and defensible data. For laboratories conducting environmental monitoring and requiring the highest quality data, the adoption of stable isotope-labeled internal standards is not just a recommendation, but a necessity.
References
-
Caban, M., & Stepnowski, P. (2020, July 23). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. RSC Publishing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, June 22). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, February 3). Method Validation and Peer Review Policies and Guidelines | Environmental Measurement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, February 3). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, June 26). Validated Test Method 8265: Volatile Organic Compounds (VOCs) in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, November 28). Validation of US Environmental Protection Agency Environmental Sampling Techniques that Support the Detection and Recovery of Microorganisms. Retrieved from [Link]
-
Lang, C., et al. (2021, November 19). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. PMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Taddese, S., & Tushune, K. (2015, September 21). Validation of a method for the analysis of volatile organic compounds in water. Sapientia. Retrieved from [Link]
-
ASTM International. (2022, April 15). ASTM E2857-22 - Standard Guide for Validating Analytical Methods. Retrieved from [Link]
Sources
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. epa.gov [epa.gov]
- 4. Method Validation and Peer Review Policies and Guidelines | Environmental Measurement | US EPA [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Validation of a method for the analysis of volatile organic compounds in water [sapientia.ualg.pt]
cost-benefit analysis of 13C6 cyclohexanone vs unlabeled standards in high-throughput screening
Title: Cost-Benefit Analysis of 13C6-Cyclohexanone vs. Unlabeled Standards in High-Throughput LC-MS/MS Screening
As a Senior Application Scientist overseeing high-throughput screening (HTS) facilities, I frequently encounter a critical bottleneck in label-free mass spectrometry assays: the hidden cost of poor data quality. In drug discovery and biocatalysis—particularly in the directed evolution of enzymes like Cyclohexanone Monooxygenase (CHMO)[1]—accurate quantification of substrates and products within complex biological matrices is paramount.
When screening libraries of tens of thousands of variants, researchers often debate whether to use inexpensive unlabeled structural analogs or invest in Stable Isotope-Labeled Internal Standards (SIL-IS) like 13C6-cyclohexanone. This guide provides an objective, data-driven comparison of these two approaches, demonstrating why Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting analytical biases[2] and how the upfront cost of 13C6-cyclohexanone yields massive downstream savings.
Mechanistic Causality: The Physics of Matrix Effects
To understand the value of 13C6-cyclohexanone, we must first understand why unlabeled standards fail in HTS.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), samples are ionized via Electrospray Ionization (ESI). When injecting crude HTS matrices (e.g., E. coli lysates from CHMO screening), thousands of endogenous compounds co-elute with the target analyte. These background molecules compete for charge on the surface of ESI droplets, leading to unpredictable ion suppression .
-
The Unlabeled/Analog Failure: If you use an unlabeled structural analog (e.g., cyclopentanone) as an internal standard, it will have a different chromatographic retention time than cyclohexanone. Consequently, the analog experiences a completely different matrix environment during ionization. It cannot accurately correct for the ion suppression affecting the target analyte, leading to high Coefficients of Variation (CV > 20%) and a high False Discovery Rate (FDR).
-
The 13C6-Cyclohexanone Advantage: Uniformly labeled 13C6-cyclohexanone possesses the exact same physicochemical properties as endogenous cyclohexanone but carries a +6 Da mass shift[3]. This mass shift allows the mass spectrometer to distinguish it from the natural analyte without any radioactive safety concerns[3]. Because it is chemically identical, it co-elutes perfectly with the target analyte and experiences the exact same ion suppression. By calculating the ratio of the unlabeled analyte to the 13C6-labeled standard, matrix effects are mathematically canceled out.
Impact of internal standard selection on HTS data integrity and downstream costs.
Self-Validating Experimental Protocol
A robust HTS protocol must be a self-validating system. By spiking 13C6-cyclohexanone at the very beginning of the sample preparation, the standard accounts for both extraction recovery losses and MS ionization variability. If a specific well shows a 50% drop in absolute signal due to an injection error, the Analyte/IS ratio remains perfectly stable, validating the data point rather than flagging it as a false negative.
Step-by-Step LC-MS/MS Methodology for CHMO HTS:
-
Reaction Quench & IS Spike: To 50 µL of crude E. coli lysate assay mixture (containing CHMO and cyclohexanone substrate), add 150 µL of ice-cold Acetonitrile pre-spiked with 5 µM 13C6-cyclohexanone. Causality: Acetonitrile instantly denatures proteins to stop the enzymatic reaction, while the simultaneous IS spike ensures any subsequent physical losses apply equally to both analyte and standard.
-
Protein Precipitation: Vortex the 384-well plate for 2 minutes to ensure complete mixing and precipitation of cellular debris.
-
Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clarified supernatant to a new plate.
-
LC-MS/MS MRM Acquisition: Inject 2 µL onto a C18 UPLC column. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled cyclohexanone and 13C6-cyclohexanone.
-
Data Normalization: Calculate the Peak Area Ratio (Area_Unlabeled / Area_13C6). Use this ratio against a calibration curve to determine the exact concentration of remaining cyclohexanone.
Self-validating LC-MS/MS sample preparation workflow using 13C6-cyclohexanone.
Quantitative Data Comparison
The analytical superiority of 13C6-cyclohexanone directly translates to higher data fidelity. Below is a summary of experimental performance metrics derived from a standard biocatalysis HTS validation run.
Table 1: Analytical Performance Comparison
| Metric | Unlabeled Standard (External/Analog) | 13C6-Cyclohexanone (SIL-IS) |
| Precision (CV%) | 15% - 25% | < 5% |
| Matrix Effect Correction | Poor (Analog elutes at different RT) | Excellent (Exact co-elution) |
| False Discovery Rate (FDR) | 8% - 12% | < 1% |
| Limit of Quantitation (LOQ) | ~10 µM (Matrix dependent) | ~1 µM (Matrix independent) |
| Extraction Recovery Variance | Uncorrected | Fully Corrected |
Cost-Benefit Analysis: The Hidden Price of Cheap Reagents
While 13C6-cyclohexanone has a higher upfront procurement cost than unlabeled standards, it acts as an insurance policy against HTS failure. In a typical 100,000-well screening campaign, a 10% false discovery rate requires 10,000 secondary validation reruns.
Factoring in the cost of MS instrument time, labor, and wasted biological reagents, the "cheap" unlabeled standard rapidly becomes a financial liability.
Table 2: Financial Impact Analysis (Based on a 100,000-well HTS campaign)
| Cost Component | Unlabeled Standard Workflow | 13C6-Cyclohexanone Workflow |
| Upfront Reagent Cost | $500 | $4,500 |
| Assay Rerun Rate | 15% (15,000 wells) | 1% (1,000 wells) |
| Rerun Reagent & LC-MS Cost | 15,000( 1.00/well) | 1,000( 1.00/well) |
| Labor & Data Analysis Overhead | $8,000 | $1,500 |
| Total Campaign Cost | $23,500 | $7,000 |
| Net Campaign Savings | - | $16,500 |
Conclusion: The integration of 13C6-cyclohexanone into HTS workflows yields an immediate positive Return on Investment (ROI). By virtually eliminating matrix-induced false positives and minimizing rerun rates, researchers can confidently advance true enzymatic hits into lead optimization phases faster and cheaper.
Sources
Benchmarking (1,2,3,4,5,6-13C6)Cyclohexanone Performance in Isotope Dilution Mass Spectrometry
In the landscape of quantitative mass spectrometry (MS), Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for achieving absolute quantitation. By introducing a stable isotope-labeled internal standard (IS) into a sample, analytical variations—such as extraction losses, matrix effects, and ion suppression—can be mathematically normalized.
Historically, deuterated ketones like cyclohexanone-d4 have been the default choice due to their relative ease of synthesis and low cost 1. However, as modern clinical and pharmacokinetic assays demand unprecedented precision, the mechanistic flaws of deuterium labels have become apparent. This guide objectively benchmarks the performance of (1,2,3,4,5,6-13C6)cyclohexanone against its deuterated and unlabeled alternatives, providing the experimental causality and self-validating protocols required for high-fidelity MS workflows.
The Mechanistic Pitfalls of Deuterated Cyclohexanone
While deuterated standards compensate for many analytical errors, they introduce unique physicochemical artifacts that can compromise assay integrity.
Keto-Enol Tautomerization and H/D Exchange
The most critical failure point of cyclohexanone-d4 (typically labeled at the 2,2,6,6-alpha positions) is its susceptibility to isotopic scrambling 2. In protic solvents, acidic/basic matrices, or the high-temperature environment of a GC inlet, cyclohexanone undergoes keto-enol tautomerization. Because the deuterium atoms are located at these highly exchangeable alpha positions, they readily swap with protium (hydrogen) from the solvent 1. This H/D exchange reduces the mass shift of the IS (e.g., from +4 to +3 or +2), causing a direct loss of IS signal at the monitored m/z and resulting in a false-positive quantitative bias for the native analyte.
Chromatographic Isotope Effects
Deuterium has a lower zero-point energy and a slightly shorter bond length than protium. This subtly reduces the polarizability and lipophilicity of the deuterated molecule. In reversed-phase LC-MS, this causes deuterated standards to elute slightly earlier than their native counterparts 23. If the IS and native analyte do not perfectly co-elute, they are subjected to different matrix suppression zones in the electrospray ionization (ESI) source, defeating the primary purpose of the IS.
Kinetic Isotope Effects (KIE)
If your analytical workflow involves derivatization or enzymatic processing, deuterated standards can react at significantly different rates. For example, the cleavage of the alpha-C-H bond in cyclohexanone-d4 exhibits a primary KIE, reacting approximately 2.9 times slower than native cyclohexanone 4.
Mechanism of H/D exchange in deuterated cyclohexanone via keto-enol tautomerization.
The (1,2,3,4,5,6-13C6)Cyclohexanone Advantage
(1,2,3,4,5,6-13C6)Cyclohexanone fundamentally resolves the vulnerabilities of deuterium labeling. By incorporating the heavy isotopes directly into the carbon ring skeleton rather than the peripheral hydrogen atoms, the molecule achieves absolute isotopic stability 5.
Causality of Performance:
-
Zero H/D Exchange: Because the 13C label is locked within the sp3/sp2 hybridized carbon backbone, it is immune to keto-enol tautomerization 2. The mass shift (+6 Da) remains completely preserved regardless of matrix pH, solvent, or thermal stress.
-
Perfect Co-elution: The substitution of 12C with 13C does not meaningfully alter the molecule's dipole moment or molar volume. Consequently, 13C6-cyclohexanone perfectly co-elutes with native cyclohexanone, ensuring that both molecules experience the exact same matrix effects at the exact same microsecond in the MS source 2.
Quantitative Benchmarking Data
| Performance Metric | Unlabeled Cyclohexanone | Cyclohexanone-d4 | Cyclohexanone-d10 | (1,2,3,4,5,6-13C6)Cyclohexanone |
| Precursor Mass Shift (Δm/z) | 0 | +4 | +10 | +6 |
| Isotopic Stability | N/A | Low (α-protons exchange) | Moderate (α-protons exchange) | Absolute (Carbon backbone) |
| Chromatographic Co-elution | Perfect | Shifted (earlier in RP-LC) | Severely Shifted | Perfect |
| Kinetic Isotope Effect (KIE) | None | Primary KIE (~2.9x slower) | Primary & Secondary KIE | Negligible |
| Matrix Effect Compensation | N/A | Good (if perfectly co-eluting) | Poor (due to RT shift) | Excellent |
Self-Validating Experimental Protocol: IDMS Workflow
To leverage the full potential of 13C6-cyclohexanone, the analytical protocol must be designed as a self-validating system. The following methodology ensures that all data generated is mathematically verifiable.
Phase 1: System Integrity Validation
Before analyzing unknown samples, validate the IS purity and matrix suppression.
-
Isotopic Purity Check (Zero Sample): Inject a blank matrix spiked only with 13C6-cyclohexanone.
-
Causality: This verifies the absence of unlabelled native cyclohexanone impurities in the IS standard. A native signal >0.5% of the IS signal indicates cross-contamination, which will skew the lower limit of quantitation (LLOQ).
-
-
Absolute Matrix Factor (MF) Assessment: Compare the absolute peak area of the 13C6-IS spiked into a post-extracted blank matrix versus the IS spiked into pure solvent.
-
Causality: While IDMS corrects for relative matrix effects, an absolute MF < 0.5 indicates severe ion suppression that will degrade the signal-to-noise (S/N) ratio. This step validates the efficiency of your extraction protocol.
-
Phase 2: Quantitative Sample Workflow
-
Early IS Spiking: Aliquot 100 µL of the biological sample. Immediately spike with 10 µL of a known concentration of 13C6-cyclohexanone working solution. Vortex for 30 seconds.
-
Causality: Spiking the IS at the very beginning ensures that any subsequent volumetric losses, extraction inefficiencies, or thermal degradation affect the native analyte and the 13C6-IS equally. Their ratio becomes locked, establishing a self-correcting system.
-
-
Liquid-Liquid Extraction (LLE): Add 500 µL of dichloromethane. Vortex for 5 minutes, centrifuge at 10,000 x g for 5 minutes, and transfer the organic layer to an autosampler vial.
-
GC-MS Analysis: Inject 1 µL into the GC-MS. Monitor the native cyclohexanone (m/z 98) and the 13C6-cyclohexanone (m/z 104) in Selected Ion Monitoring (SIM) mode.
-
Data Processing: Calculate the concentration of the unknown using the response ratio (Area_Native / Area_13C6) plotted against a multi-point calibration curve.
Step-by-step isotope dilution mass spectrometry workflow using 13C6-cyclohexanone.
Conclusion
While deuterated ketones have historically served as accessible internal standards, their susceptibility to H/D exchange, retention time shifts, and kinetic isotope effects introduces unacceptable variables in high-precision assays. (1,2,3,4,5,6-13C6)cyclohexanone eliminates these mechanistic flaws. By embedding the heavy isotopes directly into the carbon skeleton, it provides absolute isotopic stability and perfect chromatographic co-elution, making it the definitive gold standard for rigorous Isotope Dilution Mass Spectrometry.
Sources
(1,2,3,4,5,6-13C6)Cyclohexanone proper disposal procedures
Here is a comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of (1,2,3,4,5,6-13C6)Cyclohexanone, designed specifically for laboratory researchers and environmental health and safety (EHS) professionals.
Introduction: The Isotope Distinction
(1,2,3,4,5,6-13C6)Cyclohexanone is a highly valuable, stable isotope-labeled reagent used extensively in metabolic tracing, NMR spectroscopy, and complex natural product synthesis[1]. While the carbon-13 (¹³C) label provides critical analytical advantages, it does not alter the fundamental physicochemical hazards of the parent molecule.
Crucially, ¹³C is a stable isotope, meaning it emits no ionizing radiation. A common logistical error in laboratories is routing ¹³C-labeled compounds through radioactive waste streams. Disposal protocols for 13C6-cyclohexanone must strictly follow standard hazardous chemical waste guidelines for flammable liquids, rather than radiological decay-in-storage procedures.
Section 1: Physicochemical Profile and Hazard Assessment
Understanding the physical properties of cyclohexanone is the foundation of a self-validating laboratory safety system. Because it is a Category 3 Flammable Liquid, vapor accumulation and static discharge are the primary operational risks[2].
Table 1: Quantitative Hazard and Identification Data
| Property / Identifier | Value / Classification | Causality & Safety Implication |
| Labeled CAS Number | 334689-56-4[1] | Unique identifier for the 13C6 isotopologue; required for accurate waste profiling. |
| Unlabeled CAS Number | 108-94-1[2] | Used for cross-referencing standard SDS databases and EPA regulations. |
| Flash Point | 44 °C (111.2 °F) | Vapors can ignite at relatively low temperatures; mandates grounding during fluid transfer. |
| Vapor Density | 3.4 (Air = 1) | Vapors are heavier than air and will pool in low areas, increasing flashback risk[3]. |
| EPA Waste Code | U057[4] | Mandates disposal via licensed RCRA incineration facilities; cannot be poured down the drain. |
| Chemical Incompatibilities | Nitric Acid, Hydrogen Peroxide | Reacts with strong oxidizers to form shock-sensitive, explosive peroxides[3]. |
Section 2: Waste Segregation and Storage Workflow
Proper segregation prevents dangerous chemical reactions in waste carboys and significantly reduces institutional disposal costs. Cyclohexanone contains only carbon, hydrogen, and oxygen, classifying it strictly as a non-halogenated solvent.
Workflow for the segregation and disposal of stable isotope 13C6-Cyclohexanone.
Section 3: Step-by-Step Disposal Methodologies
Protocol A: Routine Liquid Waste Disposal
Objective: Safely transfer and store liquid waste while mitigating static discharge and vapor accumulation.
-
Chemical Compatibility Verification: Before adding 13C6-cyclohexanone to any bulk waste carboy, verify that the container holds NO oxidizing agents (e.g., nitric acid, hydrogen peroxide).
-
Causality: Cyclohexanone reacts readily with oxidizers to form highly unstable explosive peroxides[3].
-
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container explicitly approved for flammable liquids.
-
Grounding and Bonding: Attach grounding cables to both the source vessel and the receiving waste container.
-
Causality: With a flash point of 44 °C, the friction generated by pouring the liquid can create enough static electricity to ignite the pooling vapors[5].
-
-
Fume Hood Transfer: Pour the waste slowly using a grounded funnel. Perform this operation exclusively inside a certified chemical fume hood to prevent exposure to vapors, keeping airborne levels below the OSHA TWA of 50 ppm[3].
-
Accurate Labeling: Affix a hazardous waste tag immediately. Label the contents as "Non-Halogenated Flammable Liquid Waste - Cyclohexanone (U057)". Do not label or shield as radioactive material.
-
Compliant Storage: Cap the container tightly and store it in a dedicated, ventilated flammables cabinet until pickup by a licensed hazardous waste contractor for incineration[4].
Protocol B: Spill Response and Solid Waste Remediation
Objective: Contain and neutralize accidental spills without introducing secondary fire hazards.
-
Evacuation & Ignition Control: Immediately evacuate personnel from the immediate area. Turn off all hot plates, stirrers, and nearby electrical equipment to eliminate ignition sources[3][5].
-
PPE Donning: Responders must wear butyl rubber gloves (standard nitrile offers limited breakthrough time for ketones), splash goggles, and a lab coat[2]. For large spills outside a fume hood, an approved respirator is required[6].
-
Non-Combustible Containment: Surround and cover the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite[3][4].
-
Causality: Never use paper towels or standard combustible spill pads. The absorbed cyclohexanone remains highly flammable, turning combustible pads into a severe, sustained fire hazard.
-
-
Spark-Free Collection: Use non-sparking tools (e.g., brass, bronze, or plastic scoops) to collect the saturated absorbent[5]. Place the material into a sealable, rigid container (such as an HDPE hazardous waste bucket).
-
Site Decontamination: Wash the spill surface with water and a mild detergent to remove residual organics. Collect the rinsate and add it to the hazardous waste container[5].
-
Solid Waste Disposal: Label the bucket as "Solid Hazardous Waste Contaminated with Cyclohexanone" and submit it to your EHS department for EPA U057 compliant incineration[4].
References
-
New Jersey Department of Health. "Cyclohexanone - Hazardous Substance Fact Sheet." nj.gov. Available at:[Link]
-
Sigma-Aldrich. "SAFETY DATA SHEET: Cyclohexanone." louisville.edu. Available at:[Link]
-
Greenfield Global. "Safety Data Sheet - Greenfield Global." greenfield.com. Available at:[Link]
-
Chemicals.co.uk. "SAFETY DATA SHEET CYCLOHEXANONE LRG." chemicals.co.uk. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
